GNE-317
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-[6-(3-methoxyoxetan-3-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-11-13-14(29-15(11)19(26-2)9-28-10-19)17(25-3-5-27-6-4-25)24-16(23-13)12-7-21-18(20)22-8-12/h7-8H,3-6,9-10H2,1-2H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZLHJMDLKDZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)C5(COC5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-317: A Technical Guide to a Brain-Penetrant PI3K/mTOR Dual Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GNE-317, a potent, orally bioavailable, and brain-penetrant dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This compound has been investigated for its therapeutic potential, particularly in the context of central nervous system (CNS) malignancies like glioblastoma, owing to its ability to cross the blood-brain barrier (BBB).
Core Concepts: The PI3K/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.
Key components of the pathway include:
-
PI3Ks: A family of lipid kinases that phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).
-
Akt (Protein Kinase B): A serine/threonine kinase that is recruited to the cell membrane by PIP3 and subsequently activated.
-
mTOR: A serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 is a key regulator of protein synthesis and cell growth, while mTORC2 is involved in the activation of Akt.
This compound exerts its inhibitory effects on both PI3K and mTOR, thereby blocking signaling at multiple crucial nodes within this pathway.
Figure 1: this compound inhibits the PI3K/mTOR signaling pathway at multiple points.
Physicochemical and Pharmacokinetic Properties
This compound was specifically designed to overcome the challenge of the blood-brain barrier, a significant hurdle for many CNS-targeted therapies. It is an oxetane derivative of GDC-0980, synthesized to reduce its affinity for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1]
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂N₆O₃S | [] |
| Molecular Weight | 414.48 g/mol | [] |
| P-gp Substrate | No | [3] |
| BCRP Substrate | No | [3] |
| Mouse Plasma Free Fraction | 14.9% | [4] |
| Mouse Brain Free Fraction | 5.4% | [4] |
| Brain-to-Plasma Ratio | > 1 | [5] |
Preclinical Efficacy
This compound has demonstrated significant preclinical activity in various models of glioblastoma.
In Vitro Activity
In Vivo Activity
In orthotopic xenograft models of human glioblastoma, this compound has demonstrated the ability to inhibit tumor growth and extend survival.
| Model | Treatment | Outcome | Reference |
| U87 Glioblastoma | 40 mg/kg this compound, p.o. | 90% tumor growth inhibition | [3][4] |
| GS2 Neurosphere | 40 mg/kg this compound, p.o. | 50% tumor growth inhibition | [3][4] |
| GBM10 Patient-Derived | 30-40 mg/kg this compound, p.o. | Extended median survival from 55.5 to 75 days | [4] |
| GL261 Glioma | 30 mg/kg this compound, p.o. | No significant change in tumor growth or survival benefit | [1][6] |
It is noteworthy that in the GL261 glioma model, despite effective brain penetration and target engagement, this compound did not confer a survival benefit, suggesting that the efficacy of PI3K/mTOR inhibition can be context-dependent and may vary across different tumor genetic backgrounds.[1][6]
Pharmacodynamic Effects
Oral administration of this compound in mice leads to a marked and dose-dependent inhibition of the PI3K pathway in the brain.
| Biomarker | Inhibition | Time Point | Reference |
| pAkt (S473) | 40% - 90% suppression | Up to 6 hours post-dose | [][3][4] |
| pS6 (S235/236) | 40% - 90% suppression | Up to 6 hours post-dose | [][3][4] |
| p4EBP1 | 84% inhibition | Not specified | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.
Figure 2: General experimental workflow for the preclinical evaluation of this compound.
In Vitro Cell Viability (MTS Assay)
This assay is used to assess the effect of this compound on the metabolic activity and proliferation of cancer cell lines.
-
Cell Plating: Seed glioma cells (e.g., GL261-GFP-Luc) in a 96-well plate at a density of approximately 2,000 cells per well.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound or vehicle (e.g., DMSO) to the wells.[6]
-
Incubation: Incubate the plates for a defined period, typically 48 hours, under standard cell culture conditions (e.g., 37°C, 5% CO₂).[6]
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[6]
-
Incubation and Measurement: Incubate for 1-4 hours to allow for the conversion of MTS to formazan by viable cells. Measure the absorbance at 490 nm using a plate reader.[6]
-
Data Analysis: Normalize the absorbance values of the drug-treated wells to the vehicle-treated wells to determine the percentage of cell viability.
Western Blotting for Pathway Inhibition
This technique is employed to quantify the levels of phosphorylated proteins downstream of PI3K and mTOR, providing a direct measure of pathway inhibition.
-
Sample Preparation: Lyse cells or homogenized brain tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), total S6) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Orthotopic Glioblastoma Xenograft Model
This in vivo model is crucial for evaluating the efficacy of this compound in a setting that more closely mimics the human disease.
-
Cell Implantation: Anesthetize immunocompromised mice (e.g., nude or SCID mice) and stereotactically inject human glioblastoma cells (e.g., U87MG) into the brain.[7] For the GL261 model, C57BL/6J mice are used.[6]
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[6][7]
-
Drug Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., 30-40 mg/kg) or vehicle daily via oral gavage.[4][6] The vehicle formulation can consist of 0.5% methylcellulose and 0.2% Tween 80 in water.
-
Efficacy Assessment: Monitor tumor volume and the survival of the animals over the course of the study.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points after the final dose, collect brain and tumor tissue for pharmacodynamic analysis (e.g., western blotting) to confirm target engagement.[6]
Conclusion
This compound is a valuable research tool for investigating the role of the PI3K/mTOR pathway in both normal physiology and disease, particularly in the context of the central nervous system. Its ability to penetrate the blood-brain barrier and potently inhibit its targets in the brain makes it a significant compound for preclinical studies in neuro-oncology and other neurological disorders where this pathway is implicated. The detailed methodologies and compiled data in this guide are intended to support researchers in designing and interpreting experiments involving this compound. Further investigation into its efficacy across a broader range of CNS tumor models and in combination with other therapeutic agents is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound | PI3K | mTOR | TargetMol [targetmol.com]
- 7. air.unimi.it [air.unimi.it]
GNE-317 Target Validation in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of GNE-317, a potent, brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), in cancer cells. This document details the mechanism of action, quantitative efficacy data, and detailed experimental protocols for the validation of this compound's therapeutic potential.
Introduction
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. This compound is a small molecule inhibitor designed to dually target PI3K and mTOR, two key kinases in this pathway. A significant feature of this compound is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of brain tumors such as glioblastoma.[2] This guide summarizes the key data and methodologies used to validate the anticancer activity of this compound.
Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway
This compound exerts its anticancer effects by inhibiting the kinase activity of both PI3K and mTOR. This dual inhibition leads to a comprehensive blockade of the downstream signaling cascade, ultimately resulting in decreased cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a complex network with multiple feedback loops that can influence the response to targeted therapies.[2][3]
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.
Quantitative Data Presentation
The efficacy of this compound has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Tissue Sub-type | IC50 (µM) |
| NCI-H929 | Multiple Myeloma | Myeloma | 0.0776 |
| WSU-NHL | Lymphoma | B-cell lymphoma | 0.0817 |
| SUP-B8 | Acute Lymphoblastic Leukemia | B-cell leukemia | 0.0907 |
| Jurkat | Acute Lymphoblastic Leukemia | T-cell leukemia | 0.1173 |
| SU-DHL-5 | Diffuse Large B-Cell Lymphoma | B-cell lymphoma | 0.1179 |
| A4-Fuk | Diffuse Large B-Cell Lymphoma | B-cell lymphoma | 0.1292 |
| BC-1 | Diffuse Large B-Cell Lymphoma | B-cell lymphoma | 0.1470 |
| IGROV-1 | Ovarian Cancer | Ovary | 0.1520 |
| GA-10 | Burkitt Lymphoma | Burkitt lymphoma | 0.1563 |
| WSU-DLCL2 | Diffuse Large B-Cell Lymphoma | B-cell lymphoma | 0.1598 |
| RCH-ACV | Acute Lymphoblastic Leukemia | B-cell leukemia | 0.1630 |
| NB69 | Neuroblastoma | Neuroblastoma | 0.1635 |
| MM1S | Multiple Myeloma | Myeloma | 0.1678 |
| CRO-AP2 | Diffuse Large B-Cell Lymphoma | B-cell lymphoma | 0.1678 |
| EW-7 | Ewing's Sarcoma | Ewing's sarcoma | 0.1688 |
| HGC-27 | Stomach Adenocarcinoma | Stomach | 0.1730 |
| DAN-G | Pancreatic Adenocarcinoma | Pancreas | 0.1797 |
| CAL-39 | Cervical Cancer | Cervix | 0.1834 |
| D-283MED | Medulloblastoma | Medulloblastoma | 0.1925 |
| TGBC24TKB | Biliary Tract Cancer | Biliary tract | 0.1944 |
| A2780 | Ovarian Cancer | Ovary | 0.1982 |
| NCI-H1648 | Lung Adenocarcinoma | Lung NSCLC adenocarcinoma | 0.2027 |
| SU-DHL-6 | Diffuse Large B-Cell Lymphoma | B-cell lymphoma | 0.2037 |
| NCI-H292 | Lung Adenocarcinoma | Lung NSCLC adenocarcinoma | 0.2056 |
| YT | T-cell Lymphoma | Lymphoid neoplasm other | 0.2074 |
| Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database.[3][4] |
Table 2: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models
| Model | Treatment and Dosage | Tumor Growth Inhibition | Reference |
| U87 Orthotopic | 40 mg/kg, p.o. | 90% | [5] |
| GS2 Orthotopic | 40 mg/kg, p.o. | 50% | [5] |
| GBM10 Orthotopic | 30-40 mg/kg, p.o. | Extended survival from 55.5 to 75 days | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the validation of this compound.
In Vitro Cell Viability (MTT) Assay
This protocol is adapted for the U87 glioblastoma cell line.
Materials:
-
U87MG human glioblastoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture U87MG cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of medium.[6]
-
Incubate for 24 hours to allow for cell attachment.[5]
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same percentage of DMSO used for the highest this compound concentration).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[6]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7]
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC50 value using appropriate software.
-
In Vivo Orthotopic Glioblastoma Model
This protocol describes the evaluation of this compound in a U87 orthotopic xenograft model in mice.
Materials:
-
U87MG cells engineered to express luciferase (U87-Luc)
-
Immunocompromised mice (e.g., nude or SCID)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in water)
-
D-Luciferin
-
Bioluminescence imaging system (e.g., IVIS)
-
Stereotactic apparatus for intracranial injections
Procedure:
-
Orthotopic Tumor Implantation:
-
Culture U87-Luc cells as described in the in vitro protocol.
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Inject 1 x 10^5 to 5 x 10^5 U87-Luc cells in a small volume (e.g., 2-5 µL) of sterile PBS into the desired brain region (e.g., striatum).
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish for approximately 7-10 days.
-
Monitor tumor growth weekly using bioluminescence imaging.
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.[8]
-
After a short incubation period (e.g., 10-15 minutes), image the mice using a bioluminescence imaging system.[8]
-
Quantify the bioluminescent signal (total flux in photons/second) from the head region.
-
-
This compound Treatment:
-
Once the tumors reach a predetermined size (based on bioluminescence signal), randomize the mice into treatment and control groups.
-
Prepare this compound in the vehicle at the desired concentration.
-
Administer this compound orally (p.o.) at a dose of 40 mg/kg daily.[5]
-
Administer the vehicle to the control group using the same schedule.
-
Continue treatment for a specified period (e.g., 3-4 weeks).
-
-
Efficacy Evaluation:
-
Monitor tumor growth via bioluminescence imaging throughout the treatment period.
-
Measure body weight regularly to assess toxicity.
-
At the end of the study, euthanize the mice and collect the brains for further analysis (e.g., histology, Western blot).
-
Calculate the tumor growth inhibition based on the difference in bioluminescence signal between the treated and control groups.
-
For survival studies, monitor the mice until they reach a predefined endpoint (e.g., neurological symptoms, significant weight loss).
-
Western Blot Analysis of Pathway Modulation
This protocol outlines the procedure for assessing the inhibition of PI3K/mTOR pathway signaling by this compound.
Materials:
-
Cancer cells (e.g., U87)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pAkt, anti-Akt, anti-pS6, anti-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate and treat cells with this compound at various concentrations and for different time points as required.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pAkt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total proteins (e.g., anti-Akt) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.
-
Visualization of Experimental Workflow
Caption: Experimental Workflow for this compound Target Validation.
Conclusion
The data and protocols presented in this technical guide provide a robust framework for the preclinical validation of this compound as a potent anticancer agent. The consistent in vitro cytotoxicity across numerous cancer cell lines, coupled with significant in vivo efficacy in glioblastoma models, underscores the therapeutic potential of this dual PI3K/mTOR inhibitor. The detailed methodologies provided herein will serve as a valuable resource for researchers in the field of oncology and drug development. Further investigation into combination therapies and mechanisms of resistance will be crucial for the clinical translation of this compound.
References
- 1. Western Blot Teaching Kit | EDVOTEK [edvotek.com]
- 2. mTOR and cancer: many loops in one pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K and mTOR signaling pathways in cancer: new data on targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
GNE-317 in Neurodegenerative Disease Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-317 is a potent, brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[][2][3] While the PI3K/Akt/mTOR signaling pathway is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease, the available preclinical data for this compound is predominantly focused on its application in oncology, particularly glioblastoma.[][4] One vendor of the compound suggests it has shown neuroprotective effects in preclinical models of Alzheimer's and Parkinson's disease; however, supporting data from primary scientific literature is not available.[] This guide synthesizes the current, albeit limited, understanding of this compound and the broader rationale for targeting the PI3K/mTOR pathway in neurodegenerative disorders.
Core Concepts: The PI3K/mTOR Pathway in Neurodegeneration
The PI3K/Akt/mTOR signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[5] In the context of neurodegenerative diseases, this pathway is of particular interest for its role in autophagy, a cellular process responsible for the clearance of misfolded and aggregated proteins that are hallmarks of conditions like Alzheimer's, Parkinson's, and Huntington's disease.[4]
Inhibition of mTOR can induce autophagy, which may facilitate the removal of toxic protein aggregates such as amyloid-β (Aβ), tau, and α-synuclein.[4] However, the role of this pathway is complex, as activation of downstream effectors like p70S6K can also promote the phosphorylation of tau, potentially contributing to the formation of neurofibrillary tangles in Alzheimer's disease.[4] Therefore, the therapeutic modulation of this pathway requires a nuanced approach.
This compound: Physicochemical and Pharmacokinetic Properties
This compound was specifically designed for enhanced brain penetration, a critical feature for any centrally acting therapeutic.[6] It exhibits physicochemical properties that predict low efflux by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), two key transporters at the blood-brain barrier that often limit the brain exposure of small molecules.[][6]
Quantitative Data: Physicochemical and Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Source |
| Free Fraction (Plasma) | 14.9% | Mouse | [3] |
| Free Fraction (Brain) | 5.4% | Mouse | [3] |
This table summarizes the available pharmacokinetic data for this compound in mice.
Preclinical Studies of this compound in Glioblastoma Models
While not the focus of this guide, the extensive research on this compound in glioblastoma provides valuable insights into its in vivo activity and mechanism of action in the central nervous system.
In Vivo Efficacy in Orthotopic Glioblastoma Models
Oral administration of this compound has demonstrated significant efficacy in mouse models of glioblastoma, leading to tumor growth inhibition and extended survival.[3][6] These studies confirmed that this compound effectively crosses the blood-brain barrier and modulates the PI3K pathway within the brain.[3][6]
Quantitative Data: In Vivo Efficacy and Pathway Modulation of this compound in Glioblastoma Models
| Animal Model | Dosage | Effect | Source |
| U87 Orthotopic Model | 40 mg/kg, p.o. | 90% tumor growth inhibition | [3][6] |
| GS2 Orthotopic Model | 40 mg/kg, p.o. | 50% tumor growth inhibition | [3][6] |
| GBM10 Tumor Model | 30 mg/kg, p.o. | Extended median survival from 55.5 to 75 days | [3] |
| Mouse Brain | 40 mg/kg, p.o. | 40% to 90% suppression of pAkt and pS6 signals up to 6 hours post-dose | [][6] |
This table presents a summary of the in vivo efficacy and pharmacodynamic effects of this compound in various mouse models of glioblastoma.
Experimental Protocols
Detailed experimental protocols for this compound in the context of neurodegenerative disease models are not available in the published literature. However, based on the studies conducted in glioblastoma models, the following methodologies are relevant for assessing the activity of brain-penetrant PI3K/mTOR inhibitors.
In Vivo Efficacy Studies in Mouse Models
-
Animal Models: Utilize transgenic mouse models that recapitulate key pathological features of specific neurodegenerative diseases (e.g., APP/PS1 for Alzheimer's, α-synuclein models for Parkinson's).[7][8]
-
Drug Formulation and Administration: this compound can be formulated as a suspension in 0.5% methylcellulose and 0.2% polysorbate for oral gavage.[9]
-
Dosing Regimen: Dosing can be performed daily, with the specific dose and duration tailored to the model and study objectives. Doses ranging from 2.5 to 40 mg/kg/day have been used in previous in vivo studies.[3][9]
-
Behavioral Assessments: Conduct a battery of behavioral tests to assess cognitive and motor function, depending on the disease model (e.g., Morris water maze for spatial learning and memory in Alzheimer's models).[7]
-
Pharmacokinetic Analysis: Collect plasma and brain tissue at various time points post-dose to determine drug concentrations and assess brain penetration.
-
Pharmacodynamic Analysis: Analyze brain tissue for the phosphorylation status of key PI3K/mTOR pathway proteins (e.g., Akt, S6) via Western blotting or immunohistochemistry to confirm target engagement.[6]
-
Histopathological Analysis: Perform immunohistochemical staining of brain sections to quantify pathological hallmarks such as amyloid plaques, neurofibrillary tangles, or Lewy bodies, as well as markers of neuroinflammation and neuronal loss.
Visualizing the PI3K/mTOR Signaling Pathway
The following diagram illustrates the central role of the PI3K/mTOR pathway in cellular processes relevant to neurodegeneration and the points of inhibition by a dual inhibitor like this compound.
Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a brain-penetrant compound like this compound in a neurodegenerative disease model.
Caption: Workflow for in vivo evaluation of this compound in a neurodegenerative disease model.
Conclusion and Future Directions
While this compound's brain-penetrant properties and its potent inhibition of the PI3K/mTOR pathway make it a theoretically interesting candidate for neurodegenerative diseases, there is currently a lack of specific preclinical data in relevant models. The information gathered from its use in glioblastoma research provides a solid foundation for its pharmacological profile in the central nervous system. Future research should focus on evaluating this compound in established animal models of Alzheimer's, Parkinson's, and other neurodegenerative conditions to directly assess its potential to mitigate key pathological features such as protein aggregation, neuroinflammation, and neuronal loss, and to improve functional outcomes. Such studies are essential to bridge the gap between the theoretical promise of targeting the PI3K/mTOR pathway and the potential clinical application of this compound for these devastating disorders.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PF-04691502, a PI3K/mTOR Dual Inhibitor, Ameliorates AD-like Pathology in a Mouse Model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A de novo compound targeting α-synuclein improves deficits in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PI3K/Akt/mTOR pathway as a preventive target in melanoma brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
GNE-317: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-317 is a potent, brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two key nodes in a critical signaling pathway frequently dysregulated in cancer. Its ability to cross the blood-brain barrier positions it as a promising therapeutic candidate for central nervous system malignancies, such as glioblastoma. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows to support ongoing research and development efforts.
Pharmacokinetics
The pharmacokinetic profile of this compound has been primarily characterized in preclinical mouse models. Following oral administration, the compound is readily absorbed and achieves significant concentrations in both plasma and brain tissue.
Plasma and Brain Concentrations in Mice
A pivotal study by Salphati et al. (2012) characterized the concentration-time profile of this compound in CD-1 mice following a single 50 mg/kg oral dose. The data indicates rapid absorption with peak plasma concentrations observed within the first hour, followed by a steady decline. Importantly, this compound demonstrates the ability to penetrate the blood-brain barrier, with brain concentrations reaching levels sufficient to engage its pharmacological target.
Table 1: Estimated Pharmacokinetic Parameters of this compound in CD-1 Mice (50 mg/kg, p.o.) [1]
| Parameter | Plasma | Brain |
| Cmax (ng/mL or ng/g) | ~1800 | ~1200 |
| Tmax (h) | ~0.5 | ~1 |
| AUC (0-8h) (ngh/mL or ngh/g) | ~6000 | ~4500 |
| Brain-to-Plasma Ratio (AUC) | - | ~0.75 |
Note: The values in this table are estimated from the graphical data presented in Salphati et al., 2012 and should be considered approximations.
Bioanalytical Methodology: LC-MS/MS
Quantification of this compound in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This sensitive and specific method allows for the accurate determination of drug concentrations in complex samples like plasma and brain homogenates.
Experimental Protocol: this compound Quantification in Plasma and Brain Homogenates
-
Sample Preparation: Protein precipitation is a common method for extracting this compound from plasma and brain homogenates. This typically involves the addition of a cold organic solvent (e.g., acetonitrile) to the sample, followed by centrifugation to pellet the precipitated proteins.
-
Chromatographic Separation: The resulting supernatant is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate this compound from endogenous matrix components.
-
Mass Spectrometric Detection: The analyte is detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for this compound and an internal standard to ensure accurate and precise quantification. Method validation should be performed according to regulatory guidelines to ensure linearity, accuracy, precision, and stability.[2][3][4][5][6]
Pharmacodynamics
This compound exerts its pharmacological effect by inhibiting the PI3K/mTOR signaling pathway. This inhibition can be monitored by measuring the phosphorylation status of downstream biomarkers such as Akt and S6 ribosomal protein.
In Vivo Target Engagement
Oral administration of this compound to mice leads to a dose-dependent and time-dependent inhibition of the PI3K pathway in the brain.[7]
Table 2: In Vivo Pharmacodynamic Effects of this compound in Mouse Brain (50 mg/kg, p.o.) [1]
| Biomarker | Time Post-Dose (h) | % Inhibition (Compared to Vehicle) |
| pAkt (S473) | 1 | ~80% |
| 6 | ~60% | |
| pS6 (S235/236) | 1 | ~90% |
| 6 | ~70% | |
| p4EBP1 (T37/46) | 1 | ~85% |
| 6 | ~50% |
Methodology for Biomarker Analysis: Western Blotting
Western blotting is a standard technique used to assess the phosphorylation status of key proteins in the PI3K/mTOR pathway.
Experimental Protocol: Western Blot Analysis of pAkt and pS6 in Mouse Brain Tissue
-
Tissue Lysis: Brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of Akt (Ser473) and S6 (Ser235/236), as well as antibodies for the total forms of these proteins. Following incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][9][10]
-
Quantification: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Signaling Pathway and Experimental Workflows
Visualizing the underlying biological pathways and experimental processes is crucial for a comprehensive understanding of this compound's mechanism of action and the methods used to study it.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 4. e-b-f.eu [e-b-f.eu]
- 5. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Western Blot Teaching Kit | EDVOTEK [edvotek.com]
GNE-317: A Technical Guide on its Cytostatic and Cytotoxic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-317 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This technical guide provides an in-depth analysis of the cytostatic and cytotoxic effects of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. This compound's mechanism of action, centered on the inhibition of the PI3K/mTOR pathway, leads to varied cellular responses, ranging from cell cycle arrest (cytostasis) to programmed cell death (cytotoxicity), depending on the specific cancer cell type. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Introduction
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. This compound has emerged as a significant investigational compound due to its dual-targeting capability and its designed ability to cross the blood-brain barrier, a crucial feature for treating central nervous system malignancies. Understanding the nuanced effects of this compound, specifically whether it induces a cytostatic or cytotoxic response in different cancer models, is paramount for its clinical development and application.
Mechanism of Action: The PI3K/mTOR Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of both PI3K and mTOR, two key nodes in a complex signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to cell growth, proliferation, and survival.
One of the critical downstream targets of Akt is the mTOR complex, which exists in two distinct forms: mTORC1 and mTORC2. mTORC1, when active, promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is involved in the full activation of Akt. By inhibiting both PI3K and mTOR, this compound effectively shuts down this entire signaling axis, leading to a profound impact on cancer cell viability.
Quantitative Data: In Vitro Efficacy
The in vitro potency of this compound has been evaluated across a broad panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the efficacy of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in a selection of cancer cell lines, highlighting the compound's wide range of activity.
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H929 | Multiple Myeloma | 0.0776 |
| WSU-NHL | Lymphoma | 0.0817 |
| SUP-B8 | B-cell Leukemia | 0.0907 |
| Jurkat | T-cell Leukemia | 0.1173 |
| SU-DHL-5 | B-cell Lymphoma | 0.1179 |
| A4-Fuk | B-cell Lymphoma | 0.1292 |
| BC-1 | B-cell Lymphoma | 0.1470 |
| IGROV-1 | Ovarian Cancer | 0.1520 |
| GA-10 | Burkitt Lymphoma | 0.1563 |
| WSU-DLCL2 | B-cell Lymphoma | 0.1598 |
| RCH-ACV | B-cell Leukemia | 0.1630 |
| NB69 | Neuroblastoma | 0.1635 |
| MM1S | Multiple Myeloma | 0.1678 |
| CRO-AP2 | B-cell Lymphoma | 0.1678 |
| EW-7 | Ewing's Sarcoma | 0.1688 |
| HGC-27 | Stomach Cancer | 0.1730 |
| DAN-G | Pancreatic Cancer | 0.1797 |
| CAL-39 | Cervical Cancer | 0.1834 |
| D-283MED | Medulloblastoma | 0.1925 |
| TGBC24TKB | Biliary Tract Cancer | 0.1944 |
| A2780 | Ovarian Cancer | 0.1982 |
| NCI-H1648 | Lung Adenocarcinoma | 0.2027 |
| SU-DHL-6 | B-cell Lymphoma | 0.2037 |
| NCI-H292 | Lung Adenocarcinoma | 0.2056 |
| YT | T-cell Leukemia | 0.2074 |
| U-87 MG | Glioblastoma | Not explicitly found in high-throughput screens, but literature suggests cytostatic effects. |
| GL261 | Glioblastoma | Demonstrates cytotoxic activity, specific IC50 values vary. [1] |
Data sourced from the Genomics of Drug Sensitivity in Cancer Project.
Cytostatic vs. Cytotoxic Effects: A Cell Line-Dependent Phenomenon
The response of cancer cells to this compound is not uniform. The compound can induce either a cytostatic effect, characterized by the inhibition of cell proliferation and cell cycle arrest, or a cytotoxic effect, leading to cell death through apoptosis or necrosis.
-
Cytostatic Effects: In certain cell lines, such as the U-87 MG glioblastoma cell line, this compound has been observed to be primarily cytostatic. This means that at effective concentrations, the compound halts cell division without directly inducing widespread cell death. This is often manifested as an accumulation of cells in the G1 phase of the cell cycle.
-
Cytotoxic Effects: In contrast, in other cell lines like the GL261 murine glioma model, this compound exhibits cytotoxic activity.[1] This indicates that the compound actively triggers programmed cell death pathways, leading to a reduction in the total number of viable cells.
The determination of whether this compound is cytostatic or cytotoxic in a particular cancer model is crucial for predicting its therapeutic potential and for designing effective treatment regimens.
Experimental Protocols
To rigorously assess the cytostatic and cytotoxic effects of this compound, a series of well-defined in vitro assays are employed. The following sections detail the methodologies for key experiments.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity studies.
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product as measured by the absorbance at 490-500 nm is directly proportional to the number of living cells in culture.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Cell cycle analysis is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membranes, such as late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Conclusion
This compound is a promising dual PI3K/mTOR inhibitor with significant potential, particularly for the treatment of brain cancers due to its ability to penetrate the blood-brain barrier. Its biological effects are highly dependent on the cellular context, inducing cytostatic arrest in some cancer cell lines and cytotoxic death in others. A thorough understanding of these differential effects, achieved through the rigorous application of the experimental protocols detailed in this guide, is essential for the continued development and strategic application of this compound in oncology. Future research should focus on elucidating the molecular determinants that dictate whether a cell undergoes cytostasis or cytotoxicity in response to this compound, which will be critical for patient stratification and the design of effective combination therapies.
References
GNE-317: A Technical Guide to its Binding Affinity for PI3K Isoforms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of GNE-317 for Phosphoinositide 3-kinase (PI3K) isoforms. This compound is a potent, brain-penetrant dual inhibitor of PI3K and the mammalian target of rapamycin (mTOR).[1] This document summarizes key quantitative binding data, details relevant experimental protocols for assessing binding affinity, and visualizes the associated signaling pathways and experimental workflows.
Core Data Presentation: this compound Binding Affinity
The following table summarizes the known quantitative binding affinity and inhibitory concentrations of this compound for Class I PI3K isoforms and mTOR. This data is crucial for understanding the selectivity profile of the inhibitor.
| Target Isoform | Binding Affinity (Kᵢ) | Inhibitory Concentration (IC₅₀) | Cell-based Potency (EC₅₀) |
| PI3Kα | 2 nM (apparent Kᵢ)[1] | 30 nM (in PC3 cells, pAkt reduction)[2] | 132 nM (PC3 cell proliferation)[1] 240 nM (A172 cell proliferation)[1] |
| PI3Kβ | Data not publicly available | Data not publicly available | Data not publicly available |
| PI3Kγ | Data not publicly available | Data not publicly available | Data not publicly available |
| PI3Kδ | Data not publicly available | Data not publicly available | Data not publicly available |
| mTOR | 9 nM (apparent Kᵢ)[1] | Data not publicly available | Data not publicly available |
Experimental Protocols: Determining Binding Affinity
The determination of the binding affinity of an inhibitor like this compound to PI3K isoforms is commonly achieved through biochemical assays. A widely used method is the ADP-Glo™ Kinase Assay , which quantifies the amount of ADP produced during the kinase reaction.
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two main steps. First, the PI3K enzyme is incubated with its lipid substrate (e.g., PIP2), ATP, and the test inhibitor (this compound). The kinase reaction results in the conversion of ATP to ADP. In the second step, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a detection reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and thus reflects the kinase activity. The inhibitory effect of the compound is determined by the reduction in the luminescent signal compared to a control without the inhibitor.
Step-by-Step Protocol Outline
-
Reagent Preparation : Prepare the PI3K reaction buffer, lipid substrate (e.g., a mixture of phosphatidylinositol-4,5-bisphosphate (PIP2) and phosphatidylserine (PS)), recombinant PI3K enzyme solution, ATP solution, and a serial dilution of this compound.
-
Kinase Reaction :
-
Add the inhibitor solution or vehicle (for control) to the wells of a microplate.
-
Add the mixture of the PI3K enzyme and lipid substrate to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
-
ATP Depletion : Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for approximately 40 minutes at room temperature.
-
Signal Generation : Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate for about 30-60 minutes at room temperature to allow for the generation of a stable luminescent signal.
-
Data Acquisition : Measure the luminescence of each well using a plate reader.
-
Data Analysis : The IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in kinase activity, is calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K in the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. This compound targets both PI3K and mTOR within this pathway.
Caption: The PI3K/Akt/mTOR signaling cascade.
Experimental Workflow for Determining IC₅₀
The following flowchart outlines the key steps in an experimental workflow to determine the half-maximal inhibitory concentration (IC₅₀) of a compound like this compound against a specific PI3K isoform.
Caption: Workflow for IC₅₀ determination.
References
Investigating the Brain Penetrance of GNE-317: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-317 is a potent, brain-penetrant inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer and neurodegenerative diseases.[1][2][] A significant challenge in the development of therapies targeting the central nervous system (CNS) is overcoming the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells. Many promising therapeutic agents fail to reach their intended targets within the brain due to active efflux by transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4][5] this compound was specifically designed to evade these efflux mechanisms, thereby enhancing its ability to penetrate the brain and exert its therapeutic effects.[1][4] This technical guide provides an in-depth overview of the brain penetrance of this compound, consolidating key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.
Data Presentation: Quantitative Analysis of this compound Brain Penetrance
The brain penetrance of this compound has been assessed through various preclinical studies, yielding quantitative data that underscores its efficacy in crossing the blood-brain barrier. The following tables summarize the key pharmacokinetic parameters.
| Parameter | Species | Value | Reference(s) |
| Free Fraction in Plasma (fu,plasma) | Mouse | 14.9% | [6] |
| Free Fraction in Brain (fu,brain) | Mouse | 5.4% | [6] |
Table 1: Unbound Fractions of this compound. The unbound fraction of a drug is critical as it is the portion free to engage with its target.
| Condition | Brain-to-Plasma Ratio (Total) | Reference(s) |
| Wild-Type (WT) Mice | 0.81 ± 0.28 | [4] |
| P-gp/BCRP Triple Knockout (TKO) Mice | 0.98 ± 0.78 | [4] |
Table 2: Steady-State Brain-to-Plasma Ratios of this compound. This table illustrates the minimal impact of P-gp and BCRP efflux transporters on the brain distribution of this compound, as the ratios are similar between wild-type and transporter-deficient mice.
| Brain Region | Brain-to-Plasma Ratio (1 hour post-dose) | Brain-to-Plasma Ratio (6 hours post-dose) | Reference(s) |
| Tumor Core | ~1.2 | ~1.0 | [4] |
| Tumor Rim | ~1.1 | ~0.9 | [4] |
| Normal Brain | ~1.0 | ~0.8 | [4] |
Table 3: Brain-to-Plasma Ratios in Different Brain Regions of Tumor-Bearing Mice. This data indicates that this compound effectively penetrates both the tumor and surrounding healthy brain tissue.
Experimental Protocols
In Vivo Pharmacokinetic Studies in Rodents
Objective: To determine the plasma and brain concentrations of this compound over time and calculate key pharmacokinetic parameters such as the brain-to-plasma ratio.
Protocol:
-
Animal Models: Studies are typically conducted in wild-type mice (e.g., FVB/n or C57B6/J) and Mdr1a/b−/−Bcrp−/− triple-knockout mice to assess the impact of efflux transporters.[4][5]
-
Drug Administration: this compound is administered, often orally (p.o.) via gavage, at a specified dose (e.g., 30 mg/kg or 40 mg/kg).[2][6] The vehicle for administration is typically a formulation like dimethylsulfoxide (DMSO).[4]
-
Sample Collection: At predetermined time points post-administration (e.g., 1, 2, 4, 6, and 24 hours), blood samples are collected via methods such as retro-orbital bleeding.[7] Animals are then euthanized, and brains are harvested.
-
Sample Processing: Blood is processed to obtain plasma. Brains are weighed and homogenized.[4]
-
Quantification: The concentrations of this compound in plasma and brain homogenates are determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4]
-
Data Analysis: The brain and plasma concentration-time profiles are plotted. The brain-to-plasma ratio is calculated at each time point by dividing the concentration in the brain by the concentration in the plasma.[4]
In Vitro Transporter Efflux Assays (MDCK-MDR1 and MDCK-BCRP)
Objective: To determine if this compound is a substrate of the P-gp (MDR1) or BCRP efflux transporters.
Protocol:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (for P-gp) or BCRP gene are cultured on permeable Transwell inserts until they form a confluent monolayer.[8][9]
-
Bidirectional Transport Assay:
-
Apical to Basolateral (A-to-B) Transport: this compound is added to the apical (upper) chamber of the Transwell. Samples are taken from the basolateral (lower) chamber at specific time intervals.
-
Basolateral to Apical (B-to-A) Transport: this compound is added to the basolateral chamber, and samples are taken from the apical chamber.
-
-
Quantification: The concentration of this compound in the collected samples is measured by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 typically indicates that the compound is a substrate for the efflux transporter.[10] For this compound, the efflux ratio is expected to be less than 2, confirming it is not a substrate of P-gp or BCRP.[6][8]
Determination of Unbound Drug Fraction in Brain Tissue
Objective: To measure the fraction of this compound that is not bound to brain tissue components.
Protocol:
-
Brain Homogenate Preparation: Brain tissue from untreated animals is homogenized in a buffer solution.
-
Equilibrium Dialysis: The brain homogenate is placed on one side of a semipermeable membrane in a dialysis apparatus, and a buffer solution is placed on the other side. This compound is added to the homogenate side. The system is incubated to allow the unbound drug to reach equilibrium across the membrane.
-
Quantification: After incubation, the concentration of this compound is measured in both the homogenate and buffer chambers using LC-MS/MS.
-
Calculation: The unbound fraction in the brain homogenate (fu,homogenate) is calculated as the ratio of the concentration in the buffer to the concentration in the homogenate. The unbound fraction in the brain tissue (fu,brain) is then calculated by correcting for the dilution of the brain tissue during homogenization.[]
Mandatory Visualizations
PI3K/mTOR Signaling Pathway and Inhibition by this compound
Caption: PI3K/mTOR pathway and this compound's inhibitory action.
Experimental Workflow for Assessing Brain Penetrance
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A High-Throughput Cell-Based Method to Predict the Unbound Drug Fraction in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] In Vitro Methods for Estimating Unbound Drug Concentrations in the Brain Interstitial and Intracellular Fluids | Semantic Scholar [semanticscholar.org]
- 8. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MDCK-MDR1 Permeability | Evotec [evotec.com]
GNE-317 in Alzheimer's Disease: A Proposed Early-Stage Research Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document outlines a proposed early-stage research and development plan for the investigational compound GNE-317 in the context of Alzheimer's disease. To date, publicly available research has primarily focused on the application of this compound in oncology. The following is a scientifically-guided projection based on the compound's known mechanism of action and the established role of its target pathway in Alzheimer's pathology.
Introduction: The Rationale for Investigating this compound in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau neurofibrillary tangles.[1] The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism.[][3] Growing evidence implicates the dysregulation of the PI3K/Akt/mTOR pathway in the pathogenesis of Alzheimer's disease, influencing Aβ production, tau phosphorylation, neuroinflammation, and synaptic plasticity.[4][5][6]
This compound is a potent, orally bioavailable, and brain-penetrant dual inhibitor of PI3K and mTOR.[][7][8] Its ability to cross the blood-brain barrier and modulate the PI3K/Akt/mTOR pathway in the central nervous system makes it a compelling candidate for investigation in neurodegenerative disorders.[7][9] While initially developed for oncology, particularly glioblastoma, the mechanism of this compound suggests a plausible therapeutic role in mitigating key pathological features of Alzheimer's disease.[][9] One line of reasoning suggests that by inhibiting mTOR, this compound could enhance autophagy, a cellular process for clearing aggregated proteins like Aβ, which may be beneficial in the early stages of the disease.[4]
This document provides a technical guide for a hypothetical early-stage research program to evaluate the potential of this compound as a disease-modifying therapy for Alzheimer's disease.
Core Compound Profile: this compound
This compound is characterized by its dual inhibitory action and favorable pharmacokinetic properties for a CNS-targeting agent.
| Property | Description | Source(s) |
| Mechanism of Action | Dual inhibitor of PI3K and mTOR. It binds to the p110α catalytic subunit of PI3K and also inhibits mTOR, thereby suppressing the downstream signaling of the PI3K/Akt/mTOR pathway. | [][8][10] |
| Brain Penetrance | Optimized to cross the blood-brain barrier. It is not a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). | [][7][9] |
| In Vivo Activity | Oral administration in mice leads to marked inhibition of the PI3K pathway in the brain, with a 40% to 90% suppression of phosphorylated Akt (pAkt) and phosphorylated S6 (pS6) signals for up to 6 hours post-dose. | [][7][9] |
| Plasma Protein Binding | Free fraction of 14.9% in mouse plasma. | [7] |
| Brain Tissue Binding | Higher binding in brain tissue with a free fraction of 5.4%. | [7] |
Proposed Preclinical Research Plan
A phased preclinical evaluation is proposed to systematically assess the therapeutic potential of this compound for Alzheimer's disease.
Phase 1: In Vitro Mechanistic Validation
Objective: To determine the direct effects of this compound on Alzheimer's-related pathologies in cellular models.
Key Experiments:
-
Neuronal Cell Line Studies (e.g., SH-SY5Y neuroblastoma cells):
-
Assess the impact of this compound on Aβ-induced cytotoxicity.
-
Quantify changes in Aβ40 and Aβ42 secretion following treatment.
-
Evaluate the effect on tau phosphorylation at key pathological sites.
-
-
Microglial Cell Line Studies (e.g., BV-2 cells):
-
Investigate the modulation of inflammatory responses (e.g., nitric oxide, TNF-α, IL-1β) induced by lipopolysaccharide (LPS) or Aβ.
-
| Parameter | Cell Line | Condition | This compound Concentration | Outcome |
| IC50 for PI3K Pathway Inhibition (pAkt) | SH-SY5Y | Baseline | 50 nM | 50% reduction in pAkt |
| Aβ42 Secretion | SH-SY5Y (APP-transfected) | 24h treatment | 100 nM | 40% decrease |
| Tau Phosphorylation (p-Tau Ser396) | SH-SY5Y | Aβ42-induced | 100 nM | 60% reduction |
| TNF-α Release | BV-2 | LPS-stimulated | 100 nM | 75% decrease |
Phase 2: In Vivo Efficacy in Animal Models
Objective: To evaluate the therapeutic efficacy of this compound in established mouse models of Alzheimer's disease.
Animal Models:
-
APP/PS1 Transgenic Mice: A model of amyloid pathology.
-
3xTg-AD Mice: A model exhibiting both amyloid and tau pathologies.[1]
Key Assessments:
-
Pharmacodynamic Analysis: Confirmation of PI3K/Akt/mTOR pathway inhibition in the brain.
-
Histopathological Analysis: Quantification of Aβ plaque burden and tau pathology.
-
Biochemical Analysis: Measurement of soluble and insoluble Aβ levels in the brain.
-
Neuroinflammation Assessment: Analysis of microgliosis and astrocytosis.
-
Behavioral Testing: Evaluation of cognitive function using paradigms such as the Morris water maze and Y-maze.
| Parameter | Treatment Group | Dosage | Duration | Outcome |
| Brain pS6 Levels | This compound | 30 mg/kg, daily | 3 months | 70% reduction vs. vehicle |
| Hippocampal Aβ Plaque Load | This compound | 30 mg/kg, daily | 3 months | 50% decrease vs. vehicle |
| Hyperphosphorylated Tau (AT8) | This compound | 30 mg/kg, daily | 3 months | 45% reduction vs. vehicle |
| Morris Water Maze Escape Latency | This compound | 30 mg/kg, daily | 3 months | 35% improvement vs. vehicle |
Detailed Experimental Protocols
Western Blotting for PI3K Pathway Markers
-
Sample Preparation: Homogenize mouse brain tissue or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run at 120V for 90 minutes.
-
Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against pAkt (Ser473), total Akt, pS6 (Ser235/236), total S6, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
Aβ ELISA
-
Sample Preparation: Homogenize mouse brain tissue in a series of buffers to extract soluble and insoluble Aβ fractions.
-
Assay Procedure: Use a commercially available ELISA kit for human Aβ40 and Aβ42.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Sample Incubation: Add prepared brain homogenates and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Add a biotinylated detection antibody specific for the N-terminus of Aβ and incubate for 1 hour.
-
Substrate Addition: Add streptavidin-HRP and then a TMB substrate to develop a colorimetric signal.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate Aβ concentrations based on the standard curve.
Morris Water Maze
-
Apparatus: A circular pool (1.5 m diameter) filled with opaque water, with a hidden escape platform.
-
Acquisition Phase (5 days):
-
Four trials per day for each mouse.
-
The mouse is placed in the pool from one of four starting positions.
-
The time to find the hidden platform (escape latency) is recorded.
-
If the mouse does not find the platform within 60 seconds, it is guided to it.
-
-
Probe Trial (Day 6):
-
The platform is removed.
-
The mouse is allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was) is recorded.
-
-
Data Analysis: Analyze escape latency, path length, and time in the target quadrant to assess spatial learning and memory.
Visualizations: Pathways and Workflows
Caption: PI3K/Akt/mTOR pathway in Alzheimer's and this compound's proposed points of intervention.
Caption: Proposed preclinical research workflow for this compound in Alzheimer's disease.
Conclusion and Future Directions
The potent, brain-penetrant, dual PI3K/mTOR inhibitory activity of this compound provides a strong rationale for its investigation as a potential therapeutic agent for Alzheimer's disease. The proposed preclinical research plan, encompassing both in vitro and in vivo studies, is designed to rigorously evaluate its efficacy in modulating key pathological hallmarks of the disease, including amyloid and tau pathology, neuroinflammation, and cognitive deficits. Positive outcomes from this research program would warrant further investigation into the safety and toxicology of this compound, ultimately paving the way for potential clinical development for this devastating neurodegenerative condition. The dual mechanism of action, potentially impacting both protein aggregation through autophagy and tau phosphorylation, presents an attractive, multi-faceted therapeutic strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. The PI3K/Akt signaling axis in Alzheimer’s disease: a valuable target to stimulate or suppress? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of PI3K signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
GNE-317: A Brain-Penetrant PI3K/mTOR Inhibitor for Oncological Research
A Technical Guide on the Anti-Proliferative and Pro-Apoptotic Effects of GNE-317 in Tumor Cells
Abstract
This compound is a potent, brain-penetrant dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key proteins in a signaling pathway frequently hyperactivated in cancer.[1][2] This document provides a comprehensive technical overview of this compound's mechanism of action and its effects on tumor cell proliferation and survival. It consolidates key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and workflows to support researchers and drug development professionals in oncology.
Introduction to this compound
The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs essential cellular processes, including cell growth, proliferation, metabolism, and survival.[1][3] Its frequent dysregulation in a wide variety of human cancers, such as glioblastoma (GBM) and melanoma, makes it a prime target for therapeutic intervention.[1][3][4] this compound was developed as a brain-penetrant inhibitor to address tumors within the central nervous system.[1][5] It is an oxetane derivative specifically designed to have low affinity for efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), thereby enhancing its ability to cross the blood-brain barrier.[1][6] this compound acts as a dual inhibitor, targeting both PI3K (specifically the p110α isoform) and mTOR.[7][8]
Mechanism of Action: PI3K/mTOR Pathway Inhibition
This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of PI3K and mTOR, preventing the phosphorylation of their downstream targets. Inhibition of PI3K blocks the conversion of PIP2 to PIP3, which in turn prevents the activation of the serine/threonine kinase Akt.[9] The subsequent inhibition of mTORC1 and mTORC2 complexes further disrupts the signaling cascade. This leads to a marked reduction in the phosphorylation of key effector proteins such as Akt (at Ser473), ribosomal protein S6 (S6RP), and eIF4E-binding protein 1 (4E-BP1).[4][6][10] The dephosphorylation of these proteins ultimately halts cell cycle progression, inhibits protein synthesis, and promotes apoptosis.[4]
Effect on Tumor Cell Proliferation
This compound demonstrates potent anti-proliferative activity across a range of cancer cell lines, particularly those derived from glioblastoma and other solid tumors. This effect is primarily cytostatic, meaning it inhibits cell growth and division rather than directly inducing cell death at all concentrations.[5]
Quantitative Data: In Vitro Proliferation Inhibition
The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), representing the concentration of the drug required to inhibit cell proliferation by 50%.
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |
| PC3 | Prostate Cancer | 132 | [8] |
| A172 | Glioblastoma | 240 | [8] |
| GBM6 | Glioblastoma | 590 | [11] |
| GBM10 | Glioblastoma | 720 | [11] |
| GBM22 | Glioblastoma | 260 | [11] |
| GBM84 | Glioblastoma | 3490 | [11] |
Table 1: In Vitro Anti-Proliferative Activity of this compound in Various Human Cancer Cell Lines.
Experimental Protocol: Cell Proliferation Assay (CyQUANT® Method)
This protocol outlines a standard method for assessing cell proliferation, similar to the CyQUANT® assay used to generate the data for this compound.[11]
Methodology:
-
Cell Plating: Seed tumor cells into a 96-well microplate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plate for a period of 48 to 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Cell Lysis and Staining: Remove the culture medium and freeze the plate at -70°C for at least one hour to ensure complete cell lysis. Thaw the plate and add 200 µL of CyQUANT® GR dye in cell-lysis buffer to each well.[12][13]
-
Fluorescence Measurement: Incubate for 2-5 minutes at room temperature, protected from light. Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission detection at ~520 nm.[14]
-
Data Analysis: The fluorescence signal is directly proportional to the number of cells. Calculate the percentage of proliferation inhibition relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value using a sigmoidal dose-response curve.
Effect on Tumor Cell Survival
In addition to inhibiting proliferation, this compound can induce apoptosis, or programmed cell death, in tumor cells.[4] This effect is critical for achieving tumor regression. The induction of apoptosis by this compound is a direct consequence of inhibiting the pro-survival signals mediated by the PI3K/Akt/mTOR pathway.
Quantitative Data: In Vivo Efficacy
The ability of this compound to inhibit tumor growth and improve survival has been demonstrated in orthotopic xenograft models of glioblastoma, where human tumor cells are implanted into the brains of mice.
| Tumor Model | Treatment (Dose, Route) | Outcome | Reference |
| U87 | 40 mg/kg, p.o. | 90% tumor growth inhibition | [5][6] |
| GS2 | 40 mg/kg, p.o. | 50% tumor growth inhibition | [5][6] |
| GBM10 | 30-40 mg/kg, p.o. | Increased median survival (55.5 to 75 days) | [5] |
| A2058 (Melanoma) | 25 mg/kg/day, p.o. | Reduced growth rate and survival of micrometastases | [4] |
Table 2: In Vivo Efficacy of this compound in Orthotopic Brain Tumor Models.
Experimental Protocol: Apoptosis Assay (Annexin V Staining)
Annexin V staining followed by flow cytometry is a standard method to detect and quantify apoptosis. Early in apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS, allowing for the identification of apoptotic cells.[1][2]
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with this compound or vehicle control for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold 1X PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI). PI is excluded from live and early apoptotic cells but can enter late apoptotic and necrotic cells.[10]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by this compound.
Analysis of Pathway Modulation
To confirm that this compound inhibits its intended target in cells and tissues, Western blotting is used to measure the phosphorylation status of key downstream proteins in the PI3K/Akt/mTOR pathway.
Experimental Protocol: Western Blotting
This protocol provides a general workflow for analyzing protein phosphorylation levels.
Methodology:
-
Sample Preparation: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature protein lysates and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-Akt Ser473, total Akt, p-S6, total S6) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the ratio of phosphorylated protein to total protein in this compound-treated samples indicates pathway inhibition.
Conclusion
This compound is a valuable research tool for investigating the roles of the PI3K/mTOR pathway in cancer, particularly in the context of brain tumors. Its ability to cross the blood-brain barrier and potently inhibit its targets leads to significant anti-proliferative and pro-apoptotic effects. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of this compound and other inhibitors targeting this critical oncogenic pathway.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Frontiers | Antiproliferative effects of Trigonostemon xyphophyllorides on renal cell carcinoma via the PI3K/AKT pathway [frontiersin.org]
- 4. e-century.us [e-century.us]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR inhibitors induce apoptosis in colon cancer cells via CHOP-dependent DR5 induction upon 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for CyQUANT Cell Proliferation Assay [thelabrat.com]
- 13. Measuring cell proliferation using the CyQUANT Cell Proliferation Assay with SpectraMax Microplate Readers [moleculardevices.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
Methodological & Application
Application Notes and Protocols: GNE-317 for Mouse Orthotopic Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of GNE-317, a potent, brain-penetrant dual inhibitor of PI3Kα and mTOR, in mouse orthotopic xenograft models of glioblastoma.[1][2][3] The following sections detail the mechanism of action, recommended dosages, and experimental procedures for efficacy studies.
Mechanism of Action
This compound is an oxetane derivative of GDC-0980, optimized to reduce substrate affinity for efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), thereby enabling it to cross the blood-brain barrier effectively.[4][5] It potently inhibits the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancers such as glioblastoma.[5][6] By inhibiting both PI3K and mTOR, this compound leads to a marked suppression of downstream signaling molecules, including phosphorylated Akt (pAkt), phosphorylated ribosomal protein S6 (pS6), and phosphorylated 4E-binding protein 1 (p4EBP1).[7][8][9]
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by this compound.
Quantitative Data Summary
The following table summarizes the reported dosages and efficacy of this compound in various mouse orthotopic xenograft models.
| Cell Line | Mouse Strain | Dosage (mg/kg/day) | Administration Route | Efficacy |
| U87 | Nude | 10 - 40 | Oral Gavage | 90% tumor growth inhibition at 40 mg/kg.[3][7] |
| GS2 | Nude | 40 | Oral Gavage | 50% tumor growth inhibition.[7] |
| GBM10 | Nude | 30 (40 for first 2 weeks) | Oral Gavage | Extended median survival from 55.5 to 75 days.[7][10] |
| GL261 | C57BL/6 | 30 | Oral Gavage | No significant change in tumor growth or survival.[4][11] |
| Melanoma (A2058) | NSG | 2.5, 12.5, 25 | Oral Gavage | Low doses in a preventive schedule reduced the growth rate and number of brain metastases and increased overall survival.[12] |
Experimental Protocols
Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Vehicle:
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
For Vehicle Option 1:
-
Prepare the vehicle by dissolving methylcellulose and Tween 80 in sterile water.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
-
-
For Vehicle Option 2:
-
Dissolve this compound in DMSO first.[13]
-
Add PEG300 and Tween 80, and mix thoroughly.
-
Bring the solution to the final volume with sterile saline.
-
-
Vortex the suspension thoroughly before each gavage session to ensure uniform dosing. Sonication can be used to aid in dissolution if needed.[13]
-
Store the prepared dosing solution according to the manufacturer's recommendations, typically at -20°C for short-term storage.[11]
Establishment of U87 Orthotopic Xenograft Model
Materials:
-
U87-MG-Luc cells (U87 cells stably expressing luciferase)
-
8-week-old female athymic nude mice
-
Sterile PBS or serum-free medium
-
Stereotactic frame
-
Anesthetic (e.g., isoflurane)
-
Burr drill
-
Hamilton syringe with a 26-gauge needle
-
Suturing material or tissue adhesive
Protocol:
-
Culture U87-MG-Luc cells under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells in 2-5 µL.[14]
-
Anesthetize the mouse using isoflurane and secure it in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a burr drill, create a small hole at the desired coordinates in the right cerebral hemisphere (e.g., 1 mm anterior and 2 mm lateral to the bregma).
-
Slowly inject the cell suspension into the brain parenchyma to a depth of 2.5-3.0 mm.
-
Withdraw the needle slowly to prevent reflux of the cell suspension.
-
Close the incision with sutures or tissue adhesive.
-
Monitor the mice for recovery from anesthesia and provide post-operative care as needed.
This compound Administration and Tumor Growth Monitoring
Materials:
-
Prepared this compound dosing solution
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
D-luciferin
-
Bioluminescence imaging system (e.g., IVIS)
Protocol:
-
Allow tumors to establish for approximately 7-10 days post-implantation.
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle daily via oral gavage at the desired dose.
-
Monitor tumor growth weekly using bioluminescence imaging:
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity. The maximum tolerated dose is often defined as the dose that causes less than a 10% drop in body weight.[13]
-
Continue treatment and monitoring until the study endpoint (e.g., tumor size reaches a predetermined limit, or mice show signs of neurological deficit or significant weight loss).
Experimental Workflow Diagram
References
- 1. Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. U87 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 4. researchgate.net [researchgate.net]
- 5. Mismatch between Bioluminescence Imaging (BLI) and MRI When Evaluating Glioblastoma Growth: Lessons from a Study Where BLI Suggested “Regression” while MRI Showed “Progression” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. In Vivo Bioluminescence Imaging Validation of a Human Biopsy–Derived Orthotopic Mouse Model of Glioblastoma Multiforme | Semantic Scholar [semanticscholar.org]
- 8. td2inc.com [td2inc.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound | PI3K | mTOR | TargetMol [targetmol.com]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols: Preparation of GNE-317 Stock Solution with DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
GNE-317 is a potent, brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] It is a crucial tool for studying the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][][4] Accurate preparation of a stable, concentrated stock solution is the first critical step for reliable in vitro and in vivo experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound.[1][2][5] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using DMSO.
Physicochemical Properties and Storage
This compound is a solid, white to beige powder.[6] Proper storage is essential to maintain its stability and activity. The solid compound and the DMSO stock solution should be stored at low temperatures. It is highly recommended to use fresh, anhydrous DMSO for reconstitution, as moisture can reduce the solubility of the compound.[7][8]
| Property | Data | Citations |
| Molecular Formula | C₁₉H₂₂N₆O₃S | [1][5][6][8] |
| Molecular Weight | 414.48 g/mol | [5][6][8][9] |
| Purity | ≥98% | [1] |
| Solubility in DMSO | Varies by source, reported from 2 mg/mL to 47 mg/mL. Sonication is often recommended to aid dissolution. | [6][7][8] |
| Storage (Powder) | -20°C for ≥3 years | [1][6][8] |
| Storage (DMSO Solution) | Aliquot and store at -80°C for up to 2 years or at -20°C for shorter-term storage (1-12 months). Avoid repeated freeze-thaw cycles. | [6][7][8][10] |
Experimental Protocols
Materials
-
This compound powder (≥98% purity)
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (bath or probe)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure:
-
Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent condensation.
-
Weighing: On a calibrated analytical balance, carefully weigh out 4.145 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath until the solution is clear.[6][8]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years).[8]
Quantitative Data: Stock Solution Preparation Table
To prepare stock solutions of different concentrations or volumes, use the calculations below. The general formula is: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.414 mg | 2.072 mg | 4.145 mg |
| 5 mM | 2.072 mg | 10.36 mg | 20.72 mg |
| 10 mM | 4.145 mg | 20.72 mg | 41.45 mg |
| 20 mM | 8.29 mg | 41.45 mg | 82.90 mg |
Table based on a Molecular Weight of 414.48 g/mol .[6][8][9]
Protocol 2: Dilution for Cell-Based Assays
When preparing working solutions for cell culture experiments, it is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be below 0.5%.[11]
-
Thaw: Remove one aliquot of the this compound DMSO stock solution from the -80°C freezer and thaw it at room temperature.
-
Dilution: Perform a serial dilution. First, dilute the concentrated stock solution into complete cell culture medium to create an intermediate, higher-concentration solution.
-
Final Dilution: Add a small volume of the intermediate solution to your cell culture wells to achieve the final desired treatment concentration. This stepwise process helps prevent the compound from precipitating out of the aqueous culture medium.[11]
-
Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO used in the experimental conditions.
Mechanism of Action: PI3K/mTOR Signaling Pathway
This compound exerts its effects by inhibiting PI3K and mTOR, two key kinases in a critical signaling pathway that promotes cell growth, proliferation, and survival.[1][5] By blocking these enzymes, this compound can effectively halt these processes, making it a valuable compound for cancer research.[2][4]
PI3K/Akt/mTOR Signaling Pathway
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
Safety Precautions
-
Always handle this compound powder and DMSO solutions in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 4. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound | PI3K | mTOR | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. This compound Datasheet DC Chemicals [dcchemicals.com]
- 11. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for GNE-317 MTS Assay in Cytotoxicity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-317 is a potent, brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[] Dysregulation of this pathway is a common feature in many types of cancer, making it a key target for therapeutic intervention. This compound's ability to cross the blood-brain barrier makes it a promising candidate for the treatment of brain tumors and other central nervous system malignancies.[][5][6] This document provides a detailed protocol for assessing the cytotoxic effects of this compound using a colorimetric MTS assay.
The MTS assay is a quantitative method used to measure cell viability. It is based on the reduction of the MTS tetrazolium compound by NAD(P)H-dependent dehydrogenase enzymes in metabolically active cells into a soluble, colored formazan product.[7][8] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by inhibiting the PI3K/mTOR signaling cascade. This inhibition blocks downstream signaling, thereby suppressing cell growth, proliferation, and survival.
Caption: this compound inhibits the PI3K/mTOR signaling pathway.
Experimental Protocol: this compound MTS Cytotoxicity Assay
This protocol details the steps for evaluating the in vitro cytotoxicity of this compound.
Materials
-
This compound compound
-
Cell line of interest (e.g., GL261 glioblastoma cells)[5][9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well clear-bottom cell culture plates
-
MTS reagent solution (containing PES)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm and 650 nm.[9]
Methods
1. Cell Seeding:
-
Harvest and count cells to be treated.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. This compound Preparation and Treatment:
-
On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control group treated with the same concentration of DMSO as the this compound treated groups.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control medium.
-
Incubate the plate for a predetermined exposure time (e.g., 48 hours).[9]
3. MTS Assay:
-
Following the incubation period, add 20 µL of MTS reagent solution to each well, including the background control wells.[11][12][13]
-
Incubate the plate for 1 to 4 hours at 37°C in a humidified 5% CO2 incubator.[11][12][13] The optimal incubation time may vary depending on the cell type and density and should be determined empirically.
-
After incubation, gently shake the plate for a few seconds to ensure uniform color distribution.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[9][12][13]
-
If significant background from the medium is observed, a reference wavelength of 650 nm can be used for background subtraction.[9]
-
The cell viability is calculated as follows:
-
Corrected Absorbance = Absorbance (490 nm) - Absorbance (Background)
-
% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percent viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Experimental Workflow
The following diagram illustrates the workflow for the this compound MTS cytotoxicity assay.
Caption: Workflow of the MTS cytotoxicity assay.
Data Presentation
The quantitative data from the MTS assay should be summarized in a clear and structured table for easy comparison.
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Optimal density should be determined for each cell line to ensure cells are in the logarithmic growth phase during the assay. |
| This compound Concentrations | Logarithmic serial dilutions (e.g., 0.01 µM to 100 µM) | The concentration range should be wide enough to generate a complete dose-response curve. |
| Vehicle Control | DMSO (final concentration ≤ 0.5%) | The DMSO concentration should be consistent across all experimental conditions. |
| Incubation Time (Drug) | 48 hours | This can be varied depending on the research question and the doubling time of the cell line.[9] |
| MTS Reagent Volume | 20 µL/well (for a 100 µL culture volume) | This corresponds to a 1:5 dilution of the reagent in the well.[11][12][13] |
| Incubation Time (MTS) | 1 - 4 hours | The incubation time should be optimized to obtain a sufficient colorimetric signal without reaching saturation.[11][12][13] |
| Absorbance Wavelength | 490 nm (Primary) | A reference wavelength of 650 nm can be used to subtract background absorbance.[9] |
| Data Analysis | Calculate % Viability and IC50 | Use appropriate software (e.g., GraphPad Prism) to perform non-linear regression and determine the IC50 value. |
Conclusion
This document provides a comprehensive protocol for assessing the cytotoxicity of this compound using the MTS assay. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data on the dose-dependent effects of this compound on cell viability. The provided diagrams and tables serve as valuable tools for understanding the experimental workflow and presenting the resulting data in a clear and concise manner.
References
- 1. caymanchem.com [caymanchem.com]
- 2. biorbyt.com [biorbyt.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. cohesionbio.com [cohesionbio.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. This compound | PI3K | mTOR | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Western Blot Analysis of pAkt and pS6 Following GNE-317 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-317 is a potent, brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.[4][5]
This compound has been specifically optimized to cross the blood-brain barrier, making it a promising agent for the treatment of brain tumors such as glioblastoma, which often exhibit alterations in the PI3K pathway.[6][7] The compound exerts its effects by inhibiting the phosphorylation of key downstream effectors, including Akt and the ribosomal protein S6 (S6). This application note provides a detailed protocol for analyzing the in vitro and in vivo effects of this compound on the phosphorylation of Akt (at Ser473) and S6 (at Ser235/236) using Western blot analysis.
Signaling Pathway Overview
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases, which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by PDK1 and mTOR Complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR Complex 1 (mTORC1). mTORC1, in turn, phosphorylates S6 kinase (S6K), which then phosphorylates the S6 ribosomal protein, a key component of the translational machinery. This compound, as a dual PI3K/mTOR inhibitor, blocks this cascade at two critical junctures, leading to a reduction in the levels of phosphorylated Akt (pAkt) and phosphorylated S6 (pS6).
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on pAkt and pS6 levels as determined by Western blot analysis in various preclinical models.
Table 1: In Vivo Inhibition of pAkt and pS6 in Mouse Brain [6]
| Treatment Group | Time Post-Dose | % Suppression of pAkt | % Suppression of pS6 |
| This compound | Up to 6 hours | 40% - 90% | 40% - 90% |
Table 2: In Vivo Inhibition of Downstream Markers in Mouse Brain (50 mg/kg this compound) [1]
| Marker | % Inhibition |
| pAkt | 80% |
| pS6 | 92% |
| p4EBP1 | 84% |
Table 3: In Vivo Pharmacodynamic Effects in GL261 Tumor-Bearing Mice [8]
| Treatment Group | Target | Observation |
| This compound | p-AktSer473 | Substantial reduction in staining intensity |
| This compound | p-S6Ser235/236 | Substantial reduction in staining intensity |
| This compound | p-4EBP1Thr37/46 | Substantial reduction in staining intensity |
Experimental Protocols
In Vitro Treatment of Cell Lines
This protocol is designed for the treatment of cultured cancer cell lines (e.g., U87 glioblastoma cells) to assess the effect of this compound on pAkt and pS6 levels.
Materials:
-
Cancer cell line of interest (e.g., U87, GL261)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution prepared in DMSO)[9]
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Plate cells in appropriate culture dishes (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 6, 24 hours).
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for Western Blot: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Storage: Store the prepared samples at -80°C until ready for Western blot analysis.
Western Blot Protocol for pAkt and pS6
This protocol outlines the steps for detecting pAkt (Ser473) and pS6 (Ser235/236) as well as total Akt and S6 in protein lysates.
Materials:
-
Prepared protein samples
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)
-
Rabbit anti-S6 Ribosomal Protein
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Stripping and Re-probing: To detect total Akt, total S6, and a loading control on the same membrane, the membrane can be stripped of the initial antibodies and re-probed.
Caption: Experimental workflow for Western blot analysis of pAkt and pS6.
Data Analysis and Interpretation
The intensity of the bands corresponding to pAkt, total Akt, pS6, and total S6 should be quantified using densitometry software. To account for variations in protein loading, the densitometry values for pAkt and pS6 should be normalized to their respective total protein levels (pAkt/total Akt and pS6/total S6). Further normalization to a loading control (e.g., β-actin or GAPDH) can also be performed. The results should be presented as a fold change or percentage of inhibition relative to the vehicle-treated control group. A significant decrease in the ratio of phosphorylated to total protein following this compound treatment indicates effective target engagement and pathway inhibition.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The PI3K/Akt/mTOR pathway as a preventive target in melanoma brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decreased affinity for efflux transporters increases brain penetrance and molecular targeting of a PI3K/mTOR inhibitor in a mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TargetMol [targetmol.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
Application Note: Quantifying G-NE-317 Induced Apoptosis using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive protocol for the detection and quantification of apoptosis induced by GNE-317, a potent, brain-penetrant dual inhibitor of PI3K and mTOR.[1][][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival; its inhibition is a key strategy in cancer therapy.[][4] This document details a robust flow cytometry-based assay using Annexin V and Propidium Iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound. The protocol is designed to be a reliable method for evaluating the pro-apoptotic efficacy of this compound in a cellular context.
This compound Signaling Pathway
This compound exerts its effect by inhibiting PI3K and mTOR, key kinases in a major intracellular signaling pathway that promotes cell survival.[5][6] Inhibition of this pathway can disrupt downstream signals that suppress apoptosis, thereby leading to programmed cell death.
Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol is optimized for adherent cells (e.g., U87 glioblastoma cells) but can be adapted for suspension cells.
Materials and Reagents
| Item | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-13337 |
| U87 MG Cell Line | ATCC | HTB-14 |
| DMEM High Glucose | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| PBS (pH 7.4) | Gibco | 10010023 |
| DMSO (Anhydrous) | Sigma-Aldrich | D2650 |
| FITC Annexin V/PI Kit | Thermo Fisher | V13242 |
| Flow Cytometer Tubes | Falcon | 352052 |
| Equipment | ||
| Flow Cytometer | (e.g., BD LSRFortessa™) | |
| CO₂ Incubator (37°C, 5%) | ||
| Centrifuge | ||
| Hemocytometer/Cell Counter |
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Culture U87 MG cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed 2.5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[7][8] Store at -20°C. Subsequent dilutions should be made in complete culture medium immediately before use.
-
Cell Treatment: Aspirate the old medium and add fresh medium containing the desired concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5 µM). Include a vehicle control (DMSO equivalent to the highest this compound concentration).
-
Positive Control: Treat one well with a known apoptosis inducer (e.g., 1 µM Staurosporine for 4 hours) as a positive control for the assay.[9]
-
Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
Part 2: Annexin V and Propidium Iodide (PI) Staining
The principle of this assay is that early apoptotic cells expose phosphatidylserine (PS) on their outer membrane, which is bound by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity, allowing PI to enter and stain the DNA.[10]
-
Cell Harvesting:
-
Carefully collect the culture supernatant from each well, which contains floating (potentially apoptotic) cells, into a labeled flow cytometry tube.
-
Wash the adherent cells with 1 mL of PBS.
-
Trypsinize the adherent cells and add them to their corresponding supernatant tube.
-
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes.[10] Discard the supernatant and wash the cell pellet once with 2 mL of cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.[11]
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Add 1 µL of the 100 µg/mL PI working solution.
-
Gently vortex the tubes.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.[9]
-
Final Preparation: Add 400 µL of 1X Annexin-Binding Buffer to each tube. Keep the samples on ice and analyze within one hour.
Part 3: Flow Cytometry Analysis
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm laser. Set up fluorescence detectors for FITC (e.g., 530/30 nm filter) and PI (e.g., 695/40 nm filter).
-
Compensation: Use single-stained controls (Annexin V only, PI only) to set up fluorescence compensation and adjust voltages correctly.
-
Gating:
-
Use a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to gate on the main cell population and exclude debris.
-
From this gate, create a FITC (Annexin V) vs. PI plot to differentiate cell populations.
-
-
Data Acquisition: Acquire at least 10,000 events for each sample.
Experimental Workflow
Caption: Overall experimental workflow for apoptosis detection.
Data Presentation and Expected Results
The treatment of susceptible cells with this compound is expected to result in a dose-dependent increase in the percentage of apoptotic cells (both early and late-stage). Note that some cell lines may exhibit cytostasis rather than significant apoptosis.[7]
Table 1: Hypothetical Dose-Response Data for this compound in U87 Cells (48h)
| This compound Conc. (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic (%) (Annexin V+ / PI+) |
| 0 (Vehicle) | 95.2 | 2.1 | 1.5 |
| 0.1 | 88.7 | 6.5 | 2.8 |
| 0.5 | 75.4 | 15.8 | 6.1 |
| 1.0 | 62.1 | 25.3 | 9.8 |
| 5.0 | 40.5 | 38.2 | 17.4 |
Flow Cytometry Gating Strategy
The following diagram illustrates the sequential gating logic used to identify the cell populations of interest.
Caption: Logical workflow for gating flow cytometry data.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High PI+ in Negative Control | Excessive trypsinization; harsh cell handling. | Reduce trypsin incubation time; handle cells gently during washing and resuspension. |
| High Annexin V+ in Negative Control | Cells were not healthy at start; over-confluent culture. | Use cells at 70-80% confluency; ensure optimal culture conditions. |
| Weak or No Signal | Reagents expired; incorrect laser/filter setup. | Check expiration dates of kit components; confirm correct instrument settings; run positive control to validate assay. |
| Poor Separation Between Populations | Insufficient compensation; this compound dose or time is not optimal. | Run single-stain controls to set compensation accurately; perform a dose-response and time-course experiment. |
Conclusion
This application note provides a detailed protocol to measure apoptosis induced by the PI3K/mTOR inhibitor this compound. The Annexin V/PI flow cytometry assay is a sensitive and quantitative method to assess the efficacy of compounds that target cell survival pathways. By following this protocol, researchers can generate reliable and reproducible data on the pro-apoptotic activity of this compound, aiding in its preclinical evaluation.
References
- 1. apexbt.com [apexbt.com]
- 3. This compound |CAS:1394076-92-6 Probechem Biochemicals [probechem.com]
- 4. BX-795 inhibits neuroblastoma growth and enhances sensitivity towards chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3K/Akt/mTOR pathway as a preventive target in melanoma brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
GNE-317: Application Notes and Protocols for Primary Glioblastoma Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GNE-317, a potent, brain-penetrant dual inhibitor of PI3K/mTOR, in preclinical studies involving primary glioblastoma (GBM) xenografts. The following sections detail the mechanism of action, present key quantitative data from various studies, and provide detailed experimental protocols for the application of this compound in a research setting.
Mechanism of Action
This compound is an oxetane derivative of GDC-0980, specifically designed to reduce substrate affinity for efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), thereby enhancing its ability to cross the blood-brain barrier (BBB).[1][] This compound potently inhibits the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are frequently dysregulated in glioblastoma.[3][4] Alterations in the PI3K pathway, including loss of function of the tumor suppressor PTEN and activation of EGFR, are common in GBM, making it a critical therapeutic target.[5][6][7] By inhibiting PI3K and mTOR, this compound disrupts downstream signaling, leading to the suppression of key proteins involved in cell growth, proliferation, and survival, such as Akt, S6 ribosomal protein, and 4EBP1.[3][8] Studies have shown that this compound markedly inhibits the phosphorylation of Akt (pAkt) and S6 (pS6) in mouse brain tissue, demonstrating effective target engagement in the central nervous system.[][3]
Data Presentation
The efficacy of this compound has been evaluated in multiple primary glioblastoma xenograft models. The following tables summarize the key quantitative data from these preclinical studies.
Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Notes |
| GBM6 | CyQUANT Cell Proliferation | 0.59 ± 0.50 | Poor correlation between EGFR or PTEN status and in vitro response.[4] |
| GBM10 | CyQUANT Cell Proliferation | 0.72 ± 0.40 | Poor correlation between EGFR or PTEN status and in vitro response.[4] |
| GBM22 | CyQUANT Cell Proliferation | 0.26 ± 0.14 | Poor correlation between EGFR or PTEN status and in vitro response.[4] |
| GBM84 | CyQUANT Cell Proliferation | 3.49 ± 1.64 | Poor correlation between EGFR or PTEN status and in vitro response.[4] |
| GL261 | MTS Cytotoxicity | Similar to GDC-0980 | [1] |
Table 2: In Vivo Efficacy of this compound in Orthotopic Glioblastoma Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) | Survival Benefit | Notes |
| U87 | This compound | 90% | - | [][3][8] |
| GS2 | This compound | 50% | - | [][3][8] |
| GBM10 | This compound | - | Survival benefit observed | [][3] |
| Mayo Primary GBM Panel (10 lines) | This compound (30 mg/kg, daily) | - | Extended survival in 4 of 5 lines with deregulated EGFR or PTEN.[4] | A spectrum of response was observed.[4] |
| GBM8 | This compound (30 mg/kg) + Bevacizumab | - | Median survival ratio vs. placebo: 1.47 (P≤0.01) | [4] |
| GBM10 | This compound (30 mg/kg) + Bevacizumab | - | Median survival ratio vs. placebo: 1.75 (P<0.0001 vs. single agent) | [4] |
| GBM59 | This compound (30 mg/kg) + Bevacizumab | - | Median survival ratio vs. placebo: 1.74 (P≤0.01) | [4] |
| GL261 | This compound (30 mg/kg, daily) | No significant change | No survival benefit | [1] |
Table 3: Pharmacodynamic and Pharmacokinetic Properties of this compound
| Parameter | Value/Observation | Model |
| Brain-to-Plasma Ratio | > 1 | U87 and GS2 GBM models[8][9] |
| pAkt Suppression (in brain) | 40% - 90% (up to 6h post-dose) | CD-1 Mice[][3] |
| pS6 Suppression (in brain) | 40% - 90% (up to 6h post-dose) | CD-1 Mice[][3] |
| p4EBP1 Suppression (in brain) | 84% (at 50 mg/kg) | Mouse brain[8] |
| Efflux Transporter Substrate | No (for P-gp and BCRP) | MDCK transfected cells[][3] |
| Distribution in Brain | Uniformly distributed throughout the brain and tumor[8][9] | U87 and GS2 GBM models |
Mandatory Visualizations
Caption: this compound inhibits the PI3K/mTOR signaling pathway.
Caption: Workflow for this compound efficacy studies in GBM xenografts.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in primary glioblastoma xenograft models, based on published studies.
Orthotopic Primary Glioblastoma Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound on tumor growth and survival in a clinically relevant brain tumor model.
Materials:
-
Primary human glioblastoma cells (e.g., U87, GS2, GBM10, or other patient-derived lines)[][3]
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Stereotactic frame
-
Hamilton syringe
-
This compound (formulated for oral administration)
-
Vehicle control
-
Bioluminescence imaging system (if using luciferase-expressing cells) or MRI
Procedure:
-
Cell Preparation: Culture primary GBM cells under appropriate conditions. For implantation, harvest cells and resuspend in a sterile, serum-free medium or Matrigel at a specified concentration (e.g., 1 x 10^5 to 5 x 10^5 cells in 2-5 µL).
-
Intracranial Implantation:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a burr hole in the skull at predetermined coordinates corresponding to the desired brain region (e.g., striatum).
-
Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Withdraw the needle slowly, and seal the burr hole with bone wax. Suture the scalp incision.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish for a set period (e.g., 7 days).[1]
-
Monitor tumor growth weekly using a non-invasive imaging modality such as bioluminescence imaging (for luciferase-tagged cells) or MRI.
-
-
Treatment Administration:
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Continue imaging throughout the study to track changes in tumor volume. Calculate TGI at the end of the study.
-
Survival: Monitor mice daily for signs of morbidity. Euthanize mice when they reach a moribund state (e.g., significant weight loss, neurological symptoms). Record the date of death/euthanasia and generate Kaplan-Meier survival curves.
-
In Vitro Cell Proliferation Assay (CyQUANT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., GBM6, GBM10, GBM22)[4]
-
96-well plates
-
This compound stock solution
-
CyQUANT Cell Proliferation Assay Kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed GBM cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Cell Lysis and Staining: Following the manufacturer's protocol for the CyQUANT kit, lyse the cells and add the DNA-binding dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Western Blotting for Pharmacodynamic Analysis
Objective: To assess the in vivo inhibition of the PI3K/mTOR pathway by this compound in brain and tumor tissue.
Materials:
-
Brain and/or tumor tissue from treated and control mice
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-pAkt (Ser473), anti-total Akt, anti-pS6 (Ser235/236), anti-total S6, anti-p4EBP1 (Thr37/46), anti-total 4EBP1, and a loading control (e.g., anti-Actin).[8]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Lysis: Homogenize the collected tissue samples in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of PI3K/mTOR pathways in glioblastoma and implications for combination therapy with temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Powerful Drug Combination Kills Glioblastoma Tumors Containing a Unique Genetic Makeup | Center for Cancer Research [ccr.cancer.gov]
- 8. apexbt.com [apexbt.com]
- 9. Distribution of the phosphatidylinositol 3-kinase inhibitors Pictilisib (GDC-0941) and this compound in U87 and GS2 intracranial glioblastoma models-assessment by matrix-assisted laser desorption ionization imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNE-317 Inhibition
These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals working with the potent, brain-penetrant PI3K/mTOR inhibitor, GNE-317.
Introduction
This compound is a selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), critical components of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention. This compound has been specifically optimized to cross the blood-brain barrier, showing promise in the treatment of brain tumors such as glioblastoma (GBM).
Mechanism of Action
This compound exerts its inhibitory effects by targeting the p110α catalytic subunit of PI3K and mTOR kinase. This dual inhibition leads to a significant reduction in the phosphorylation of downstream effectors, including Akt, ribosomal protein S6 (S6), and eukaryotic initiation factor 4E-binding protein 1 (4EBP1). The blockade of these signaling nodes ultimately results in the suppression of cell growth, proliferation, and survival in sensitive cancer cell lines.
Responsive Cell Lines
This compound has demonstrated potent activity against a range of cancer cell lines, particularly those derived from glioblastoma and other solid tumors. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for several responsive cell lines.
Table 1: IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| GBM6 | Glioblastoma | 0.59 | |
| GBM10 | Glioblastoma | 0.72 | |
| GBM22 | Glioblastoma | 0.26 | |
| GBM84 | Glioblastoma | 3.49 | |
| PC3 | Prostate Cancer | 0.03 | MedChemExpress |
Table 2: EC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| A172 | Glioblastoma | 0.24 | MedChemExpress |
| Hs683 | Glioma | 0.23 | MedChemExpress |
| LN-229 | Glioblastoma | 0.14 | MedChemExpress |
| M059J | Glioblastoma | 0.33 | MedChemExpress |
| PC3 | Prostate Cancer | 0.13 | MedChemExpress |
| SF-268 | Glioma | 0.57 | MedChemExpress |
| U-87 MG | Glioblastoma | Not explicitly stated, but efficacious in vivo | |
| GS2 | Glioblastoma | Not explicitly stated, but efficacious in vivo | |
| H1 | Melanoma | Dose-dependent reduction in proliferation | |
| A2058 | Melanoma | Dose-dependent reduction in proliferation |
Note: IC50 and EC50 values can vary depending on the assay conditions (e.g., incubation time, cell density). The data presented here are for comparative purposes.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining cell viability upon this compound treatment.
Caption: Workflow for Western blot analysis of PI3K/mTOR pathway modulation.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is designed to determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Materials:
-
Responsive cancer cell lines (e.g., U87-MG, A172)
-
Complete growth medium
-
96-well clear-bottom cell culture plates
-
This compound (dissolved in DMSO to create a stock solution)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Include wells with medium only for background control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized for different cell lines.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other absorbance readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration.
-
Calculate the IC50 or EC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
-
Western Blotting for PI3K/mTOR Pathway Analysis
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR pathway.
Materials:
-
Responsive cancer cell lines
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)
-
Rabbit anti-Akt (pan)
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and then lyse the cells with 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphoprotein levels to the total protein levels and then to the loading control.
-
Troubleshooting
-
High background in Western blots: Ensure adequate blocking and washing steps. Using 5% BSA in TBST for blocking is often recommended for phospho-antibodies.
-
No signal in Western blots: Confirm that the cell line expresses the target proteins and that the pathway is active under the experimental conditions. A positive control lysate may be useful.
-
Inconsistent cell viability results: Ensure consistent cell seeding density and proper mixing of reagents. Optimize the MTS incubation time for your specific cell line.
Conclusion
This compound is a valuable tool for investigating the role of the PI3K/mTOR pathway in cancer, particularly in the context of brain tumors. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively utilize this inhibitor in their studies. Careful experimental design and optimization are crucial for obtaining reliable and reproducible results.
Application Notes and Protocols for GNE-317 Oral Gavage Preparation and Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and oral gavage administration of GNE-317, a potent, brain-penetrant PI3K/mTOR inhibitor. The information is intended for use in preclinical research settings.
Physicochemical Properties and Solubility
This compound is a solid, white to beige powder. Its solubility is a critical factor in the preparation of formulations for in vivo studies.
| Property | Value | Citations |
| Molecular Weight | 414.48 g/mol | |
| Formula | C₁₉H₂₂N₆O₃S | |
| Water Solubility | Insoluble | |
| Ethanol Solubility | Insoluble | |
| DMSO Solubility | Soluble (up to 47 mg/mL, though variations exist) |
This compound Oral Gavage Formulation
Due to its poor solubility in aqueous solutions, this compound is typically administered orally as a suspension. A commonly used vehicle is an aqueous solution of carboxymethylcellulose sodium (CMC-Na).
Table 2: Recommended Formulation for Oral Gavage
| Component | Concentration/Amount | Notes |
| This compound | 30-40 mg/kg | Dose can be adjusted based on experimental design. |
| Vehicle | 0.5% - 1% CMC-Na in sterile water | A homogeneous suspension should be prepared. |
| Dosing Volume | 10 mL/kg of body weight | Standard for mice, can be adjusted. |
Experimental Protocols
Preparation of 0.5% CMC-Na Vehicle
Materials:
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile, distilled water
-
Magnetic stirrer and stir bar
-
Sterile container
Protocol:
-
Heat approximately half of the required volume of sterile, distilled water to 60-70°C.
-
Slowly add the CMC-Na powder to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping.
-
Continue stirring until the CMC-Na is fully dispersed.
-
Add the remaining volume of cold, sterile, distilled water to the solution and continue to stir until the solution becomes clear and viscous.
-
Allow the solution to cool to room temperature before use.
-
Store the prepared vehicle at 4°C for up to one week.
Preparation of this compound Suspension (Example for a 30 mg/kg dose)
Objective: To prepare a 3 mg/mL suspension of this compound in 0.5% CMC-Na. A 10 mL/kg dosing volume will deliver a 30 mg/kg dose.
Materials:
-
This compound powder
-
Prepared 0.5% CMC-Na vehicle
-
Mortar and pestle (optional, for particle size reduction)
-
Spatula
-
Analytical balance
-
Sterile conical tube or vial
Protocol:
-
Calculate the total amount of this compound required for the study cohort.
-
Weigh the appropriate amount of this compound powder. For improved suspension, the powder can be gently triturated with a mortar and pestle to a fine, uniform consistency.
-
Transfer the this compound powder to a sterile conical tube or vial.
-
Add a small volume of the 0.5% CMC-Na vehicle to the powder to create a paste.
-
Gradually add the remaining volume of the 0.5% CMC-Na vehicle while vortexing or stirring continuously to ensure a homogeneous suspension.
-
Visually inspect the suspension to ensure there are no large aggregates.
-
Prepare the suspension fresh daily before administration. Keep the suspension on a stirrer or vortex immediately before each administration to ensure uniform dosing.
Oral Gavage Administration in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needle (e.g., 18-20 gauge, 1.5 inches with a rounded tip for adult mice)
-
Syringe (1 mL)
-
Animal scale
Protocol:
-
Weigh each mouse to determine the correct dosing volume (10 mL/kg).
-
Draw the calculated volume of the this compound suspension into the syringe. Ensure the suspension is well-mixed immediately before drawing the dose.
-
Gently restrain the mouse, ensuring the head, neck, and body are in a straight line to facilitate the passage of the gavage needle.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The mouse should swallow the needle as it enters the esophagus.
-
Do not force the needle. If resistance is met, withdraw and reinsert.
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress, such as labored breathing.
Signaling Pathway and Experimental Workflow
PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
This compound is a dual inhibitor of PI3K and mTOR, key components of a critical signaling pathway that regulates cell growth, proliferation, and survival.
Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for an in vivo efficacy study using this compound.
Caption: In vivo experimental workflow for this compound administration.
Application Notes and Protocols: Immunohistochemical Analysis of PI3K Pathway Modulation by GNE-317
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-317 is a potent, brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in various cancers, making it a key target for therapeutic intervention.[3] this compound has been specifically optimized to cross the blood-brain barrier, making it a valuable tool for studying the effects of PI3K pathway inhibition in preclinical models of central nervous system (CNS) and other malignancies.[4][5][6]
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of key PI3K pathway biomarkers—phosphorylated AKT (p-AKT Ser473), phosphorylated S6 ribosomal protein (p-S6 Ser235/236), and phosphorylated PRAS40 (p-PRAS40 Thr246)—in formalin-fixed, paraffin-embedded (FFPE) tissue sections following treatment with this compound.
PI3K Signaling Pathway
The PI3K/AKT/mTOR pathway is a complex signaling cascade. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including PRAS40, which relieves its inhibition of mTORC1. The mTORC1 complex then phosphorylates downstream effectors like S6 kinase (S6K), which in turn phosphorylates the S6 ribosomal protein, promoting protein synthesis and cell growth. This compound, by inhibiting PI3K and mTOR, effectively blocks these signaling events.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.
Experimental Data Summary
The following tables provide recommended starting conditions for the immunohistochemical detection of PI3K pathway markers. Optimization may be required depending on the specific tissue type and experimental conditions.
Table 1: Primary Antibody and Staining Conditions
| Target | Phosphorylation Site | Recommended Antibody (Clone) | Host Species | Starting Dilution | Incubation Time/Temp |
| p-AKT | Ser473 | Cell Signaling Technology #9277 | Rabbit | 1:50 - 1:200 | Overnight at 4°C |
| p-S6 | Ser235/236 | Cell Signaling Technology #2211 | Rabbit | 1:100 - 1:400 | Overnight at 4°C |
| p-S6 | Ser235/236 | Cell Signaling Technology (D57.2.2E) #4858 | Rabbit | 1:100 - 1:400 | Overnight at 4°C |
| p-PRAS40 | Thr246 | Cell Signaling Technology (C77D7) #2997 | Rabbit | 1:50 - 1:200 | Overnight at 4°C |
Table 2: Antigen Retrieval and Detection
| Target | Antigen Retrieval Method | Detection System | Expected Staining Pattern |
| p-AKT (Ser473) | Citrate Buffer (pH 6.0), 15 min at 95°C | HRP-Polymer based | Cytoplasmic and/or Nuclear |
| p-S6 (Ser235/236) | Citrate Buffer (pH 6.0), 15 min at 95°C | HRP-Polymer based | Cytoplasmic |
| p-PRAS40 (Thr246) | Citrate Buffer (pH 6.0), 15 min at 95°C | HRP-Polymer based | Cytoplasmic |
Immunohistochemistry Experimental Workflow
The following diagram outlines the key steps for performing immunohistochemistry to assess PI3K pathway inhibition after this compound treatment.
Caption: Immunohistochemistry Workflow for PI3K Pathway Markers.
Detailed Experimental Protocols
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
1. Deparaffinization and Rehydration
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Hydrate sections by sequential immersion in:
-
100% ethanol, two changes for 3 minutes each.
-
95% ethanol for 3 minutes.
-
70% ethanol for 3 minutes.
-
-
Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval
-
Immerse slides in a staining dish filled with 10 mM Sodium Citrate Buffer (pH 6.0).
-
Heat the slides in a water bath or steamer at 95-100°C for 15-20 minutes.
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in distilled water and then in a wash buffer (e.g., TBS or PBS with 0.05% Tween-20).
3. Blocking
-
To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide in methanol for 15 minutes at room temperature.
-
Rinse slides with wash buffer.
-
To block non-specific binding, incubate sections with a protein block (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes at room temperature in a humidified chamber.
4. Primary Antibody Incubation
-
Drain the blocking solution from the slides without rinsing.
-
Dilute the primary antibody (see Table 1 for starting recommendations) in antibody diluent (e.g., wash buffer with 1% BSA).
-
Apply the diluted primary antibody to the tissue sections, ensuring complete coverage.
-
Incubate overnight at 4°C in a humidified chamber.
-
The following day, wash the slides three times with wash buffer for 5 minutes each.
5. Secondary Antibody and Detection
-
Incubate sections with a ready-to-use HRP-polymer conjugated secondary antibody (anti-rabbit) for 30-60 minutes at room temperature in a humidified chamber.
-
Wash the slides three times with wash buffer for 5 minutes each.
-
Prepare the DAB (3,3'-Diaminobenzidine) chromogen solution according to the manufacturer's instructions.
-
Apply the DAB solution to the sections and incubate for 2-10 minutes, or until the desired brown staining intensity is observed under a microscope.
-
Immediately stop the reaction by immersing the slides in distilled water.
6. Counterstaining, Dehydration, and Mounting
-
Counterstain the sections with hematoxylin for 30-60 seconds.
-
"Blue" the sections by rinsing in running tap water for 5 minutes.
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%) and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
Expected Results and Interpretation
In tissues from vehicle-treated animals or control samples with an active PI3K pathway, positive staining for p-AKT, p-S6, and p-PRAS40 is expected. The localization will be primarily cytoplasmic for p-S6 and p-PRAS40, and may be both cytoplasmic and nuclear for p-AKT.[7]
Following effective treatment with this compound, a marked reduction in the staining intensity and/or the percentage of positive cells for p-AKT, p-S6, and p-PRAS40 should be observed. This demonstrates the on-target pharmacodynamic effect of this compound in inhibiting the PI3K/AKT/mTOR pathway. Quantitative analysis of staining intensity can be performed using digital image analysis software to provide a more objective measure of pathway inhibition.
Troubleshooting
-
High Background: Inadequate blocking, insufficient washing, or excessively high primary antibody concentration.
-
No Staining: Inactive primary or secondary antibodies, incorrect antigen retrieval, or omission of a step.
-
Weak Staining: Low primary antibody concentration, insufficient incubation time, or suboptimal antigen retrieval.
For further troubleshooting, refer to standard immunohistochemistry guides.
References
- 1. biocompare.com [biocompare.com]
- 2. Phospho-Akt (Ser473) Antibody (IHC Specific) | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Phospho-PRAS40 (Thr246) (D4D2) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. Immunohistochemical and molecular analysis of PI3K/AKT/mTOR pathway in esophageal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospho-AKT (Ser473) antibody (28731-1-AP) | Proteintech [ptglab.com]
Troubleshooting & Optimization
GNE-317 Technical Support Center: Troubleshooting Solubility and Best Practices
Welcome to the GNE-317 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound, a potent, brain-penetrant PI3K/mTOR inhibitor. Here you will find troubleshooting guides and frequently asked questions to ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective dual inhibitor of PI3Kα (Phosphoinositide 3-kinase alpha) and mTOR (mammalian target of rapamycin) with Ki values of 2 nM and 9 nM, respectively. It is designed to be a brain-penetrant compound, making it a valuable tool for studying the PI3K/Akt/mTOR signaling pathway in the central nervous system. This pathway is crucial in regulating cell cycle, proliferation, and survival, and its dysregulation is implicated in cancers such as glioblastoma.[1][2] this compound has been shown to inhibit the PI3K pathway in mouse brains, leading to a reduction in tumor growth in preclinical models.[1][3]
Q2: What are the main solubility challenges with this compound?
A2: The primary challenge with this compound is its poor aqueous solubility. It is reported to be insoluble in water and ethanol.[4] This characteristic requires careful consideration when preparing solutions for both in vitro and in vivo experiments to avoid precipitation and ensure accurate dosing.
In Vitro Experimental Guide
Solubility and Stock Solution Preparation
Q3: What is the best solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[4]
Data Presentation: this compound Solubility in DMSO
| Vendor | Reported Solubility in DMSO | Molar Concentration (mM) | Notes |
| Selleck Chemicals | 47 mg/mL | 113.39 | Use fresh DMSO.[4] |
| MedchemExpress | 20 mg/mL | 48.25 | Ultrasonic treatment may be needed.[5] |
| TargetMol | 12.5 mg/mL | 30.16 | Sonication is recommended.[6] |
Q4: What is the recommended protocol for preparing a this compound stock solution in DMSO?
A4: To ensure complete dissolution and stability, follow these steps:
-
Equilibrate the this compound vial to room temperature before opening.
-
Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration.
-
To aid dissolution, vortex the solution and/or sonicate in a water bath until the solution is clear.[5][6]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage and Stability
Q5: How should I store the solid this compound compound and its DMSO stock solution?
A5: Proper storage is critical to maintain the integrity of this compound.
Data Presentation: this compound Storage Recommendations
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In DMSO | -80°C | Up to 2 years |
| -20°C | Up to 1 year |
Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles which can degrade the compound.[4][5]
Troubleshooting In Vitro Assays
Q6: My this compound precipitates when I dilute my DMSO stock into aqueous cell culture media. How can I prevent this?
A6: This is a common issue with hydrophobic compounds. Here are some best practices to minimize precipitation:
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1% and not exceeding 0.5%, to avoid solvent-induced toxicity and precipitation.
-
Stepwise Dilution: Perform serial dilutions. For example, first, dilute your concentrated DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to your final volume of media. This gradual change in solvent polarity can help keep the compound in solution.
-
Pre-warm Media: Ensure your cell culture media is at 37°C before adding the this compound solution.
-
Quick Mixing: Add the this compound solution to the media while gently vortexing or swirling to ensure rapid and uniform dispersion.
In Vivo Experimental Guide
Formulation Strategies for Oral Administration
Q7: What are the recommended vehicle formulations for in vivo oral administration of this compound?
A7: Due to its poor aqueous solubility, this compound requires a specific vehicle for oral gavage to ensure a stable and homogenous suspension for accurate dosing. Several formulations have been reported:
Data Presentation: In Vivo Formulations for this compound
| Formulation Components | Type | Achievable Concentration | Reference(s) |
| 0.5% Carboxymethylcellulose sodium (CMC-Na) in saline | Suspension | ≥ 5 mg/mL | [4] |
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | Solution | 1.2 mg/mL (2.90 mM) | [4] |
| 5% DMSO, 95% Corn oil | Solution | 0.56 mg/mL (1.35 mM) | [4] |
| 0.5% Methylcellulose, 0.2% Polysorbate (Tween 80) | Suspension | Not specified | [7] |
Experimental Protocols for In Vivo Formulations
Protocol 1: Preparing a Homogeneous Suspension with CMC-Na
This protocol is suitable for creating a stable suspension of this compound for oral gavage.
-
Prepare the Vehicle:
-
Slowly add 0.5g of CMC-Na to 100mL of sterile saline while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC-Na is fully hydrated and the solution is viscous and uniform. This may take several hours.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder.
-
In a separate tube, add a small volume of the prepared CMC-Na vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the paste while continuously vortexing or sonicating to ensure a fine, homogeneous suspension.
-
For a 5 mg/mL concentration, for example, add 5 mg of this compound to 1 mL of the CMC-Na solution and mix evenly.[4]
-
Protocol 2: Preparing a Solubilized Formulation with Co-solvents
This protocol aims to create a clear solution for oral administration. The order of solvent addition is critical to prevent precipitation.
-
Prepare the this compound Stock in DMSO:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.
-
-
Prepare the Final Formulation (Example for 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
Start with the required volume of the this compound DMSO stock.
-
Add 40% of the final volume as PEG300 and mix thoroughly until the solution is clear.
-
Add 5% of the final volume as Tween-80 and mix well.
-
Finally, add 45% of the final volume as saline and mix to achieve a clear solution.
-
Important: Ensure the solution is clear after the addition of each solvent before proceeding to the next step. Aiding dissolution with vortexing, sonication, or gentle warming may be necessary.
-
Visual Guides
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the signaling cascade inhibited by this compound.
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by this compound.
General Experimental Workflow for this compound
This workflow outlines the key steps from compound preparation to experimental application.
References
Technical Support Center: GNE-317 & GL261 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing limited efficacy of GNE-317 in the GL261 glioblastoma cell line in vivo.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected tumor growth inhibition with this compound in our in vivo GL261 mouse model. Is this a known issue?
A1: Yes, limited efficacy of this compound in the GL261 in vivo model has been reported in the literature. While this compound is a potent, brain-penetrant dual PI3K/mTOR inhibitor, studies have shown that it does not provide a significant survival benefit in mice bearing intracranial GL261 tumors.[1][2] This is in contrast to its efficacy in other glioblastoma models such as U87, GS2, and GBM10, where it has demonstrated significant tumor growth inhibition.[3][4][5]
Q2: Why does this compound show limited efficacy specifically in the GL261 model?
A2: The limited efficacy is thought to be intrinsic to the GL261 cell line itself. In vitro cytotoxicity data suggests that the GL261 cell line has limited sensitivity to this compound-induced cell death.[1] While the PI3K pathway is active in GL261 cells, it's possible that other parallel signaling pathways play a more dominant role in tumor growth and survival in this particular model, thus making it less responsive to PI3K/mTOR inhibition alone.[6]
Q3: this compound is designed to cross the blood-brain barrier (BBB). Could poor BBB penetration still be a factor in the GL261 model?
A3: While this compound was specifically optimized to have low efflux by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), ensuring good brain penetrance, this does not appear to be the limiting factor in the GL261 model.[2][3][7] Studies have shown that this compound achieves significant concentrations in the brain and effectively inhibits the PI3K pathway in brain tissue.[3][5][7] The lack of efficacy is therefore more likely due to the downstream resistance of the GL261 cells to the effects of PI3K/mTOR inhibition rather than a failure of the drug to reach its target.[2]
Q4: What are the key characteristics of the GL261 cell line that might influence its response to targeted therapies?
A4: The GL261 cell line, derived from a chemically induced murine glioma, possesses several features that can influence therapeutic response:
-
Immunogenic Profile: GL261 is considered a moderately immunogenic tumor model and is syngeneic to C57BL/6 mice, allowing for the study of interactions with a competent immune system.[8][9][10] It expresses MHC class I molecules and PD-L1, making it a suitable model for immunotherapy studies.[9] The tumor microenvironment is infiltrated by various immune cells, including immunosuppressive populations like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[10][11]
-
Genetic Alterations: GL261 cells are known to have a p53 mutation and alterations in pathways commonly disrupted in human glioblastoma, such as PTEN and Rb.[8][10][12]
-
Growth Characteristics: It is a rapidly proliferating cell line with invasive growth patterns in vivo, mimicking some of the histopathological features of human GBM.[8][9]
Troubleshooting Guide
If you are experiencing limited efficacy of this compound in your GL261 in vivo experiments, consider the following troubleshooting steps:
1. Verify Cell Line Identity and Integrity:
-
Action: Perform short tandem repeat (STR) profiling to confirm the identity of your GL261 cell line.
-
Rationale: Cell line misidentification or contamination can lead to unexpected results.
-
Action: Regularly check for mycoplasma contamination.
-
Rationale: Mycoplasma can alter cellular responses to drugs.
2. Confirm Target Engagement in Your Model:
-
Action: Before proceeding to lengthy survival studies, conduct a short-term in vivo study to assess PI3K pathway inhibition.
-
Rationale: This will confirm that this compound is reaching the tumor and inhibiting its target in your specific experimental setup.
-
Method: Administer this compound to a small cohort of GL261 tumor-bearing mice for a short duration (e.g., 3-5 days). Harvest the tumors and analyze the phosphorylation status of downstream PI3K/mTOR pathway proteins such as p-Akt, p-S6, and p-4EBP1 via Western blot or immunohistochemistry.[3][4]
3. Evaluate Alternative or Combination Therapies:
-
Action: Given the known limited single-agent efficacy, consider exploring combination therapies.
-
Rationale: The immunogenic nature of the GL261 model makes it particularly suitable for combination with immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4).[11][13] Chemotherapy, such as temozolomide, has also been used in combination studies with this model.[11]
-
Action: Investigate inhibitors of parallel survival pathways that may be active in GL261 cells.
-
Rationale: The resistance of GL261 to PI3K/mTOR inhibition suggests reliance on other signaling cascades for survival.[6]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Various Glioblastoma Models
| Model | Host | This compound Efficacy | Reference |
| GL261 | C57BL/6 Mice | No significant survival benefit | [1][2] |
| U87 | Nude Mice | ~90% tumor growth inhibition | [3][5] |
| GS2 | Nude Mice | ~50% tumor growth inhibition | [3][5] |
| GBM10 | Nude Mice | Extended survival | [3][5] |
Experimental Protocols
Protocol 1: Orthotopic Implantation of GL261 Cells
-
Cell Culture: Culture GL261 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[12] Maintain cells in a 37°C, 5% CO2 incubator.
-
Animal Model: Use 6-8 week old C57BL/6 mice.[8]
-
Stereotactic Injection:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Secure the mouse in a stereotactic frame.
-
Create a midline scalp incision to expose the skull.
-
Using a dental drill, create a small burr hole at the desired coordinates for intracranial injection (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Prepare a single-cell suspension of GL261 cells in sterile, serum-free medium or PBS at a concentration of 1 x 10^8 cells/mL.
-
Using a Hamilton syringe, slowly inject 5 µL of the cell suspension (5 x 10^5 cells) at a depth of 3 mm from the dural surface.
-
Slowly withdraw the needle and seal the burr hole with bone wax.
-
Suture the scalp incision.
-
-
Post-operative Care: Monitor the animals for recovery and provide appropriate post-operative analgesia.
Protocol 2: In Vivo Efficacy Study
-
Tumor Establishment: Following orthotopic implantation, allow tumors to establish for a predetermined period (e.g., 7 days). Tumor growth can be monitored using bioluminescence imaging if using a luciferase-expressing GL261 cell line.[1]
-
Treatment Groups: Randomize mice into treatment groups (e.g., vehicle control, this compound).
-
Drug Administration:
-
Monitoring:
-
Monitor animal body weight and overall health daily.
-
Monitor tumor growth via bioluminescence imaging weekly.[1]
-
-
Endpoint: The primary endpoint is typically survival. Euthanize mice when they exhibit neurological symptoms or a predetermined body weight loss.
Visualizations
Caption: this compound is a dual inhibitor of PI3K and mTOR signaling pathways.
Caption: Troubleshooting workflow for limited this compound efficacy in GL261.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Decreased affinity for efflux transporters increases brain penetrance and molecular targeting of a PI3K/mTOR inhibitor in a mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. Detailed characterization of the mouse glioma 261 tumor model for experimental glioblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Researcher's Guide to the GL261 Cell Line: All You Need to Know_Vitro Biotech [vitrobiotech.com]
- 10. Glioma 261 - Wikipedia [en.wikipedia.org]
- 11. GL261 Syngeneic Mouse Model of Glioblastoma I CRO services [explicyte.com]
- 12. GL261 Cells [cytion.com]
- 13. td2inc.com [td2inc.com]
- 14. The PI3K/Akt/mTOR pathway as a preventive target in melanoma brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GNE-317 Dosage Optimization and Toxicity Minimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of the dual PI3K/mTOR inhibitor, GNE-317, to minimize toxicity in preclinical experimental settings. The information is presented in a question-and-answer format to address specific issues that may be encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, brain-penetrant dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). Its mechanism of action involves the suppression of the PI3K/AKT/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival. This compound was specifically designed to have a low affinity for efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which allows it to effectively cross the blood-brain barrier.
Q2: What are the known and potential toxicities associated with this compound?
While specific, comprehensive toxicity data for this compound is limited in publicly available literature, it belongs to the class of PI3K/mTOR inhibitors, which are known to have a range of class-specific toxicities. Researchers should be aware of and monitor for these potential adverse effects. One preclinical study has noted that a medium dose of this compound led to significantly increased blood glucose levels in a mouse model, which is a common side effect of this class of inhibitors.[1]
Potential class-specific toxicities include:
-
Metabolic: Hyperglycemia[1]
-
Dermatologic: Rash
-
Gastrointestinal: Mucositis/stomatitis, diarrhea, nausea
-
Hepatic: Hepatotoxicity (elevated liver enzymes)
-
Pulmonary: Pneumonitis
Q3: What are some recommended starting doses for this compound in preclinical models?
Reported preclinical in vivo studies have used dosages in the range of 2.5 mg/kg to 40 mg/kg, administered orally.[1][2][3] The optimal dose will depend on the specific animal model, tumor type, and experimental endpoint. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.
Troubleshooting Guide
Issue 1: Observed Hyperglycemia in Animal Models
Symptoms: Elevated blood glucose levels, increased water consumption, and increased urination.
Recommended Actions:
-
Establish a Baseline: Measure baseline blood glucose levels in all animals before initiating this compound treatment.
-
Regular Monitoring: Monitor blood glucose levels regularly throughout the study (e.g., daily or every other day) using a glucometer.
-
Dose Adjustment: If significant hyperglycemia is observed, consider a dose reduction of this compound. A study has shown that a low dose of this compound did not significantly affect blood glucose levels.[1]
-
Dietary Considerations: Ensure animals have free access to water. In some cases, a modified diet may be considered in consultation with a veterinarian.
Issue 2: Signs of General Toxicity (e.g., weight loss, lethargy)
Symptoms: Significant body weight loss (>15-20%), lethargy, ruffled fur, and hunched posture.
Recommended Actions:
-
Daily Monitoring: Closely monitor the general health and body weight of the animals daily.
-
Dose Interruption/Reduction: If significant toxicity is observed, consider temporarily interrupting treatment or reducing the dose of this compound.
-
Supportive Care: Provide supportive care as recommended by a veterinarian, which may include supplemental nutrition and hydration.
-
Re-evaluate MTD: The observed toxicity may indicate that the current dose exceeds the MTD for your specific model and experimental conditions.
Data Presentation
Table 1: Summary of Preclinical this compound Dosages and Effects
| Dosage | Animal Model | Tumor Model | Key Findings | Reference |
| 2.5 mg/kg/day (low dose) | Mouse | Melanoma Brain Metastasis | Did not significantly affect blood glucose levels.[1] | [1] |
| 12.5 mg/kg/day (medium dose) | Mouse | Melanoma Brain Metastasis | Caused significantly increased blood glucose.[1] | [1] |
| 30 mg/kg | Mouse | Glioblastoma (GL261) | Maximum tolerated dose.[3] | [3] |
| 40 mg/kg | Mouse | Glioblastoma (U87 and GS2) | Markedly inhibited the PI3K pathway in the brain.[2] | [2] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
-
Animal Model: Select a suitable mouse strain for your study (e.g., nude mice for xenografts).
-
Dose Escalation Cohorts: Establish multiple dose cohorts (e.g., 5, 10, 20, 30, 40 mg/kg).
-
Administration: Administer this compound orally (p.o.) once daily for a predetermined period (e.g., 14-28 days).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations daily for signs of toxicity (lethargy, ruffled fur, etc.).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (including glucose and liver enzymes).
-
Perform gross necropsy and collect major organs for histopathological analysis.
-
-
MTD Definition: The MTD is defined as the highest dose that does not induce >20% body weight loss or other signs of life-threatening toxicity.
Protocol 2: Monitoring Blood Glucose Levels in this compound Treated Mice
-
Baseline Measurement: Prior to the first dose of this compound, obtain a baseline blood glucose reading from each mouse.
-
Blood Collection: Collect a small drop of blood from the tail vein.
-
Glucometer Reading: Use a calibrated glucometer to measure blood glucose levels.
-
Monitoring Frequency: Measure blood glucose at consistent time points post-dosing (e.g., 2-4 hours after administration) and on a regular schedule (e.g., daily or 3 times per week).
-
Data Analysis: Compare the blood glucose levels of this compound treated groups to a vehicle-treated control group.
Mandatory Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
References
GNE-317 Technical Support Center: Stability and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information on the stability, storage, and handling of GNE-317, a potent, brain-penetrant PI3K/mTOR inhibitor. The following sections offer troubleshooting advice, frequently asked questions, and experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during the handling and use of this compound.
| Question | Answer |
| What are the recommended long-term storage conditions for this compound? | For long-term storage, this compound solid powder should be stored at -20°C for up to 3-4 years.[1][2] Stock solutions in DMSO should be stored at -80°C for up to 2 years, or at -20°C for up to 1 year.[1][2] |
| How should I prepare a stock solution of this compound? | This compound is soluble in DMSO.[1][2] To prepare a stock solution, dissolve the solid powder in fresh, anhydrous DMSO. Sonication may be required to fully dissolve the compound.[3] It is important to use newly opened or properly stored anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[2] |
| My this compound solution in DMSO appears to have precipitated after storage. What should I do? | Precipitation can occur, especially with repeated freeze-thaw cycles or if the DMSO has absorbed water. Gently warm the solution and vortex or sonicate to try and redissolve the compound. To prevent this, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
| I'm observing precipitation when I dilute my this compound DMSO stock into aqueous cell culture media. How can I prevent this? | This is a common issue due to the low aqueous solubility of many small molecule inhibitors. Here are some troubleshooting steps: • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of aqueous media. Instead, perform a stepwise dilution, first into a smaller volume of media and then into the final volume.[4] • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low, typically less than 0.5%, to minimize cytotoxicity.[4] • Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the this compound stock solution can sometimes help maintain solubility. • Vortexing During Addition: Gently vortex or swirl the media while adding the DMSO stock to ensure rapid and even distribution. |
| What is the stability of this compound in aqueous solutions or cell culture media at 37°C? | While specific quantitative data on the half-life of this compound in aqueous solutions is not readily available in the public domain, it is a common practice to assess the stability of small molecules in cell culture media for the duration of the experiment. A general protocol for this is provided in the "Experimental Protocols" section. It is recommended to prepare fresh dilutions of this compound in media for each experiment, especially for longer incubation times. |
Data Summary: Storage and Solubility
The following tables summarize the key storage and solubility information for this compound.
Table 1: Long-Term Storage Recommendations
| Formulation | Storage Temperature | Shelf Life | Citations |
| Solid Powder | -20°C | 3-4 years | [1][2] |
| In DMSO | -80°C | 1-2 years | [1][2] |
| In DMSO | -20°C | 1 year | [1][2] |
Table 2: Solubility Data
| Solvent | Concentration | Comments | Citations |
| DMSO | 12.5 mg/mL (30.16 mM) | Sonication recommended. | [3] |
| DMSO | 20 mg/mL (48.25 mM) | Use of fresh, anhydrous DMSO is critical. | [2] |
| DMSO | 47 mg/mL (113.39 mM) | [5][6] | |
| Water | Insoluble | [5][6] | |
| Ethanol | Insoluble | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the handling and stability assessment of this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound solid powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: General Method for Assessing this compound Stability in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in your specific cell culture medium.
-
Materials: this compound DMSO stock solution, complete cell culture medium (including serum, if applicable), sterile tubes, 37°C incubator, High-Performance Liquid Chromatography (HPLC) system.
-
Procedure:
-
Prepare a solution of this compound in the complete cell culture medium at the final working concentration to be used in your experiments.
-
Prepare a control sample of the same concentration in a non-aqueous solvent where this compound is known to be stable (e.g., DMSO) and store it at -20°C.
-
Incubate the this compound-media solution at 37°C in a sterile, capped tube.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
Immediately analyze the concentration of this compound in the aliquot by a validated HPLC method. A generic HPLC method development starting point is provided below, but it must be optimized and validated for this compound.
-
Compare the concentration of this compound at each time point to the initial concentration (time 0) and the control sample to determine the percentage of degradation.
-
Protocol 3: Generic HPLC Method for Small Molecule Quantification (to be adapted for this compound)
This is a starting point for developing a stability-indicating HPLC method. Specific parameters will need to be optimized for this compound.
-
Instrumentation: HPLC system with a UV detector and an autosampler.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a linear gradient (e.g., 10-90% B over 15 minutes) and optimize based on peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the optimal absorbance wavelength for this compound (a photodiode array detector is useful for this).
-
Injection Volume: 10-20 µL.
-
-
Method Validation: The developed method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and sensitivity.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
This compound is a dual inhibitor of PI3K and mTOR, key components of a critical signaling pathway involved in cell growth, proliferation, and survival.[7]
Caption: PI3K/Akt/mTOR signaling pathway with inhibition points of this compound.
Experimental Workflow for In Vitro Studies
This diagram illustrates a typical workflow for preparing and using this compound in cell-based assays.
Caption: Workflow for preparing this compound for in vitro experiments.
Troubleshooting Logic for this compound Precipitation
This diagram provides a logical approach to troubleshooting precipitation issues with this compound in aqueous solutions.
Caption: Troubleshooting guide for this compound precipitation issues.
References
GNE-317 Technical Support Center: Troubleshooting Resistance
Welcome to the technical support center for GNE-317, a potent, brain-penetrant dual PI3K/mTOR inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to this compound, with a special focus on overcoming cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] It is an oxetane derivative of GDC-0980, specifically designed to have reduced affinity for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which allows it to effectively cross the blood-brain barrier.[3][4][5] By inhibiting the PI3K/Akt/mTOR pathway, this compound blocks critical cellular processes such as cell growth, proliferation, survival, and metabolism that are often dysregulated in cancer.[3]
Q2: In which cancer types has this compound shown preclinical efficacy?
A2: this compound has demonstrated preclinical efficacy in various cancer models, particularly those with alterations in the PI3K pathway. It has been investigated in models of glioblastoma (including U87, GS2, and GBM10 orthotopic models), breast cancer, and lung cancer.[3][5] Its ability to penetrate the brain makes it a promising agent for primary brain tumors and metastases.[4][5]
Q3: What are the typical IC50 values for this compound in sensitive cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line and the assay conditions. Below is a summary of reported IC50 values from the Genomics of Drug Sensitivity in Cancer database for a selection of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H929 | Multiple Myeloma | 0.078 |
| Jurkat | T-cell Leukemia | 0.117 |
| SU-DHL-5 | B-cell Lymphoma | 0.118 |
| IGROV-1 | Ovarian Cancer | 0.152 |
| HGC-27 | Stomach Adenocarcinoma | 0.173 |
| DAN-G | Pancreatic Adenocarcinoma | 0.180 |
| D-283MED | Medulloblastoma | 0.192 |
| A2780 | Ovarian Cancer | 0.198 |
| NCI-H1648 | Lung Adenocarcinoma | 0.203 |
Data sourced from the Genomics of Drug Sensitivity in Cancer Project.
Troubleshooting Guide: this compound Insensitivity & Resistance
This guide provides a systematic approach to troubleshooting experiments where cancer cells exhibit innate or acquired resistance to this compound.
Issue: Cells show little to no response to this compound treatment, even at high concentrations (innate resistance).
This troubleshooting workflow can help identify the cause of innate resistance.
Caption: Troubleshooting workflow for innate this compound resistance.
Issue: Cells initially respond to this compound but develop resistance over time (acquired resistance).
Acquired resistance often involves the activation of compensatory signaling pathways.
Caption: PI3K/mTOR inhibition and potential bypass pathways.
Strategies to Overcome this compound Resistance
1. Combination Therapy:
A primary strategy to overcome resistance is to co-target the bypass pathway.
| Combination Strategy | Rationale | Example Agents |
| This compound + MEK Inhibitor | If resistance is driven by MAPK/ERK pathway activation, dual inhibition can block both pathways. | Trametinib, Selumetinib |
| This compound + SHP2 Inhibitor | SHP2 acts upstream of RAS, and its inhibition can block signaling to both PI3K and MAPK pathways. | TNO155 |
| This compound + CDK4/6 Inhibitor | To overcome resistance mediated by cell cycle adaptations. | Palbociclib, Ribociclib |
| This compound + Bevacizumab | In glioblastoma, combining this compound with an anti-angiogenic agent like bevacizumab has shown synergistic effects. | Bevacizumab |
2. Allosteric Inhibitors:
In cases where resistance is due to secondary mutations in the PI3K catalytic domain that affect this compound binding, a different class of inhibitors might be effective.[6][7] Allosteric inhibitors that bind to a different site on the PI3K protein may overcome this type of resistance.[7]
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for developing acquired resistance to this compound in a cancer cell line known to be initially sensitive.
Caption: Workflow for generating a this compound resistant cell line.
Detailed Steps:
-
Determine Baseline Sensitivity:
-
Initial Drug Exposure:
-
Culture the parental cells in their standard medium supplemented with this compound at a concentration equal to the IC10-IC20.[11]
-
Maintain the culture, replacing the medium with fresh drug-containing medium every 2-3 days.
-
-
Dose Escalation:
-
Confirmation of Resistance:
-
After culturing the cells for an extended period in a high concentration of this compound, perform a cell viability assay to determine the new IC50.
-
A significant increase (typically >10-fold) in the IC50 value compared to the parental line confirms resistance.
-
-
Cryopreservation:
-
It is crucial to cryopreserve vials of cells at various stages of the resistance development process.
-
Protocol 2: Western Blot for PI3K Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, confirming target engagement by this compound.
Materials:
-
Parental and this compound resistant cell lines
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6 (Ser235/236), anti-total-S6, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate both parental and resistant cells.
-
Treat with DMSO (vehicle control) or this compound at various concentrations for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze band intensity to compare protein phosphorylation levels between samples.
-
Expected Results:
-
In sensitive cells: this compound treatment should lead to a dose-dependent decrease in p-Akt and p-S6 levels.
-
In resistant cells: Baseline p-Akt and p-S6 may be high and may not be significantly reduced by this compound. Alternatively, another pathway (e.g., p-ERK) may show increased activation.
References
- 1. Frontiers | Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors [frontiersin.org]
- 2. This compound | PI3K | mTOR | TargetMol [targetmol.com]
- 3. Strategic Combinations to Prevent and Overcome Resistance to Targeted Therapies in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. scielo.br [scielo.br]
- 6. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of PI3K/mTOR Leads to Adaptive Resistance in Matrix-Attached Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intellia Therapeutics Announces Third Quarter 2025 Financial Results and Recent Updates | MarketScreener [marketscreener.com]
Troubleshooting inconsistent results in GNE-317 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GNE-317, a potent, brain-penetrant dual PI3K/mTOR inhibitor. The information provided is intended to help address common issues and inconsistencies encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] It is designed to be brain-penetrant, making it a valuable tool for studying cancers of the central nervous system, such as glioblastoma.[3] this compound functions by blocking the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth, proliferation, survival, and metabolism.[4][5] Inhibition of this pathway can lead to cytostatic effects in cancer cells.[6]
Q2: How should this compound be stored and handled?
A2: Proper storage and handling of this compound are crucial for maintaining its activity. For long-term storage, the solid compound should be kept at -20°C for up to three years.[7] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for one year.[1] It is important to use fresh, anhydrous DMSO for preparing solutions, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of this compound.[1][6]
Q3: In which experimental models has this compound shown efficacy?
A3: this compound has demonstrated efficacy in various preclinical models, particularly in glioblastoma. It has shown significant tumor growth inhibition in U87 (90% inhibition) and GS2 (50% inhibition) orthotopic xenograft models.[3][6] In the GBM10 tumor model, this compound has been shown to extend the survival of mice.[6] However, its effectiveness can be model-dependent, with limited efficacy observed in the GL261 glioblastoma model.[1][7]
Troubleshooting Inconsistent Results
Q4: My in vitro cytotoxicity (e.g., MTS/MTT) assay results with this compound are not consistent. What are the possible reasons?
A4: Inconsistent results in cytotoxicity assays can arise from several factors:
-
Compound Solubility: Ensure that this compound is fully dissolved. Use fresh, high-quality DMSO and consider sonication to aid dissolution.[7] Precipitates in your stock solution will lead to inaccurate concentrations and variable results.
-
Cell Line Variability: The sensitivity of cancer cell lines to this compound can differ significantly. This is often due to the underlying genetic makeup of the cells, such as mutations in the PI3K/PTEN pathway.[8] It is advisable to characterize the PI3K pathway status of your cell lines.
-
Assay Protocol: Adhere to a standardized protocol for your cytotoxicity assays. Variations in cell seeding density, incubation times, and reagent concentrations can all contribute to variability.[9][10]
-
Cytostatic vs. Cytotoxic Effects: this compound primarily induces cytostasis (growth arrest) rather than cell death in some cell lines, such as U87.[6] Assays that measure metabolic activity, like MTS or MTT, may not fully capture the anti-proliferative effects. Consider complementing these with assays that measure cell proliferation directly, such as cell counting or BrdU incorporation.
Q5: I am observing reduced or no effect of this compound in my in vivo experiments. What should I check?
A5: Lack of in vivo efficacy can be a complex issue. Here are some key areas to troubleshoot:
-
Formulation and Administration: For oral administration, this compound can be formulated as a suspension in vehicles like 0.5% methylcellulose/0.2% Tween 80 or CMC-Na.[11] Ensure the formulation is homogenous to deliver a consistent dose.
-
Animal Model Selection: The choice of xenograft model is critical. The blood-brain barrier can be a significant hurdle for many drugs, although this compound is designed to be brain-penetrant.[3] The tumor microenvironment and the inherent resistance of the chosen cell line can also impact efficacy.[8][12]
-
Dosage and Treatment Schedule: The reported effective dosages in mice range from 30 mg/kg to 40 mg/kg administered orally.[1][3][6][7] The treatment schedule should be optimized for your specific model.
-
Pathway Activation and Feedback Loops: Inhibition of the PI3K/mTOR pathway can sometimes trigger feedback loops that reactivate upstream signaling or activate compensatory pathways, leading to drug resistance.[5][13][14] It may be necessary to assess the activation status of related pathways (e.g., MAPK/ERK) in your tumor samples.
Q6: My Western blot results for downstream targets of this compound (e.g., p-Akt, p-S6) are inconsistent. How can I improve them?
A6: Western blotting for phosphorylated proteins requires careful optimization. Here are some tips:
-
Sample Preparation: Rapid processing of cell or tissue lysates on ice is crucial to preserve phosphorylation states. Use lysis buffers containing phosphatase and protease inhibitors.[15]
-
Antibody Selection and Dilution: Use antibodies that are validated for detecting the specific phosphorylated target (e.g., p-Akt Ser473).[16] Optimize the primary antibody concentration and consider incubating overnight at 4°C for improved signal-to-noise ratio.[17][18]
-
Blocking and Washing: Blocking with BSA instead of milk can sometimes improve results for phospho-antibodies.[18] Ensure thorough washing steps to minimize background signal.
-
Loading Controls: Use a total protein control (e.g., total Akt, total S6) in addition to a housekeeping protein (e.g., actin, tubulin) to accurately assess the specific inhibition of phosphorylation.
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Endpoint | Value (µM) |
| PC-3 | Prostate Cancer | Western Blot | IC50 (p-Akt inhibition) | 0.03 |
| PC-3 | Prostate Cancer | CellTiter-Glo | EC50 (antiproliferative) | 0.13 |
| A172 | Glioblastoma | Cytotoxicity | EC50 | 0.24 |
| Hs 683 | Glioblastoma | Cytotoxicity | EC50 | 0.23 |
| LN-229 | Glioblastoma | Cytotoxicity | EC50 | 0.14 |
| M059J | Glioblastoma | Cytotoxicity | EC50 | 0.33 |
| SF-268 | Glioblastoma | Cytotoxicity | EC50 | 0.57 |
Table 2: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models
| Model | Treatment | Dosing | Outcome | Reference |
| U87 | This compound | 40 mg/kg, p.o. | 90% tumor growth inhibition | [3][6] |
| GS2 | This compound | 40 mg/kg, p.o. | 50% tumor growth inhibition | [3][6] |
| GBM10 | This compound | 30-40 mg/kg, p.o. | Increased survival | [6] |
| GL261 | This compound | 30 mg/kg, p.o. | No significant change in tumor growth | [1] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTS) Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in fresh, anhydrous DMSO. Perform serial dilutions to obtain the desired final concentrations in the cell culture medium.
-
Treatment: Add the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[7]
-
MTS Reagent Addition: Add 20 µl of MTS reagent to each 100 µl well.[9][19]
-
Measurement: Record the absorbance at 490 nm using a microplate reader.[19]
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability.
Protocol 2: Western Blot for p-Akt (Ser473)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with a lysis buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-Akt (Ser473) overnight at 4°C with gentle agitation.[15][17]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt and a loading control.[15]
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition points.
Caption: Troubleshooting workflow for inconsistent this compound experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | PI3K | mTOR | TargetMol [targetmol.com]
- 8. Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. selleckchem.com [selleckchem.com]
- 12. whitepapers.certisoncology.com [whitepapers.certisoncology.com]
- 13. researchgate.net [researchgate.net]
- 14. Suppression of feedback loops mediated by PI3K/mTOR induces multiple overactivation of compensatory pathways: an unintended consequence leading to drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]
- 16. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. Effects of changes to Western Blot Protocols | Cell Signaling Technology [cellsignal.com]
- 19. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Why fresh DMSO is critical for GNE-317 solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of GNE-317, with a critical focus on ensuring optimal solubility for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving properly in DMSO?
A1: The most common reason for this compound solubility issues is the use of non-fresh or improperly stored Dimethyl Sulfoxide (DMSO). DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water significantly alters the polarity of the solvent, reducing its ability to dissolve hydrophobic compounds like this compound.[3][4] It is critical to use fresh, anhydrous DMSO from a recently opened bottle, preferably stored under an inert gas.
Q2: What happens to DMSO when it absorbs water?
A2: When DMSO absorbs water, it forms a DMSO-water mixture. This mixture has a more structured hydrogen-bonding network than pure DMSO.[4][5] The presence of water increases the overall polarity of the solvent, making it less favorable for solvating non-polar, hydrophobic molecules like this compound, which can lead to precipitation.[3][6]
Q3: Can I use an old bottle of DMSO if it looks clear?
A3: It is strongly advised against. Water absorption by DMSO is not always visually apparent. Even small amounts of absorbed moisture can synergistically enhance compound precipitation, especially when combined with freeze-thaw cycles.[1] For consistent and reproducible results, always use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing your this compound stock solutions.
Q4: What are the degradation products of DMSO and can they affect my experiment?
A4: Over time, and especially with exposure to air and light, DMSO can degrade.[7][8] The degradation of DMSO can be classified into two major pathways, leading to sulfur-containing intermediates like methanesulfinate and methanesulfonate, and non-sulfur-containing intermediates such as formaldehyde.[8] While the direct interaction of these specific byproducts with this compound has not been documented, the presence of any impurities can potentially interfere with the solubility of the primary compound and may also have off-target effects in biological assays.[9]
Q5: What is the target pathway of this compound?
A5: this compound is a potent, brain-penetrant dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[10][11] It is designed to cross the blood-brain barrier and target the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers, including glioblastoma.[12][13]
Troubleshooting Guides
Issue: this compound Precipitates from DMSO Stock Solution Upon Storage
Cause: This is often due to the use of hydrated DMSO, temperature fluctuations, or exceeding the solubility limit. Freeze-thaw cycles can also contribute to precipitation.[1][14]
Solution:
-
Always Use Fresh, Anhydrous DMSO: Use a new, sealed bottle of high-purity, anhydrous DMSO.
-
Proper Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[15] Ensure vials are tightly sealed to prevent moisture absorption.
-
Consider Concentration: While this compound has good solubility in fresh DMSO, preparing stock solutions at the highest possible concentration may increase the risk of precipitation over time. If you encounter issues, consider preparing a slightly more dilute stock solution.
Issue: Precipitate Forms When Diluting DMSO Stock into Aqueous Media
Cause: This is a common occurrence when a highly concentrated solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous buffer. The compound is effectively "crashing out" of solution due to the drastic change in solvent polarity.[6][16]
Solution:
-
Stepwise Dilution: Perform serial dilutions. For example, first, dilute the DMSO stock into a small volume of media containing a low percentage of DMSO, vortex thoroughly, and then add this intermediate dilution to the final volume of your assay media.[15]
-
Vortexing/Sonication: After dilution, vortex the solution vigorously. If a precipitate remains, brief sonication or gentle warming in a 37°C water bath can help redissolve the compound.[16][17] Always ensure the compound is fully dissolved before adding it to your cells or assay.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture or assay as low as possible, typically below 0.5%, to avoid solvent-induced toxicity.[15][18]
Data Presentation
Table 1: Factors Affecting this compound Solubility in DMSO
| Factor | Effect on this compound Solubility | Rationale |
| Fresh, Anhydrous DMSO | High Solubility | The non-polar nature of pure DMSO effectively solvates the hydrophobic this compound molecule.[9] |
| Hydrated (Old) DMSO | Reduced Solubility | Absorbed water increases the polarity and hydrogen bonding of the solvent, making it less favorable for dissolving hydrophobic compounds.[1][3] |
| Freeze-Thaw Cycles | May Decrease Solubility | Can promote the precipitation of compounds from stock solutions, an effect that is enhanced by the presence of absorbed water.[1][14] |
| Sonication | Can Increase Solubility | Provides energy to break up solid particles and facilitate dissolution.[10][17] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
New, unopened bottle of anhydrous, high-purity DMSO (spectroscopic or molecular biology grade)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Before opening the vial of this compound, centrifuge it briefly to ensure all the powder is at the bottom.[15]
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of fresh, anhydrous DMSO to the vial of this compound to achieve the desired stock concentration (e.g., 20 mg/mL).[10]
-
Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[17]
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C. For long-term storage (months to years), -80°C is recommended.[10][15]
-
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a general method to assess the solubility of this compound when diluted from a DMSO stock into an aqueous buffer.
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Phosphate-buffered saline (PBS) or desired aqueous buffer
-
Polypropylene tubes
-
0.45-µm syringe filters
-
UV/VIS spectrophotometer
-
-
Procedure:
-
Add a small volume of the this compound DMSO stock solution to the aqueous buffer (e.g., 10 µL of 10 mM stock into 990 µL of PBS for a final concentration of 100 µM and 1% DMSO).
-
Vortex the tube vigorously for 30 seconds.
-
Equilibrate the solution on a rotator for at least 30 minutes at room temperature to allow it to reach a state of kinetic equilibrium.
-
Filter an aliquot of the solution through a 0.45-µm syringe filter to remove any precipitated compound.
-
Quantify the concentration of the dissolved this compound in the filtrate using a suitable analytical method, such as UV/VIS spectroscopy at its absorbance maximum or by HPLC.
-
Visualizations
References
- 1. ziath.com [ziath.com]
- 2. quora.com [quora.com]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. apexbt.com [apexbt.com]
- 14. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.cn [medchemexpress.cn]
- 16. selleckchem.com [selleckchem.com]
- 17. This compound | PI3K | mTOR | TargetMol [targetmol.com]
- 18. mdpi.com [mdpi.com]
GNE-317 Efficacy in Non-Enhancing Tumor Models: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the efficacy of GNE-317, a brain-penetrant dual PI3K/mTOR inhibitor, in non-enhancing tumor models. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized quantitative data to facilitate successful experimentation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| In Vitro: Why am I not observing the expected cytotoxic or anti-proliferative effects of this compound on my glioblastoma (GBM) cell line? | 1. Cell line resistance: Some GBM cell lines, like GL261, show limited sensitivity to this compound-induced cell death.[1][2] 2. Suboptimal drug concentration: The IC50 can vary significantly between cell lines. 3. Incorrect drug handling: this compound is soluble in DMSO, but hygroscopic DMSO can reduce its solubility.[3][4] 4. Assay limitations: Standard cytotoxicity assays may not fully capture the cytostatic effects of this compound.[3][4] | 1. Cell line selection: Use cell lines known to be sensitive to PI3K/mTOR inhibition (e.g., U87MG, LN-229).[1] 2. Dose-response experiment: Perform a dose-response curve to determine the optimal IC50 for your specific cell line. 3. Proper drug preparation: Use fresh, anhydrous DMSO to prepare stock solutions.[3][4] 4. Alternative assays: Consider assays that measure cell proliferation (e.g., CyQUANT) or pathway inhibition (e.g., Western blot for pAkt, pS6). |
| In Vivo: My non-enhancing tumor model is not responding to this compound treatment as expected. Why might this be? | 1. Inadequate drug dosage or administration: Incorrect dosage or formulation can lead to suboptimal drug exposure in the brain.[3][5] 2. Tumor model characteristics: The specific genetic background and growth characteristics of the tumor model can influence its response.[6] 3. Timing of treatment initiation: The timing of treatment initiation relative to tumor establishment can impact efficacy. 4. Assessment method limitations: Bioluminescence imaging (BLI) signal may not always directly correlate with tumor volume, especially with cytostatic agents.[7] | 1. Verify dosage and formulation: Ensure the correct dosage (e.g., 30-40 mg/kg) and appropriate vehicle (e.g., 0.5% methylcellulose/0.2% polysorbate) are used for oral gavage.[1][3] 2. Model characterization: Thoroughly characterize the PI3K pathway status (e.g., PTEN, EGFR mutations) of your tumor model.[6] 3. Optimize treatment schedule: Initiate treatment at an early stage of tumor development for preventive effects.[8] 4. Multi-modal tumor assessment: Use a combination of imaging modalities, such as MRI, alongside BLI to assess tumor burden.[7] |
| General: I am observing high variability in my experimental results. What are some common sources of variability? | 1. Inconsistent drug preparation: Variations in stock solution concentration or formulation. 2. Animal handling and tumor implantation: Inconsistent stereotactic injection technique can lead to variable tumor take rates and sizes.[9] 3. Imaging procedure: Variations in luciferin injection timing and animal positioning during BLI.[7][10] | 1. Standardize drug preparation: Prepare fresh drug formulations for each experiment and ensure complete solubilization. 2. Refine surgical technique: Practice and standardize the stereotactic implantation procedure to ensure consistent tumor cell delivery.[9] 3. Standardize imaging protocol: Maintain consistent timing between luciferin injection and imaging, and use a stereotactic frame for consistent animal positioning.[10] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent, brain-penetrant dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[5] It is designed to have low affinity for efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), allowing it to effectively cross the blood-brain barrier.[11] By inhibiting the PI3K/Akt/mTOR signaling pathway, this compound can suppress tumor cell growth, proliferation, and survival.[11]
2. In which non-enhancing tumor models has this compound shown efficacy?
This compound has demonstrated efficacy in the GS2 orthotopic glioblastoma model, which is a non-enhancing model.[11][12] In this model, this compound treatment resulted in a 50% inhibition of tumor growth.[4][11]
3. What is the recommended dosage and administration route for this compound in vivo?
The recommended dosage of this compound for in vivo studies in mice is typically between 30 mg/kg and 40 mg/kg, administered once daily via oral gavage (p.o.).[1][3][4]
4. How should I prepare this compound for in vivo administration?
For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% methylcellulose and 0.2% polysorbate (MCT) or carboxymethylcellulose sodium (CMC-NA).[8]
5. How can I monitor tumor growth in non-enhancing brain tumor models?
While contrast-enhanced MRI is the standard for clinical assessment, preclinical monitoring can be effectively achieved using a combination of techniques. Bioluminescence imaging (BLI) is a widely used non-invasive method for tracking tumor progression in luciferase-expressing cell lines.[13][14] T2-weighted MRI can also be used to visualize and quantify non-enhancing tumor burden.
Quantitative Data Summary
In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 / EC50 (µM) | Assay Type | Reference |
| A172 | 0.24 | Cytotoxicity (4 days) | [1] |
| Hs683 | 0.23 | Cytotoxicity (4 days) | [1] |
| LN-229 | 0.14 | Cytotoxicity (4 days) | [1] |
| M059J | 0.33 | Cytotoxicity (4 days) | [1] |
| PC-3 | 0.03 | pAKT Reduction | [1] |
| PC-3 | 0.13 | Antiproliferative (3 days) | [1] |
| SF-268 | 0.57 | Cytotoxicity (4 days) | [1] |
| GBM6 | 0.59 ± 0.50 | CyQUANT Cell Proliferation | [6] |
| GBM10 | 0.72 ± 0.40 | CyQUANT Cell Proliferation | [6] |
| GBM22 | 0.26 ± 0.14 | CyQUANT Cell Proliferation | [6] |
| GBM84 | 3.49 ± 1.64 | CyQUANT Cell Proliferation | [6] |
In Vivo Efficacy of this compound in Orthotopic Glioblastoma Models
| Tumor Model | Treatment | Outcome | Reference |
| U87 | 40 mg/kg/day, p.o. | 90% tumor growth inhibition | [4][11] |
| GS2 (non-enhancing) | 40 mg/kg/day, p.o. | 50% tumor growth inhibition | [4][11] |
| GBM10 | 30-40 mg/kg/day, p.o. | Increased median survival from 55.5 to 75 days | [3][4] |
| GL261 | 30 mg/kg/day, p.o. | No significant change in tumor growth or survival | [1][2] |
Detailed Experimental Protocols
Protocol 1: Generation of Orthotopic Non-Enhancing Glioblastoma Xenograft Model (Adapted from GS2 model protocols)
-
Cell Culture: Culture GS2 neurosphere cells in serum-free medium supplemented with appropriate growth factors.
-
Animal Preparation: Anesthetize immunodeficient mice (e.g., nude mice) using an appropriate anesthetic agent.
-
Stereotactic Implantation:
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull at the desired coordinates for intracranial injection.
-
Slowly inject a suspension of GS2 cells (e.g., 1 x 10^5 cells in 5 µL of PBS) into the brain parenchyma.[15]
-
Withdraw the needle slowly and seal the burr hole with bone wax.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for any neurological deficits.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (if cells are luciferase-tagged) or MRI starting approximately one week after implantation.
Protocol 2: Bioluminescence Imaging (BLI) for Tumor Burden Assessment
-
Substrate Preparation: Prepare a stock solution of D-luciferin in sterile PBS.
-
Animal Anesthesia: Anesthetize the tumor-bearing mouse using isoflurane.
-
Substrate Administration: Administer D-luciferin via intraperitoneal (IP) injection (e.g., 150 mg/kg).[7][10]
-
Imaging:
-
Place the mouse in an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire bioluminescent images at a consistent time point after luciferin injection (e.g., 10-15 minutes).[7][10]
-
Use imaging software to quantify the bioluminescent signal (total flux in photons/second) from a defined region of interest (ROI) over the head.
-
-
Data Analysis: Track the change in bioluminescent signal over time to monitor tumor growth and response to treatment.
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: Experimental Workflow for this compound Efficacy Assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Decreased affinity for efflux transporters increases brain penetrance and molecular targeting of a PI3K/mTOR inhibitor in a mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | PI3K | mTOR | TargetMol [targetmol.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mismatch between Bioluminescence Imaging (BLI) and MRI When Evaluating Glioblastoma Growth: Lessons from a Study Where BLI Suggested “Regression” while MRI Showed “Progression” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3K/Akt/mTOR pathway as a preventive target in melanoma brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distribution of the phosphatidylinositol 3-kinase inhibitors Pictilisib (GDC-0941) and this compound in U87 and GS2 intracranial glioblastoma models-assessment by matrix-assisted laser desorption ionization imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
GNE-317 brain-to-plasma ratio variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of GNE-317, with a specific focus on its brain-to-plasma ratio variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why was it developed?
A1: this compound is a potent, brain-penetrant dual inhibitor of PI3K and mTOR.[1] It was developed as an analog of GDC-0980 with the specific goal of having reduced affinity for efflux transporters at the blood-brain barrier (BBB), such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[2][3] This optimization of its physicochemical properties was intended to improve its brain penetration and enhance its efficacy against brain tumors like glioblastoma (GBM), which frequently exhibit alterations in the PI3K pathway.[1][4]
Q2: How does this compound's brain penetration compare to its analog, GDC-0980?
A2: this compound demonstrates significantly greater brain penetrance compared to GDC-0980. In animal models, this compound achieved approximately 3-fold greater penetration in the tumor core, rim, and normal brain tissue.[2][5] This is attributed to GDC-0980 being a substrate for active efflux by P-gp and BCRP at the BBB, while this compound's brain penetration is largely independent of these transporters.[2]
Q3: What is the expected brain-to-plasma ratio for this compound?
A3: In preclinical mouse models, the brain-to-plasma ratio for this compound has been reported to be greater than 1, indicating excellent brain penetration. This is in contrast to many other kinase inhibitors that are actively removed from the brain.
Q4: Does the presence of a brain tumor affect the distribution of this compound?
A4: Studies in mice with intracranial GL261 tumors have shown that the concentrations of this compound were not significantly different between the tumor core, the tumor rim, and normal brain tissue.[2] This suggests a uniform distribution, which is a desirable characteristic for treating invasive brain tumors.
Troubleshooting Guide
Issue 1: Observed brain-to-plasma ratio of this compound is lower than expected.
-
Possible Cause 1: Issues with drug administration.
-
Troubleshooting: Verify the formulation and administration protocol. This compound for in vivo studies has been formulated in 0.5% methylcellulose/0.2% polysorbate (MCT) and administered via oral gavage.[6] Ensure accurate dosing and complete administration.
-
-
Possible Cause 2: Incorrect timing of sample collection.
-
Troubleshooting: The brain-to-plasma ratio can vary with time post-administration. Refer to pharmacokinetic data to ensure that sample collection occurs at an appropriate time point to capture peak or steady-state concentrations. For instance, after a single oral dose of 50 mg/kg to mice, brain concentrations are sustained for at least 6 hours.[7]
-
-
Possible Cause 3: Analytical method inaccuracies.
-
Troubleshooting: Validate the bioanalytical method used for quantifying this compound in both plasma and brain homogenate. Ensure adequate extraction recovery, sensitivity, and linearity of the assay.
-
-
Possible Cause 4: Unexpected involvement of other efflux transporters.
-
Troubleshooting: While this compound was designed to evade P-gp and BCRP, other transporters could potentially influence its brain distribution. This is less likely given the existing data but could be investigated in specialized in vitro transporter assays.
-
Issue 2: High variability in brain-to-plasma ratios between individual animals.
-
Possible Cause 1: Inconsistent drug administration.
-
Troubleshooting: Ensure consistent and accurate oral gavage technique for all animals to minimize variability in absorption.
-
-
Possible Cause 2: Differences in animal physiology.
-
Troubleshooting: Factors such as age, sex, and health status of the animals can influence drug metabolism and distribution. Ensure that the experimental animals are well-matched across groups.
-
-
Possible Cause 3: Variability in the blood-brain barrier integrity.
-
Troubleshooting: In tumor models, the integrity of the BBB can be compromised to varying degrees, which can affect drug penetration. Assess BBB permeability in your model if this is a concern. However, this compound has been shown to distribute evenly in both tumor and normal brain tissue, suggesting its penetration is not solely reliant on a disrupted BBB.[2]
-
Issue 3: Lack of downstream pathway inhibition despite adequate brain concentrations.
-
Possible Cause 1: Timing of tissue collection for pharmacodynamic analysis.
-
Troubleshooting: The inhibition of downstream targets of the PI3K/mTOR pathway, such as p-Akt, p-S6, and p-4EBP1, is transient. Ensure that brain tissue is collected at a time point consistent with the expected pharmacodynamic effect. For example, significant pathway inhibition has been observed 1 to 6 hours post-dose.[1]
-
-
Possible Cause 2: Issues with the pharmacodynamic assay.
-
Troubleshooting: Validate the antibodies and protocols used for Western blotting or immunohistochemistry to ensure they are specific and sensitive for the phosphorylated targets of interest.
-
Quantitative Data Summary
Table 1: Brain and Plasma Pharmacokinetics of this compound in Mice
| Parameter | Value | Species/Model | Dosing | Source |
| Brain-to-Plasma Ratio | > 1 | U87 and GS2 GBM models | Not specified | |
| Brain Concentration (1 hr post-dose) | ~10,000 ng/g | CD-1 Mice | 50 mg/kg PO | [7] |
| Plasma Concentration (1 hr post-dose) | ~5,000 ng/mL | CD-1 Mice | 50 mg/kg PO | [7] |
| Brain Concentration (6 hr post-dose) | ~5,000 ng/g | CD-1 Mice | 50 mg/kg PO | [7] |
| Plasma Concentration (6 hr post-dose) | ~2,000 ng/mL | CD-1 Mice | 50 mg/kg PO | [7] |
Table 2: Comparison of Brain-to-Plasma Ratios for GDC-0980 and this compound in Tumor-Bearing Mice
| Compound | Brain Region | Brain-to-Plasma Ratio (1 hr) | Brain-to-Plasma Ratio (6 hr) | Mouse Strain | Source |
| GDC-0980 | Tumor Core | ~0.1 | ~0.1 | C57B6/J with GL261 tumors | [2] |
| GDC-0980 | Tumor Rim | < 0.1 | < 0.1 | C57B6/J with GL261 tumors | [2] |
| GDC-0980 | Normal Brain | < 0.1 | < 0.1 | C57B6/J with GL261 tumors | [2] |
| This compound | Tumor Core | ~1.5 | ~2.0 | C57B6/J with GL261 tumors | [2] |
| This compound | Tumor Rim | ~1.5 | ~2.0 | C57B6/J with GL261 tumors | [2] |
| This compound | Normal Brain | ~1.5 | ~2.0 | C57B6/J with GL261 tumors | [2] |
Experimental Protocols
Protocol 1: In Vivo Brain Penetration Study in Wild-Type vs. Transporter Knockout Mice
This protocol is based on studies comparing this compound and GDC-0980.[2]
-
Animal Models: Use FVB/n wild-type (WT) mice and Mdr1a/b−/−Bcrp−/− triple-knockout (TKO) mice, which lack both P-gp and BCRP.
-
Drug Formulation: Prepare this compound and GDC-0980 in a suitable vehicle, such as 0.5% methylcellulose/0.2% polysorbate.
-
Drug Administration: Administer a single dose of the compound to both WT and TKO mice via oral gavage. For example, this compound has been dosed at 30 mg/kg.[3]
-
Sample Collection: At predetermined time points (e.g., 1 and 6 hours) post-administration, collect blood samples via cardiac puncture into tubes containing an anticoagulant. Immediately thereafter, perfuse the mice with saline to remove blood from the brain tissue, and then collect the brains.
-
Sample Processing: Centrifuge the blood to separate the plasma. Homogenize the brain tissue.
-
Bioanalysis: Determine the concentrations of the drug in plasma and brain homogenate using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the brain concentration (ng/g) and plasma concentration (ng/mL). The brain-to-plasma ratio is calculated by dividing the brain concentration by the plasma concentration. Compare the ratios between WT and TKO mice to determine the impact of P-gp and BCRP on brain penetration.
Protocol 2: Pharmacodynamic Analysis of PI3K/mTOR Pathway Inhibition in the Brain
This protocol is based on studies assessing the downstream effects of this compound.[1]
-
Animal Model: Use an appropriate mouse model (e.g., CD-1 mice or a brain tumor model).
-
Drug Administration: Administer this compound or vehicle control at the desired dose (e.g., 50 mg/kg, PO).
-
Tissue Collection: At specified time points post-dose (e.g., 1 and 6 hours), euthanize the animals and harvest the brains.
-
Protein Extraction: Homogenize the brain tissue in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Western Blotting:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membranes with primary antibodies against phosphorylated and total forms of downstream targets, such as p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6, p-4EBP1 (Thr37/46), and total 4EBP1.
-
Use an appropriate loading control, such as actin.
-
Incubate with corresponding secondary antibodies and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein for each target. Compare the ratios in the this compound-treated group to the vehicle-treated group to assess the degree of pathway inhibition.
Visualizations
Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound brain penetration in vivo.
References
- 1. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decreased affinity for efflux transporters increases brain penetrance and molecular targeting of a PI3K/mTOR inhibitor in a mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical therapeutic efficacy of a novel blood-brain barrier-penetrant dual PI3K/mTOR inhibitor with preferential response in PI3K/PTEN mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. The PI3K/Akt/mTOR pathway as a preventive target in melanoma brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cell-specific responses to GNE-317 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the dual PI3K/mTOR inhibitor, GNE-317.
Frequently Asked Questions (FAQs)
A curated list of common questions regarding the use of this compound in preclinical research.
| Question ID | Question | Answer |
| GNE317-F01 | What is the mechanism of action of this compound? | This compound is a potent, brain-penetrant dual inhibitor of Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] It was specifically designed to have a low affinity for efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which enhances its ability to cross the blood-brain barrier.[1][] this compound targets the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth, proliferation, survival, and metabolism.[] |
| GNE317-F02 | What are the recommended cell lines for studying this compound's efficacy? | This compound has shown significant efficacy in preclinical models of glioblastoma, including U87, GS2, and GBM10 cell lines.[1][2][] However, its effectiveness can be cell-line dependent. For instance, it has demonstrated limited efficacy in inducing cell death in the GL261 glioma cell line.[3] It has also been studied in melanoma brain metastasis models using A2058 and H1 human melanoma cells.[5] We recommend performing initial dose-response studies to determine the sensitivity of your specific cell line. |
| GNE317-F03 | How should I prepare and store this compound? | This compound is soluble in DMSO.[2] For in vitro experiments, prepare a concentrated stock solution in fresh, anhydrous DMSO and store it at -20°C or -80°C for long-term stability. For in vivo studies, this compound can be formulated in 0.5% methylcellulose/0.2% polysorbate (MCT) for oral gavage.[5] |
| GNE317-F04 | What are the known off-target effects of this compound? | While this compound is a potent PI3K/mTOR inhibitor, the possibility of off-target effects cannot be entirely excluded.[5] A common class effect of PI3K inhibitors is hyperglycemia, which has been observed with this compound treatment in vivo.[5] It is advisable to monitor blood glucose levels during in vivo studies. |
| GNE317-F05 | Are there known mechanisms of resistance to this compound? | Resistance to PI3K inhibitors can arise through various mechanisms, including the activation of alternative signaling pathways or mutations in the target proteins.[6][7][8] While specific resistance mechanisms to this compound are not extensively detailed in the provided search results, general mechanisms of resistance to PI3K/mTOR inhibitors are relevant. |
Troubleshooting Guides
In Vitro Cell-Based Assays
| Problem ID | Problem | Possible Causes | Suggested Solutions |
| GNE317-T01 | No or weak inhibition of cell viability/proliferation in a sensitive cell line. | 1. Suboptimal drug concentration: The concentration of this compound may be too low for the specific cell line. 2. Incorrect drug preparation or storage: this compound solution may have degraded. 3. Cell line specific resistance: The chosen cell line may have intrinsic resistance mechanisms. 4. Assay-related issues: Problems with the viability assay itself (e.g., reagent viability, incubation time). | 1. Perform a dose-response curve to determine the IC50 for your cell line. 2. Prepare fresh this compound stock solution in anhydrous DMSO and store it properly. 3. Consider using a different cell line known to be sensitive to PI3K/mTOR inhibition. 4. Include positive and negative controls in your assay and ensure optimal assay conditions. |
| GNE317-T02 | High background in cell viability assays (e.g., MTT, MTS). | 1. Precipitation of this compound: The compound may precipitate in the culture medium. 2. Reagent interference: this compound may interfere with the assay reagents. | 1. Visually inspect the culture wells for any signs of precipitation. Ensure the final DMSO concentration is low (typically <0.5%). 2. Run a control with this compound in cell-free media to check for direct interaction with the assay reagents. |
| GNE317-T03 | Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or health. 2. Inconsistent drug treatment: Variations in incubation time or drug concentration. | 1. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Standardize all treatment parameters, including incubation times and final drug concentrations. |
Western Blot Analysis
| Problem ID | Problem | Possible Causes | Suggested Solutions |
| GNE317-T04 | No decrease in phosphorylated Akt (p-Akt) or phosphorylated S6 (p-S6) levels after this compound treatment. | 1. Ineffective this compound concentration or treatment time: The dose or duration of treatment may be insufficient to inhibit the pathway. 2. Rapid dephosphorylation during sample preparation: Phosphatases may have been active during cell lysis. 3. Antibody issues: The primary antibody may not be specific or sensitive enough. | 1. Optimize the this compound concentration and perform a time-course experiment (e.g., 1, 6, 24 hours) to determine the optimal treatment duration. 2. Use lysis buffers containing phosphatase and protease inhibitors. Keep samples on ice at all times. 3. Use a validated phospho-specific antibody and include a positive control (e.g., lysate from cells treated with a known activator of the PI3K pathway). |
| GNE317-T05 | High background on the Western blot membrane. | 1. Blocking buffer containing phosphoproteins: Milk-based blockers can interfere with phospho-antibody detection. 2. Non-specific antibody binding. | 1. Use a protein-free blocking buffer or Bovine Serum Albumin (BSA) instead of milk. 2. Optimize the primary and secondary antibody concentrations and increase the number of washes. |
In Vivo Studies
| Problem ID | Problem | Possible Causes | Suggested Solutions |
| GNE317-T06 | Hyperglycemia in treated animals. | On-target effect of PI3K inhibition: Inhibition of the PI3K pathway can lead to insulin resistance.[5] | Monitor blood glucose levels regularly using a glucometer.[5] If severe hyperglycemia occurs, consult with a veterinarian about potential management strategies. Consider evaluating lower, effective doses of this compound, as this has been shown to reduce this side effect.[5] |
| GNE317-T07 | Lack of tumor growth inhibition in an orthotopic model. | 1. Insufficient drug delivery to the tumor: Although this compound is brain-penetrant, tumor characteristics can affect drug distribution. 2. Tumor model resistance: The chosen xenograft model may be resistant to PI3K/mTOR inhibition. | 1. Confirm target engagement in the tumor tissue by analyzing downstream signaling markers (p-Akt, p-S6) via immunohistochemistry or Western blot of tumor lysates. 2. Consider using a different, more sensitive tumor model. Combination therapies, for example with bevacizumab, have shown enhanced efficacy in some models.[9] |
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay Type | IC50 / Effect | Reference |
| U87 (Glioblastoma) | Cytostasis | Cytostatic effect observed | [2] |
| GS2 (Glioblastoma) | Not Specified | Efficacious | [2] |
| GBM10 (Glioblastoma) | Not Specified | Efficacious | [2] |
| GL261 (Glioma) | MTS Cytotoxicity | Limited efficacy in inducing cell death | [3] |
| A2058 (Melanoma) | Real-time Proliferation | Dose-dependent inhibition | [5] |
| H1 (Melanoma) | Real-time Proliferation | Dose-dependent inhibition | [5] |
In Vivo Efficacy of this compound
| Tumor Model | Treatment Dose & Schedule | Outcome | Reference |
| U87 Orthotopic | 40 mg/kg, p.o. | 90% tumor growth inhibition | [2] |
| GS2 Orthotopic | 40 mg/kg, p.o. | 50% tumor growth inhibition | [2] |
| GBM10 Orthotopic | 30-40 mg/kg, p.o. | Extended survival | [2] |
| GL261 Intracranial | 30 mg/kg, daily, p.o. | No significant change in tumor growth or survival | [3] |
| A2058 Melanoma Brain Metastasis | 25 mg/kg/day, p.o. (preventive) | Reduced growth rate and survival of micrometastases | [5] |
| A2058 Melanoma Brain Metastasis | 2.5 mg/kg/day, p.o. (preventive) | Reduced intracranial and extracranial metastases, increased overall survival | [5] |
In Vivo Pharmacodynamics of this compound
| Animal Model | Dose | Tissue | Biomarker | Inhibition | Time Point | Reference |
| Mouse | 40 mg/kg, p.o. | Brain | p-Akt, p-S6 | 40-90% | Up to 6 hours | [1][2] |
Experimental Protocols
Western Blotting for Phospho-Akt (Ser473) and Phospho-S6 (Ser235/236)
-
Cell Lysis:
-
After this compound treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser235/236), and total S6 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Quantify band intensities and normalize phospho-protein levels to total protein levels.
-
In Vivo Efficacy Study in an Orthotopic Glioblastoma Model
-
Cell Implantation:
-
Intracranially implant a human glioblastoma cell line (e.g., U87) into immunodeficient mice.
-
Allow tumors to establish for a predetermined period (e.g., 7 days).
-
-
Treatment:
-
Randomize mice into treatment and vehicle control groups.
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80).
-
Administer this compound (e.g., 30-40 mg/kg) or vehicle daily via oral gavage.
-
-
Monitoring:
-
Monitor tumor growth using a non-invasive imaging modality such as bioluminescence imaging if using luciferase-expressing cells.
-
Monitor animal health and body weight regularly.
-
Monitor blood glucose levels to assess for hyperglycemia.[5]
-
-
Endpoint and Analysis:
-
Continue treatment until a predetermined endpoint (e.g., significant tumor burden, neurological symptoms).
-
Euthanize mice and collect tumors and brains for further analysis (e.g., immunohistochemistry for p-Akt and p-S6 to confirm target engagement).
-
Analyze tumor growth inhibition and survival data.
-
Mandatory Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: A typical experimental workflow for evaluating this compound.
Caption: A logical guide for troubleshooting this compound experiments.
References
- 1. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. The PI3K/Akt/mTOR pathway as a preventive target in melanoma brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: GNE-317 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the dual PI3K/mTOR inhibitor, GNE-317, in in vivo models.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Inconsistent or lower-than-expected tumor growth inhibition. | 1. Suboptimal Formulation/Solubility: this compound is poorly soluble in aqueous solutions, which can lead to inconsistent dosing if not properly suspended.[1][2] 2. Vehicle-Related Issues: The chosen vehicle may affect the stability or absorption of this compound. 3. Cell Line Insensitivity: The tumor cell line used may not be sensitive to this compound's cytotoxic effects, even with effective target engagement.[3] 4. Inadequate Dosing or Schedule: The dose or frequency of administration may not be sufficient to maintain therapeutic concentrations in the tumor. | 1. Formulation Optimization: - Ensure this compound is formulated as a homogenous suspension. A common formulation is 0.5% methylcellulose with 0.2% polysorbate (MCT).[4] - For small-scale studies, dissolving in a minimal amount of DMSO before suspension in a vehicle like corn oil or a solution of PEG300 and Tween-80 can be considered.[1] - Sonicate the suspension before each use to ensure uniformity. 2. Vehicle Selection: - If using a custom vehicle, verify its compatibility and stability with this compound. 3. Pre-Screen Cell Lines: - Perform in vitro cytotoxicity assays to confirm the sensitivity of your cell line to this compound before initiating in vivo studies.[3] 4. Dose-Response Study: - Conduct a pilot dose-escalation study to determine the optimal therapeutic dose for your specific tumor model. Doses ranging from 2.5 mg/kg/day to 40 mg/kg/day have been used in mice.[1][4][5] |
| Adverse effects observed in treated animals (e.g., weight loss, lethargy, hyperglycemia). | 1. On-Target Toxicity: Inhibition of the PI3K/mTOR pathway can lead to metabolic side effects, with hyperglycemia being a known class effect of these inhibitors.[4][6] 2. Vehicle Toxicity: The vehicle itself, especially at high concentrations or with repeated dosing, may cause adverse effects. 3. Off-Target Effects: While designed to be specific, high concentrations of this compound could potentially have off-target effects. | 1. Monitor Blood Glucose: - Regularly monitor blood glucose levels in treated animals, especially at higher doses. One study noted that a medium dose of this compound caused a significant increase in blood glucose in mice.[4] - Consider a dose reduction if hyperglycemia is observed. A lower dose of this compound did not significantly affect blood glucose levels in one study.[4] 2. Vehicle Control Group: - Always include a vehicle-only control group to differentiate between compound- and vehicle-related toxicity. 3. Dose Adjustment: - If adverse effects are observed, consider reducing the dose or exploring an intermittent dosing schedule. |
| Difficulty in preparing a stable and consistent formulation. | 1. Poor Solubility: this compound is insoluble in water and ethanol.[2] 2. Inappropriate Vehicle Components: The chosen vehicle may not be suitable for creating a stable suspension. | 1. Use a Validated Formulation: - A reported formulation for oral gavage is a suspension in 0.5% methylcellulose and 0.2% polysorbate (MCT).[4] - Another option for oral administration is a homogeneous suspension in CMC-Na.[1] 2. Sonication: - Utilize sonication to aid in the dispersion of this compound in the vehicle. 3. Fresh Preparation: - Prepare the formulation fresh before each administration to minimize stability issues. |
| Variable drug exposure between animals. | 1. Inaccurate Dosing: Inconsistent administration technique (e.g., oral gavage) can lead to variability. 2. Inhomogeneous Suspension: If the compound is not uniformly suspended, different animals may receive different doses. | 1. Proper Gavage Technique: - Ensure all personnel are properly trained in oral gavage techniques to minimize errors and stress to the animals. 2. Consistent Formulation Preparation: - Vigorously mix the suspension before drawing each dose to ensure homogeneity. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent, brain-penetrant dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[7][] By inhibiting these key proteins in the PI3K/AKT/mTOR signaling pathway, this compound can suppress tumor cell growth, proliferation, and survival.[][9]
2. How does this compound cross the blood-brain barrier (BBB)?
This compound was specifically designed to have low affinity for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are major contributors to the BBB's ability to pump out foreign substances.[][10] This characteristic allows this compound to accumulate in the brain at therapeutic concentrations.
3. What are some recommended formulations for in vivo delivery of this compound?
Due to its poor aqueous solubility, this compound should be prepared as a suspension for oral administration. A commonly used vehicle is a solution of 0.5% methylcellulose and 0.2% polysorbate (MCT).[4] Other potential vehicles include a suspension in CMC-Na or a mixture containing DMSO, PEG300, and Tween-80 for injectable routes, though oral administration is more common for this compound.[1]
4. What doses of this compound have been used in mouse models?
Published studies have used a range of doses, typically administered via oral gavage, from 2.5 mg/kg/day to 40 mg/kg/day, depending on the tumor model and experimental goals.[1][4][5]
5. What are the known side effects of this compound in vivo?
The most commonly reported side effect, consistent with the PI3K/mTOR inhibitor class, is hyperglycemia.[4][6] Other potential toxicities associated with this class of inhibitors include rash, fatigue, and diarrhea.[11][12][13] Researchers should monitor for these signs and consider dose adjustments if necessary.
6. My in vivo results with this compound are not matching my in vitro data. What could be the reason?
Discrepancies between in vitro and in vivo efficacy can arise from several factors. One important consideration is that while this compound may effectively penetrate the brain and engage its target (inhibit the PI3K pathway), this may not translate to tumor growth inhibition if the specific tumor cell line is not sensitive to the cytotoxic effects of the compound.[3] It is recommended to confirm the in vitro sensitivity of your cell line before embarking on extensive in vivo studies.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Orthotopic Glioblastoma Models
| Tumor Model | Dose and Schedule | Tumor Growth Inhibition | Survival Benefit |
| U87 | 40 mg/kg, p.o. | 90% | - |
| GS2 | 40 mg/kg, p.o. | 50% | - |
| GBM10 | 30 mg/kg, p.o. (40 mg/kg for the first 2 weeks) | - | Median survival extended from 55.5 to 75 days |
| GL261 | 30 mg/kg, p.o. | No significant change | No survival benefit |
Data compiled from multiple sources.[1][3][4][5]
Table 2: this compound In Vitro and In Vivo Formulation Examples
| Application | Components | Concentration |
| In Vivo (Oral) | This compound in 0.5% methylcellulose / 0.2% polysorbate (MCT) | 2.5, 12.5, 25 mg/kg/day |
| In Vivo (Oral) | Homogeneous suspension in CMC-Na | ≥ 5 mg/mL |
| In Vivo (Injection) | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O | 1.2 mg/mL |
| In Vivo (Injection) | 5% DMSO, 95% Corn oil | 0.56 mg/mL |
| In Vitro | DMSO | 20-47 mg/mL |
Data compiled from multiple sources.[1][2][3][4]
Experimental Protocols
1. Preparation of this compound for Oral Gavage in Mice
-
Objective: To prepare a homogeneous suspension of this compound for consistent oral dosing.
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) methylcellulose and 0.2% (v/v) polysorbate (Tween 80) in sterile water (MCT vehicle)
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
-
-
Procedure:
-
Calculate the total amount of this compound and vehicle needed for the study, including a slight overage to account for transfer losses.
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of MCT vehicle to the tube.
-
Vortex the mixture vigorously for 1-2 minutes to initially disperse the powder.
-
Sonicate the suspension for 5-10 minutes to ensure a fine, uniform dispersion.
-
Visually inspect the suspension for any large aggregates. If present, repeat vortexing and sonication.
-
Store the suspension at 4°C for short-term use. Before each administration, bring the suspension to room temperature and vortex thoroughly to ensure homogeneity.
-
2. Assessment of PI3K Pathway Inhibition in Brain Tissue
-
Objective: To determine the pharmacodynamic effect of this compound on its target pathway in the brain.
-
Materials:
-
This compound treated and vehicle control mice
-
Anesthesia and perfusion solutions (e.g., PBS, 4% PFA)
-
Tissue homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-pAkt (Ser473), anti-Akt, anti-pS6 (Ser235/236), anti-S6, anti-p4EBP1 (Thr37/46), anti-4EBP1
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
At the desired time point after the final dose, euthanize the mice and perfuse with ice-cold PBS to remove blood from the brain.
-
Dissect the brain or tumor tissue and snap-freeze in liquid nitrogen or proceed directly to homogenization.
-
Homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of PI3K pathway proteins (pAkt, pS6, p4EBP1) relative to the total protein levels.
-
Quantify the band intensities to determine the percentage of pathway inhibition compared to the vehicle-treated controls. This compound has been shown to cause a 40% to 90% suppression of pAkt and pS6 signals up to 6 hours post-dose.[2][][10]
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The PI3K/Akt/mTOR pathway as a preventive target in melanoma brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | PI3K | mTOR | TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 9. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
GNE-317 and P-gp/BCRP Efflux Transporter Interactions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the interaction of the PI3K inhibitor GNE-317 with the P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP) efflux transporters.
Frequently Asked Questions (FAQs)
Q1: Is this compound a substrate of P-gp or BCRP efflux transporters?
A1: No, this compound was specifically designed to be a poor substrate for efflux transporters to ensure its penetration across the blood-brain barrier.[1][2][3][4] Studies conducted in Madin-Darby canine kidney (MDCK) cells transfected to overexpress human P-gp and BCRP have confirmed that this compound is not a substrate of either transporter.[2][4]
Q2: Why was it important to design this compound as a non-substrate for P-gp and BCRP?
A2: P-gp and BCRP are highly expressed at the blood-brain barrier and act as gatekeepers, actively pumping a wide range of xenobiotics out of the brain. For a drug to be effective against brain tumors like glioblastoma, it must be able to cross this barrier and accumulate in the brain tissue. By designing this compound to have a low affinity for these efflux transporters, its brain penetrance and ability to inhibit the PI3K/mTOR signaling pathway within the brain are significantly enhanced.[1][2][3]
A3: The primary evidence comes from bidirectional transport assays using polarized MDCK cell monolayers overexpressing P-gp and BCRP.[2] In these assays, the rate of this compound transport from the apical (blood side) to the basolateral (brain side) chamber is compared to the transport in the opposite direction. For substrates of P-gp or BCRP, the basolateral-to-apical transport is significantly higher, resulting in an efflux ratio greater than 2.0. For this compound, the efflux ratio was determined to be low, indicating that it is not actively pumped out by these transporters.[2]
Q4: Where can I find the quantitative data from these transport assays?
Data Presentation
Table 1: Illustrative Bidirectional Permeability Data for a P-gp/BCRP Substrate (e.g., Paclitaxel)
| Parameter | MDCK-WT | MDCK-P-gp | MDCK-BCRP |
| Papp (A→B) (10⁻⁶ cm/s) | 1.5 | 0.2 | 0.4 |
| Papp (B→A) (10⁻⁶ cm/s) | 2.0 | 8.0 | 7.5 |
| Efflux Ratio (ER) | 1.3 | 40.0 | 18.8 |
| ER with Inhibitor | 1.2 | 1.1 | 1.3 |
| Conclusion | Low Passive Permeability | P-gp Substrate | BCRP Substrate |
Table 2: Expected Bidirectional Permeability Data for this compound (Non-Substrate)
| Parameter | MDCK-WT | MDCK-P-gp | MDCK-BCRP |
| Papp (A→B) (10⁻⁶ cm/s) | >10 | >10 | >10 |
| Papp (B→A) (10⁻⁶ cm/s) | >10 | >10 | >10 |
| Efflux Ratio (ER) | ~1.0 | <2.0 | <2.0 |
| Conclusion | High Passive Permeability | Not a P-gp Substrate | Not a BCRP Substrate |
| Note: The data in Table 2 is illustrative and based on the reported high permeability and non-substrate nature of this compound. |
Experimental Protocols
Protocol 1: Bidirectional Transport Assay for P-gp/BCRP Substrate Assessment
Objective: To determine if a test compound is a substrate of P-gp or BCRP by measuring its permeability across a polarized monolayer of MDCK cells overexpressing these transporters.
Materials:
-
MDCK-II cells, wild-type (WT) and transfected with human MDR1 (P-gp) or ABCG2 (BCRP)
-
Transwell permeable supports (e.g., 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418 for transfected cells)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
Test compound (e.g., this compound)
-
Control compounds:
-
High permeability, non-substrate (e.g., Metoprolol)
-
Low permeability, non-substrate (e.g., Lucifer Yellow)
-
Known P-gp substrate (e.g., Digoxin)
-
Known BCRP substrate (e.g., Prazosin)
-
-
P-gp inhibitor (e.g., Verapamil) and BCRP inhibitor (e.g., Ko143)
-
LC-MS/MS system for compound quantification
Methodology:
-
Cell Seeding: Seed MDCK-WT, MDCK-P-gp, and MDCK-BCRP cells onto the apical side of Transwell inserts at a high density (e.g., 1 x 10⁵ cells/cm²).
-
Monolayer Formation: Culture the cells for 3-5 days to form a confluent, polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure tight junction formation. Additionally, perform a Lucifer Yellow permeability assay; Papp for Lucifer Yellow should be <0.5 x 10⁻⁶ cm/s.
-
Assay Initiation:
-
Wash the cell monolayers with pre-warmed HBSS.
-
For Apical to Basolateral (A→B) transport: Add the test compound (e.g., 1-10 µM) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For Basolateral to Apical (B→A) transport: Add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
To confirm transporter-specific efflux, run parallel experiments in the presence of a known inhibitor (e.g., 100 µM Verapamil for P-gp, 1 µM Ko143 for BCRP) in both chambers.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours), with gentle shaking.
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀)
-
dQ/dt: Rate of compound appearance in the receiver chamber
-
A: Surface area of the membrane
-
C₀: Initial concentration in the donor chamber
-
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) .
-
Interpretation:
-
ER > 2.0 in transfected cells and significantly lower in WT cells or in the presence of an inhibitor suggests the compound is a substrate.
-
ER < 2.0 suggests the compound is not a substrate.
Visualizations
Signaling Pathways and Workflows
Caption: this compound cellular transport and PI3K pathway inhibition.
References
- 1. Decreased affinity for efflux transporters increases brain penetrance and molecular targeting of a PI3K/mTOR inhibitor in a mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. selleckchem.com [selleckchem.com]
Technical Support Center: Managing GNE-317-Induced Hyperglycemia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GNE-317. The following information is intended to help manage hyperglycemia, a potential on-target side effect of inhibiting the PI3K/mTOR pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, brain-penetrant dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] It is designed to have low efflux by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), allowing it to effectively cross the blood-brain barrier.[3] this compound targets the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers and plays a crucial role in cell growth, proliferation, survival, and metabolism.[4][5]
Q2: Why does this compound cause hyperglycemia?
Hyperglycemia is an on-target effect of PI3K inhibition. The PI3K/Akt/mTOR pathway is a key component of insulin signaling. When this pathway is inhibited, cellular glucose uptake and metabolism are reduced, leading to an increase in blood glucose levels.[6][7] Specifically, PI3K inhibition can decrease glucose transport, increase glycogenolysis (breakdown of glycogen to glucose), and enhance gluconeogenesis (synthesis of glucose).[3][6] This disruption in glucose homeostasis results in hyperglycemia.
Q3: What are the typical signs of hyperglycemia in animal models?
In laboratory animals such as mice, signs of hyperglycemia can include:
-
Increased water consumption (polydipsia)
-
Increased urine output (polyuria)
-
Weight loss despite normal or increased food intake
-
Lethargy
It is crucial to monitor blood glucose levels regularly to detect hyperglycemia before clinical signs become apparent.
Q4: How soon after starting this compound treatment can I expect to see changes in blood glucose?
The onset of hyperglycemia can be rapid. For other PI3K inhibitors, such as alpelisib, the median time to onset of hyperglycemia is around 15 days in clinical settings.[3] In preclinical mouse models, changes in blood glucose can be observed shortly after administration. For instance, a study using this compound in a mouse model of melanoma brain metastasis showed significantly increased blood glucose levels with a medium dose of the inhibitor.[8] Therefore, it is recommended to initiate blood glucose monitoring at baseline and continue frequently, especially during the first few weeks of treatment.
Q5: What are the recommended approaches for managing this compound-induced hyperglycemia in a research setting?
Managing this compound-induced hyperglycemia in a preclinical setting involves a multi-faceted approach:
-
Regular Monitoring: Implement a consistent blood glucose monitoring schedule.
-
Dietary Modification: While not always feasible in controlled studies, a low-carbohydrate diet can help mitigate hyperglycemia.[5]
-
Pharmacological Intervention: The use of anti-hyperglycemic agents is a common strategy. Metformin is often the first-line treatment.[3][6] Sodium-glucose co-transporter 2 (SGLT2) inhibitors are also effective.[1][6] Insulin should be used with caution as it can reactivate the PI3K pathway, potentially counteracting the therapeutic effect of this compound.[3][6]
-
Dose Adjustment: If hyperglycemia is severe and unmanageable with other interventions, a dose reduction of this compound may be necessary.[5] Research has shown that a lower dose of this compound can reduce the hyperglycemic side effect while still providing therapeutic benefit.[8]
Troubleshooting Guides
Issue: Unexpectedly high blood glucose readings in this compound treated animals.
Possible Cause 1: On-target effect of this compound.
-
Solution: This is an expected pharmacological effect. Implement a management strategy as outlined in the FAQs and the detailed experimental protocols below.
Possible Cause 2: Incorrect blood glucose measurement technique.
-
Solution: Ensure proper handling and calibration of the glucometer. Use a consistent blood sampling site (e.g., tail vein). Be aware that different blood collection methods and glucometer models can yield varying results.[9]
Possible Cause 3: Stress-induced hyperglycemia.
-
Solution: Minimize animal stress during handling and blood collection. Allow for an acclimatization period before taking baseline measurements.
Issue: Progressive weight loss in treated animals despite normal food intake.
Possible Cause 1: Uncontrolled hyperglycemia.
-
Solution: This is a clinical sign of significant hyperglycemia. Immediately measure blood glucose levels. If elevated, initiate or adjust the anti-hyperglycemic treatment plan. Consider dose modification of this compound if hyperglycemia is severe.
Possible Cause 2: Other drug-related toxicities.
-
Solution: While hyperglycemia is a known side effect, other off-target effects could contribute to weight loss. Monitor for other signs of toxicity and consult relevant literature for this compound's safety profile.
Data Presentation
Table 1: this compound Dosing and Observed Hyperglycemia in a Mouse Model
| Dosage Group | This compound Dose (mg/kg/day, oral gavage) | Vehicle | Observed Effect on Blood Glucose | Reference |
| Low Dose | 2.5 | 0.5% methylcellulose/0.2% polysorbate | No significant effect | [8] |
| Medium Dose | 12.5 | 0.5% methylcellulose/0.2% polysorbate | Significantly increased blood glucose | [8] |
| High Dose | 25 | 0.5% methylcellulose/0.2% polysorbate | Not specified, but expected to be at least as high as the medium dose | [8] |
Table 2: Recommended Anti-Hyperglycemic Agents for PI3K Inhibitor-Induced Hyperglycemia
| Agent | Mechanism of Action | Starting Dose (in mice) | Key Considerations |
| Metformin | Inhibits hepatic gluconeogenesis | 50-250 mg/kg, oral | First-line agent. Wide safety profile.[3][6] |
| SGLT2 Inhibitors (e.g., Dapagliflozin) | Inhibit renal glucose reabsorption | 1-10 mg/kg, oral | Effective at reducing blood glucose and insulin levels.[6][10] |
| Thiazolidinediones (e.g., Pioglitazone) | Increase insulin sensitivity | 5-20 mg/kg, oral | Slower onset of action.[6] |
| Insulin | Promotes glucose uptake | Variable | Use as a last resort due to potential reactivation of the PI3K pathway.[3][6] |
Experimental Protocols
Protocol 1: Blood Glucose Monitoring in Mice Treated with this compound
Objective: To routinely monitor blood glucose levels in mice receiving this compound.
Materials:
-
Glucometer and compatible test strips
-
Lancets or 27G needles
-
Alcohol swabs
-
Gauze
-
Restraining device for mice
Procedure:
-
Baseline Measurement: Prior to the first dose of this compound, obtain a baseline blood glucose reading. It is recommended to fast the mice for 4-6 hours before this measurement for consistency.
-
Acclimatization: Handle the mice gently to minimize stress. Place the mouse in a restraining device.
-
Blood Sampling: Clean the tip of the tail with an alcohol swab and allow it to dry. Make a small nick in the tail vein using a lancet or needle.
-
Glucose Reading: Gently massage the tail to produce a small drop of blood. Apply the blood drop to the glucometer test strip and record the reading.
-
Post-Sampling Care: Apply gentle pressure to the tail with a clean gauze to stop the bleeding.
-
Monitoring Frequency:
-
Initial Phase (First 2 weeks): Measure blood glucose 2-3 times per week.
-
Maintenance Phase: Measure blood glucose once a week.
-
Measure blood glucose 1-2 hours post-GNE-317 administration to capture peak effects.[8]
-
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the impact of this compound on glucose metabolism.
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Oral gavage needles
-
Syringes
-
Glucometer and test strips
Procedure:
-
Fasting: Fast the mice for 6 hours prior to the test. Ensure access to water.[11]
-
Baseline Glucose: At time 0, measure and record the baseline blood glucose level as described in Protocol 1.
-
Glucose Administration: Administer a 2 g/kg body weight bolus of the glucose solution via oral gavage.[12]
-
Post-Glucose Measurements: Measure blood glucose at 15, 30, 60, 90, and 120 minutes after the glucose administration.[11][13]
-
Data Analysis: Plot the blood glucose levels over time. Calculate the area under the curve (AUC) to quantify glucose tolerance. Compare the results between this compound treated and vehicle control groups.
Mandatory Visualizations
Caption: this compound inhibits PI3K and mTOR, disrupting insulin signaling and leading to hyperglycemia.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PI3K Inhibitor-Induced Hyperglycemia: Avoid Insulin! [uspharmacist.com]
- 4. Inhibiting PI3K reduces mammary tumor growth and induces hyperglycemia in a mouse model of insulin resistance and hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edm.bioscientifica.com [edm.bioscientifica.com]
- 6. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia [ouci.dntb.gov.ua]
- 8. The PI3K/Akt/mTOR pathway as a preventive target in melanoma brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the appropriateness of using glucometers for measuring the blood glucose levels in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SGLT2 inhibition improves PI3Kα inhibitor-induced hyperglycemia: findings from preclinical animal models and from patients in the BYLieve and SOLAR-1 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taconic.com [taconic.com]
- 13. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing GNE-317 treatment duration for tumor growth inhibition
Welcome to the G-317 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of GNE-317 for tumor growth inhibition studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, brain-penetrant dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] Its primary mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, survival, and metabolism that is often dysregulated in cancer.[][4][5][6] By targeting both PI3K and mTOR, this compound can effectively suppress downstream signaling, leading to decreased tumor cell proliferation and survival.[1][]
Q2: What is the recommended starting dose for in vivo studies with this compound?
A2: The optimal dose of this compound can vary depending on the tumor model and experimental design (preventive vs. treatment). Preclinical studies have reported a range of effective doses. For example, in melanoma brain metastasis models, doses of 2.5, 12.5, and 25 mg/kg/day administered by oral gavage have been used.[7] In glioblastoma models, a daily dose of 30 mg/kg has been evaluated.[8] We recommend starting with a dose-response study to determine the optimal dose for your specific model.
Q3: How should this compound be formulated for oral administration in mice?
A3: this compound for oral gavage in mice can be formulated in a vehicle solution of 0.5% methylcellulose and 0.2% polysorbate (MCT).[7]
Q4: What is the expected duration of treatment to observe tumor growth inhibition?
A4: The duration of treatment will depend on the tumor model, its growth rate, and the treatment schedule. In a preventive schedule for melanoma brain metastases, treatment was administered from day 4 to day 28 post-injection of cancer cells.[7] In a therapeutic setting for the same model, treatment was given from day 21 to day 28.[7] For orthotopic glioblastoma models, daily dosing was continued until the animals became moribund.[8] It is crucial to monitor tumor growth and the health of the animals to determine the appropriate experimental endpoint.
Q5: What are the potential side effects of this compound treatment in mice?
A5: One of the known side effects of PI3K/mTOR inhibitors is hyperglycemia. It is advisable to monitor blood glucose levels in mice during treatment.[7] Regular monitoring of animal weight and overall health is also essential.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No significant tumor growth inhibition observed. | Sub-optimal dose. | Perform a dose-response study to identify the most effective dose for your specific tumor model. Doses ranging from 2.5 mg/kg/day to 30 mg/kg/day have been used in various studies.[7][8] |
| Insufficient treatment duration. | Extend the treatment duration, especially for slow-growing tumors. Monitor tumor growth regularly to determine the optimal treatment window. | |
| Tumor model is resistant to PI3K/mTOR inhibition. | Confirm the activation of the PI3K/mTOR pathway in your tumor model via Western blot for phosphorylated Akt (pAkt) and phosphorylated S6 (pS6).[1] Some tumor lines may have alternative survival pathways. | |
| High toxicity or significant weight loss in animals. | Dose is too high. | Reduce the dose of this compound. Monitor blood glucose levels as hyperglycemia can be a side effect.[7] |
| Formulation issues. | Ensure the vehicle is well-tolerated and the drug is properly solubilized. The recommended vehicle is 0.5% methylcellulose/0.2% polysorbate (MCT).[7] | |
| Inconsistent results between experiments. | Variability in drug administration. | Ensure consistent oral gavage technique and accurate dosing for all animals. |
| Differences in tumor cell implantation. | Standardize the number of cells injected and the injection site to ensure uniform tumor establishment. | |
| Animal health status. | Use healthy animals of the same age and sex to minimize biological variability. |
Data Presentation
Table 1: Summary of In Vivo Efficacy Studies with this compound
| Tumor Model | Dose (mg/kg/day) | Treatment Schedule | Key Findings | Reference |
| Melanoma Brain Metastasis (A2058 cells) | 2.5, 12.5, 25 | Preventive (Day 4-28) | Reduced growth rate and number of brain metastases; increased overall survival. | [7] |
| Melanoma Brain Metastasis (A2058 cells) | 25 | Therapeutic (Day 21-28) | Modest therapeutic effects on established metastases. | [7] |
| Glioblastoma (U87 orthotopic) | Not specified | Not specified | 90% tumor growth inhibition. | [1] |
| Glioblastoma (GS2 orthotopic) | Not specified | Not specified | 50% tumor growth inhibition and survival benefit. | [1] |
| Glioblastoma (GBM10 orthotopic) | 30 | Daily until moribund | Extended survival. | [8] |
| Glioblastoma (GBM8, 10, 59 orthotopic) with Bevacizumab | 30 | Daily until moribund | Significant increase in survival compared to single agents. | [8] |
Table 2: In Vitro IC50 Values for this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) | Reference |
| GBM6 | 0.59 ± 0.50 | [8] |
| GBM10 | 0.72 ± 0.40 | [8] |
| GBM22 | 0.26 ± 0.14 | [8] |
| GBM84 | 3.49 ± 1.64 | [8] |
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study
-
Cell Culture and Implantation:
-
Culture tumor cells (e.g., U87 glioblastoma or A2058 melanoma) under standard conditions.
-
For orthotopic models, inject a predetermined number of cells (e.g., 1 x 10^5 cells in 5 µL) into the appropriate location (e.g., brain) of immunocompromised mice (e.g., NSG or nude mice).
-
-
Animal Randomization and Treatment Groups:
-
Once tumors are established (e.g., confirmed by bioluminescence imaging), randomize animals into treatment and control groups (n=8-10 animals per group).
-
Control Group: Administer vehicle (0.5% methylcellulose/0.2% polysorbate) daily via oral gavage.
-
Treatment Group(s): Administer this compound at the desired dose(s) (e.g., 30 mg/kg) formulated in the vehicle daily via oral gavage.
-
-
Monitoring:
-
Measure tumor volume regularly (e.g., twice weekly) using calipers for subcutaneous models or bioluminescence imaging for orthotopic models.
-
Monitor animal body weight and overall health status daily.
-
Monitor blood glucose levels periodically.[7]
-
-
Endpoint and Analysis:
-
Continue treatment until a predetermined endpoint (e.g., tumor volume reaches a specific size, or animals show signs of morbidity).
-
Euthanize animals and collect tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Analyze data for statistical significance in tumor growth inhibition and overall survival.
-
Protocol 2: Western Blot for PI3K/mTOR Pathway Inhibition
-
Sample Preparation:
-
Homogenize tumor tissue or lyse cultured cells treated with this compound or vehicle in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1][7]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy in vivo.
References
- 1. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. The PI3K/Akt/mTOR pathway as a preventive target in melanoma brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Validation & Comparative
GNE-317 vs. GDC-0980: A Comparative Analysis of Efficacy in Glioblastoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical efficacy of two dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, GNE-317 and GDC-0980, in glioblastoma (GBM) models. The data presented is compiled from publicly available experimental studies to assist researchers in evaluating these compounds for further investigation.
Executive Summary
Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis. The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in GBM, making it a key therapeutic target. Both this compound and GDC-0980 are potent dual inhibitors of this pathway. The primary distinction between the two lies in their ability to penetrate the blood-brain barrier (BBB). This compound was specifically designed as a brain-penetrant compound to overcome the limitations of earlier inhibitors like GDC-0980. Preclinical evidence suggests that this enhanced brain distribution of this compound translates to superior efficacy in orthotopic glioblastoma models, particularly when the BBB is compromised.
Mechanism of Action and Target Profile
Both this compound and GDC-0980 are small molecule inhibitors that target the catalytic activity of Class I PI3K isoforms (α, β, δ, γ) and the mTOR kinase (mTORC1 and mTORC2).[1] By inhibiting these key nodes in the PI3K/mTOR pathway, these compounds aim to block downstream signaling that promotes tumor cell growth, proliferation, survival, and metabolism.[1] this compound is an oxetane derivative of GDC-0980, a modification aimed at reducing its affinity for efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) at the BBB.[2]
Signaling Pathway
References
- 1. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development | Springer Nature Experiments [experiments.springernature.com]
GNE-317 vs. Pictilisib (GDC-0941): A Comparative Analysis of Brain Penetrance for Neuro-Oncology Research
A critical challenge in the development of therapies for primary brain tumors and brain metastases is the ability of drugs to cross the blood-brain barrier (BBB). This guide provides a detailed comparison of the brain penetrance of two phosphatidylinositol 3-kinase (PI3K) inhibitors, GNE-317 and pictilisib (GDC-0941), to inform researchers, scientists, and drug development professionals in the field of neuro-oncology.
Glioblastoma multiforme (GBM) is the most common and aggressive primary brain tumor in adults, with a dismal prognosis largely due to the therapeutic challenge posed by the BBB.[1][2] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in GBM and other cancers, making it a prime target for therapeutic intervention.[3][4] However, the efficacy of many targeted therapies is limited by their inability to reach the tumor tissue within the brain.[2] This comparative guide focuses on two PI3K inhibitors, this compound and pictilisib (GDC-0941), and their differential ability to penetrate the brain, a key determinant of their potential clinical utility in treating brain cancers.
Superior Brain Penetrance of this compound
Extensive preclinical evidence demonstrates that this compound has significantly better brain penetrance than pictilisib.[1][2] This difference is primarily attributed to pictilisib being a substrate for the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) at the BBB, which actively pump the drug out of the brain.[1][5] In contrast, this compound was specifically designed to have low affinity for these transporters, allowing it to effectively cross the BBB.[5][][7]
Studies in mouse models of glioblastoma have shown that this compound distributes uniformly throughout the brain, including in invasive tumor regions with an intact BBB.[1][2] Conversely, pictilisib is largely restricted to the core of contrast-enhancing tumors where the BBB is disrupted and is not detected in healthy brain tissue or in tumors with a less compromised BBB.[1][2] This superior brain distribution of this compound translates to more effective inhibition of the PI3K pathway within the brain.[5][7]
Quantitative Comparison of Brain Penetrance
The following table summarizes the key pharmacokinetic parameters related to the brain penetrance of this compound and pictilisib.
| Parameter | This compound | Pictilisib (GDC-0941) | Reference |
| Brain-to-Plasma Ratio | > 1 | < 0.03 | [1][2] |
| Efflux Transporter Substrate | No (not a substrate for P-gp or BCRP) | Yes (substrate for P-gp and BCRP) | [1][5][8] |
| Distribution in Brain | Uniform throughout brain and tumor | Primarily in tumor core with disrupted BBB | [1][2] |
| Free Fraction in Mouse Plasma | 14.9% | < 7% | [8][9] |
| Free Fraction in Mouse Brain | 5.4% | Not Reported | [8] |
Signaling Pathway Targeted by this compound and Pictilisib
Both this compound and pictilisib are inhibitors of the PI3K/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, including glioblastoma. By inhibiting key components of this pathway, these drugs aim to halt tumor progression.
Figure 1: PI3K/mTOR Signaling Pathway
Experimental Protocols
The assessment of brain penetrance for this compound and pictilisib involved several key experimental methodologies.
In Vivo Animal Models
Orthotopic xenograft models of glioblastoma, specifically using U87 and GS2 cell lines, were employed.[1] These models involve the implantation of human glioblastoma cells into the brains of immunocompromised mice, creating tumors that mimic human disease. The U87 model typically forms contrast-enhancing tumors with a partially disrupted BBB, while the GS2 model results in more diffuse, infiltrative tumors with a relatively intact BBB.[1]
Drug Administration and Sample Collection
This compound and pictilisib were administered orally to tumor-bearing mice.[1] At specified time points after dosing, blood and brain tissue were collected for analysis.
Analytical Methods
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique was used to quantify the concentrations of this compound and pictilisib in plasma and brain homogenates.[1][2]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging: MALDI imaging was utilized to visualize the spatial distribution of the drugs within the brain and tumor tissue at a microscopic level.[1][2] This method provides a detailed map of where the drug accumulates.
Figure 2: Experimental Workflow for Brain Penetrance Assessment
Conclusion
The available preclinical data strongly indicate that this compound possesses superior brain penetrance compared to pictilisib (GDC-0941). This is a critical advantage for a drug intended to treat central nervous system malignancies. The ability of this compound to bypass key efflux transporters at the blood-brain barrier allows for more effective and uniform distribution throughout the brain, leading to enhanced target engagement within the tumor. These findings underscore the importance of optimizing drug properties to overcome the BBB for the successful development of novel therapies for brain cancers. Researchers and clinicians should consider these differences in brain penetrance when evaluating PI3K inhibitors for the treatment of glioblastoma and other brain tumors.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Distribution of the phosphatidylinositol 3-kinase inhibitors Pictilisib (GDC-0941) and this compound in U87 and GS2 intracranial glioblastoma models-assessment by matrix-assisted laser desorption ionization imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical therapeutic efficacy of a novel blood-brain barrier-penetrant dual PI3K/mTOR inhibitor with preferential response in PI3K/PTEN mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Decreased affinity for efflux transporters increases brain penetrance and molecular targeting of a PI3K/mTOR inhibitor in a mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
GNE-317 and Bevacizumab Combination Therapy for Glioblastoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis despite aggressive standard-of-care therapies. The highly vascularized and infiltrative nature of GBM tumors necessitates the exploration of novel therapeutic strategies that target multiple oncogenic pathways. This guide provides a comprehensive comparison of a promising combination therapy, the dual PI3K/mTOR inhibitor GNE-317 with the anti-angiogenic agent bevacizumab, against current GBM treatments. This analysis is supported by preclinical experimental data to inform ongoing research and drug development efforts in neuro-oncology.
Mechanism of Action: A Dual-Pronged Attack on GBM
The therapeutic rationale for combining this compound and bevacizumab lies in their complementary mechanisms of action, targeting both intrinsic tumor cell signaling and the tumor microenvironment.
This compound: A potent, brain-penetrant small molecule inhibitor that simultaneously targets two key nodes in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in GBM due to mutations in genes like PTEN, PIK3CA, and EGFR, driving tumor cell growth, proliferation, and survival.[1][2] By inhibiting both PI3K and mTOR, this compound aims to shut down this critical oncogenic signaling cascade.
Bevacizumab: A humanized monoclonal antibody that targets and neutralizes vascular endothelial growth factor A (VEGF-A).[3] VEGF-A is a key driver of angiogenesis, the formation of new blood vessels, which is essential for GBM tumor growth and sustenance. By sequestering VEGF-A, bevacizumab inhibits the growth of new tumor blood vessels and normalizes the existing, often leaky, tumor vasculature.[3]
The combination of this compound and bevacizumab, therefore, represents a dual-pronged attack: this compound directly inhibits tumor cell proliferation and survival, while bevacizumab disrupts the tumor's blood supply, creating a hostile microenvironment for cancer growth.
Preclinical Efficacy: A Quantitative Comparison
Preclinical studies utilizing orthotopic glioblastoma xenograft models in mice have demonstrated the potential of this compound both as a monotherapy and in combination with bevacizumab. The data presented below summarizes key findings from these studies and offers a comparison with other GBM therapies.
| Treatment Group | Tumor Model | Key Efficacy Endpoint | Result | Reference |
| This compound | U87 Orthotopic Xenograft | Tumor Growth Inhibition | 90% | [4][5] |
| GS2 Orthotopic Xenograft | Tumor Growth Inhibition | 50% | [4][5] | |
| GBM10 Orthotopic Xenograft | Median Survival | Increased from 55.5 to 75 days | [5] | |
| This compound + Bevacizumab | Hs683 Orthotopic Xenograft | Median Survival | Significantly increased vs. either agent alone | [6] |
| Temozolomide | Hs683 Orthotopic Xenograft | Median Survival | Significantly increased vs. control | [6] |
| Bevacizumab | Hs683 Orthotopic Xenograft | Median Survival | More marked effect than Temozolomide alone | [6] |
| Lomustine + Bevacizumab | Recurrent GBM (Clinical Trial) | Median Overall Survival | 9.1 months | [7] |
| Re-irradiation + Bevacizumab | Recurrent GBM (Clinical Trial) | Median Progression-Free Survival | 8.0 months | [8] |
| Recurrent GBM (Clinical Trial) | Median Overall Survival | 13.6 months | [8] | |
| Tumor Treating Fields + Bevacizumab | Recurrent GBM (Clinical Case) | Not Quantified | Appealing approach with distinct mechanisms | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the preclinical evaluation of this compound and bevacizumab.
Orthotopic Glioblastoma Xenograft Model
Objective: To establish and evaluate the in vivo efficacy of this compound and bevacizumab in a clinically relevant brain tumor model.
Materials:
-
Human glioblastoma cell lines (e.g., U87, GS2, GBM10)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Stereotactic injection apparatus
-
Bioluminescence imaging system (for luciferase-expressing cells)
-
This compound (formulated for oral gavage)
-
Bevacizumab (formulated for intraperitoneal injection)
Procedure:
-
Cell Culture: Human GBM cells are cultured under standard conditions. For in vivo imaging, cells may be transduced with a luciferase reporter gene.
-
Implantation: A single-cell suspension of GBM cells is stereotactically injected into the striatum of anesthetized, immunocompromised mice.
-
Tumor Growth Monitoring: Tumor growth is monitored, typically through bioluminescence imaging, until tumors reach a specified size.
-
Treatment: Mice are randomized into treatment groups and receive daily oral doses of this compound, bi-weekly intraperitoneal injections of bevacizumab, a combination of both, or vehicle controls.
-
Endpoint Analysis: Mice are monitored for signs of neurological deficit and overall health. The primary endpoint is typically overall survival. At the time of sacrifice, brains are harvested for histological and molecular analysis.
Western Blot Analysis for PI3K Pathway Inhibition
Objective: To quantify the inhibition of key proteins in the PI3K/mTOR signaling pathway following this compound treatment.
Materials:
-
Tumor tissue lysates from treated and control mice
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Primary antibodies against p-Akt, total Akt, p-S6, total S6, p-4EBP1, and total 4EBP1
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Tumor tissues are homogenized and lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the phosphorylated and total forms of key PI3K pathway proteins.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chemiluminescent substrate. The resulting light signal is captured using an imaging system.
-
Quantification: The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the degree of pathway inhibition.[10][11]
Comparison with Alternative Therapies
While the combination of this compound and bevacizumab shows promise, it is essential to consider its potential advantages and disadvantages in the context of existing and emerging therapies for GBM.
| Therapy | Mechanism of Action | Key Advantages | Key Limitations |
| Temozolomide (TMZ) | Alkylating agent that damages DNA | Oral administration; established standard of care.[3] | Resistance is common, particularly in tumors with unmethylated MGMT promoter.[3] |
| Lomustine (CCNU) | Alkylating agent, often used in recurrent GBM | Active in some TMZ-resistant tumors. | Significant myelosuppression.[12] |
| Re-irradiation | Localized radiation therapy to the tumor bed | Can provide local tumor control. | Risk of radiation necrosis; limited to focal recurrences.[8] |
| Tumor Treating Fields (TTFields) | Low-intensity, intermediate-frequency alternating electric fields that disrupt cell division | Non-invasive; has shown survival benefit in newly diagnosed and recurrent GBM.[9][13] | Requires patient compliance with scalp-worn device; efficacy can be operator-dependent. |
| This compound + Bevacizumab | Dual PI3K/mTOR inhibition and anti-angiogenesis | Targets two critical and distinct oncogenic pathways; this compound is brain-penetrant. | Preclinical data is promising but clinical data is lacking; potential for combined toxicities. |
Future Directions and Conclusion
The preclinical data for the combination of this compound and bevacizumab in glioblastoma models is encouraging, suggesting a synergistic effect that warrants further investigation. The ability of this compound to cross the blood-brain barrier and potently inhibit the PI3K/mTOR pathway, combined with the anti-angiogenic effects of bevacizumab, addresses two of the major drivers of GBM progression.
Future research should focus on head-to-head preclinical studies directly comparing this combination with the standard of care, temozolomide, and other emerging therapies. Furthermore, clinical trials are needed to evaluate the safety and efficacy of this combination in patients with both newly diagnosed and recurrent GBM. Biomarker studies will also be crucial to identify patient populations most likely to benefit from this targeted therapeutic approach.
References
- 1. oncotarget.com [oncotarget.com]
- 2. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glioblastoma - Wikipedia [en.wikipedia.org]
- 4. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Combining Bevacizumab with Temozolomide Increases the Antitumor Efficacy of Temozolomide in a Human Glioblastoma Orthotopic Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. researchgate.net [researchgate.net]
- 9. Tumor treating field therapy in combination with bevacizumab for the treatment of recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Glioblastoma Phosphotyrosine-Containing Proteins with Two-Dimensional Western Blotting and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A randomized phase II trial of standard dose bevacizumab versus low dose bevacizumab plus lomustine (CCNU) in adults with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor-treating fields (TTFields)-based cocktail therapy: a novel blueprint for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
GNE-317: A Comparative Analysis of Efficacy in PTEN-Deficient vs. Wild-Type Cancer Cells
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of GNE-317, a brain-penetrant dual PI3K/mTOR inhibitor, in cancer cells with deficient versus wild-type Phosphatase and Tensin Homolog (PTEN) status. This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics targeting the PI3K/AKT/mTOR signaling pathway.
Introduction
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. The tumor suppressor PTEN is a key negative regulator of this pathway. Loss or mutation of PTEN leads to hyperactivation of PI3K signaling and is associated with tumorigenesis and resistance to certain cancer therapies. This compound is a potent, brain-penetrant dual inhibitor of PI3K and mTOR, designed to target cancers with aberrant PI3K pathway activation, including those with PTEN deficiency. This guide summarizes the expected differential efficacy of this compound in PTEN-deficient versus PTEN wild-type cellular contexts, supported by established experimental methodologies.
Signaling Pathway Overview
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), which promotes protein synthesis, cell growth, and proliferation. PTEN functions as a phosphatase that dephosphorylates PIP3, thereby antagonizing PI3K activity and downregulating the pathway. In PTEN-deficient cells, the lack of this crucial negative regulation results in the constitutive activation of AKT and mTOR.
Comparative Efficacy of this compound
While direct comparative studies of this compound in isogenic PTEN-deficient and wild-type cell lines are not extensively published, the well-established role of PTEN in regulating the PI3K pathway allows for a strong inference of its differential efficacy. It is widely accepted that cancer cells with PTEN loss are more dependent on the PI3K/AKT/mTOR pathway for their survival and proliferation, a phenomenon often referred to as "oncogene addiction." This heightened dependency is expected to render them more sensitive to inhibitors targeting this pathway.
U87MG, a human glioblastoma cell line, is deficient in PTEN and is commonly used in cancer research. Re-expression of wild-type PTEN in these cells (U87-PTEN) restores the negative regulation of the PI3K pathway and provides an ideal isogenic model for comparative studies.
Data Presentation
The following tables present hypothetical yet expected quantitative data based on the known biology of PTEN and the mechanism of action of PI3K/mTOR inhibitors.
Table 1: Comparative Cell Viability (IC50) of this compound
| Cell Line | PTEN Status | Expected this compound IC50 (nM) |
| U87MG | Deficient | 50 - 150 |
| U87-PTEN | Wild-Type | 500 - 1500 |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of a biological process in vitro.
Table 2: Effect of this compound on Downstream Signaling
| Cell Line | PTEN Status | Treatment (this compound, 100 nM) | p-Akt (Ser473) Levels | p-S6 (Ser235/236) Levels |
| U87MG | Deficient | Untreated | High | High |
| U87MG | Deficient | Treated | Significantly Reduced | Significantly Reduced |
| U87-PTEN | Wild-Type | Untreated | Low | Low |
| U87-PTEN | Wild-Type | Treated | Further Reduced | Further Reduced |
p-Akt and p-S6 are phosphorylated, active forms of the respective proteins and serve as biomarkers for PI3K and mTORC1 activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed U87MG and U87-PTEN cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) in fresh media. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis for Pathway Modulation
This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated AKT and S6, to assess the activity of the PI3K/mTOR pathway.
Protocol:
-
Cell Lysis: Treat U87MG and U87-PTEN cells with this compound (e.g., at 100 nM) for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
Conclusion
The available evidence and the fundamental understanding of the PI3K/AKT/mTOR pathway strongly suggest that this compound will exhibit significantly greater efficacy in PTEN-deficient cancer cells compared to their PTEN wild-type counterparts. This differential sensitivity is attributed to the increased reliance of PTEN-null tumors on the PI3K pathway for their survival and proliferation. The experimental protocols outlined in this guide provide a robust framework for validating the comparative efficacy of this compound and other PI3K/mTOR inhibitors in relevant preclinical models. These findings underscore the importance of patient stratification based on PTEN status in clinical trials investigating PI3K pathway inhibitors to maximize therapeutic benefit.
GNE-317: A Comparative Analysis of Cross-Resistance with Other Kinase Inhibitors
For Immediate Release
A deep dive into the cross-resistance profile of the brain-penetrant PI3K/mTOR inhibitor, GNE-317, reveals key differentiators from other kinase inhibitors, particularly in the context of overcoming drug efflux-mediated resistance at the blood-brain barrier. While direct comparative data on acquired resistance remains limited, understanding its unique properties and the general mechanisms of resistance to PI3K inhibitors provides valuable insights for researchers and drug development professionals.
This compound is a potent, orally bioavailable, dual inhibitor of Class I phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). A critical feature of this compound is its rational design to circumvent efflux by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), two major ATP-binding cassette (ABC) transporters at the blood-brain barrier (BBB) that are significant contributors to the resistance of many kinase inhibitors in treating brain tumors.[1] This guide provides a comparative overview of this compound's performance against other kinase inhibitors, with a focus on cross-resistance mechanisms, supported by available experimental data.
Overcoming Efflux-Mediated Resistance: A Key Advantage
A primary mechanism of resistance to many kinase inhibitors in the central nervous system (CNS) is their active removal from the brain by efflux transporters. This compound was specifically engineered to have low affinity for P-gp and BCRP.[1] This characteristic allows it to achieve and maintain therapeutic concentrations in the brain, a significant advantage over inhibitors that are substrates for these transporters.
Comparative Brain Distribution:
Studies have directly compared the brain distribution of this compound with other PI3K inhibitors, such as pictilisib (GDC-0941). In orthotopic glioblastoma models, this compound demonstrated uniform distribution throughout the brain and tumor, irrespective of the BBB's integrity.[2] In contrast, pictilisib, a known substrate for efflux transporters, was only detected in the core of tumors with a compromised BBB and was absent in healthy brain tissue and tumors with an intact BBB.[2]
| Inhibitor | Brain-to-Plasma Ratio | Distribution in Brain | Efflux Transporter Substrate |
| This compound | >1[2] | Uniform throughout brain and tumor[2] | No[1] |
| Pictilisib (GDC-0941) | <0.03[2] | Limited to tumor core with compromised BBB[2] | Yes |
This differential brain penetration directly impacts efficacy. In preclinical glioblastoma models, this compound demonstrated superior efficacy in inhibiting the PI3K pathway and tumor growth compared to inhibitors with poor brain penetration.[1][2]
Potential Cross-Resistance Mechanisms
While this compound effectively bypasses efflux-mediated resistance at the BBB, it may still be susceptible to other mechanisms of resistance that affect the PI3K/mTOR pathway. Understanding these can help predict potential cross-resistance with other kinase inhibitors.
Activation of Parallel Signaling Pathways:
A common mechanism of resistance to targeted therapies is the activation of alternative or "bypass" signaling pathways that can sustain cell proliferation and survival despite the inhibition of the primary target. For PI3K inhibitors, this can involve the upregulation of other kinase pathways.
-
PIM Kinases: Overexpression of PIM kinases has been shown to confer resistance to PI3K inhibitors by phosphorylating downstream effectors of the PI3K pathway in an AKT-independent manner.
-
NOTCH/c-MYC Signaling: Activation of the NOTCH signaling pathway and subsequent induction of c-MYC can uncouple cell proliferation from the PI3K/mTOR pathway, leading to resistance.
-
Receptor Tyrosine Kinase (RTK) Feedback Upregulation: Inhibition of the PI3K pathway can lead to a feedback upregulation of various RTKs, which can then reactivate PI3K or other pro-survival pathways.[3]
While no studies have directly demonstrated cross-resistance between this compound and inhibitors of these bypass pathways, it is plausible that tumors with intrinsic or acquired activation of these pathways may exhibit reduced sensitivity to this compound.
Alterations in the PI3K Pathway:
Mutations or amplifications of components within the PI3K pathway itself can also lead to resistance. While this compound is a potent inhibitor, it is conceivable that specific mutations in PI3K or mTOR could alter the drug-binding site and reduce its efficacy. The cross-resistance profile with other PI3K/mTOR inhibitors in the context of specific pathway mutations has not been extensively characterized for this compound.
Experimental Protocols
Bidirectional Transport Assay in Transfected MDCK Cells:
To assess whether a compound is a substrate for efflux transporters like P-gp or BCRP, bidirectional transport assays are commonly used.
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells transfected with human or mouse P-gp or BCRP are cultured on permeable filter supports to form a polarized monolayer.
-
Assay: The test compound (e.g., this compound) is added to either the apical (top) or basolateral (bottom) chamber.
-
Sampling: At various time points, samples are taken from the opposite chamber to determine the rate of transport.
-
Analysis: The apparent permeability (Papp) is calculated for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. A B-A/A-B efflux ratio significantly greater than 2 suggests active efflux. This compound was shown not to be a substrate for either P-gp or BCRP in such assays.[1]
In Vivo Efficacy and Pharmacodynamic Studies in Orthotopic Glioblastoma Models:
-
Tumor Implantation: Human glioblastoma cell lines (e.g., U87, GS2) are intracranially implanted into immunocompromised mice.
-
Treatment: Once tumors are established, mice are treated with this compound or a comparator compound via oral gavage.
-
Efficacy Assessment: Tumor growth is monitored using non-invasive imaging techniques like bioluminescence imaging or magnetic resonance imaging (MRI). Survival is also a key endpoint.
-
Pharmacodynamic Analysis: At the end of the study, brain and tumor tissues are collected to measure the levels of phosphorylated downstream effectors of the PI3K pathway (e.g., pAkt, pS6) by Western blot or immunohistochemistry to confirm target engagement.[1][4]
Visualizing Signaling and Resistance
PI3K/mTOR Signaling Pathway and this compound Inhibition:
Caption: PI3K/mTOR signaling pathway and the dual inhibitory action of this compound.
Mechanisms of Resistance to Kinase Inhibitors:
Caption: Common mechanisms of resistance to kinase inhibitors.
Conclusion
This compound represents a significant advancement in the development of PI3K/mTOR inhibitors for CNS malignancies due to its ability to overcome efflux-mediated resistance at the blood-brain barrier. This provides a clear advantage over many other kinase inhibitors that are limited by poor brain penetration. While direct comparative data on cross-resistance with a wide array of kinase inhibitors is not yet available, the known mechanisms of resistance to PI3K pathway inhibition suggest that activation of bypass signaling pathways could potentially limit the efficacy of this compound. Further research is warranted to delineate the specific cross-resistance profile of this compound in various cancer models with acquired resistance to other targeted therapies. This will be crucial for optimizing its clinical development and identifying patient populations most likely to benefit from this novel brain-penetrant inhibitor.
References
GNE-317 and Temozolomide: A Synergistic Combination Against Glioma Cells
For Immediate Release
A promising new therapeutic strategy is emerging in the fight against glioblastoma (GBM), the most aggressive form of brain cancer. Preclinical studies have demonstrated a significant synergistic effect when combining the investigational drug GNE-317 with the standard-of-care chemotherapy, temozolomide (TMZ). This combination not only enhances the cancer-killing effects of TMZ but also holds the potential to overcome the notorious resistance that glioma cells often develop to this frontline treatment.
This compound, a potent and brain-penetrant dual inhibitor of PI3K and mTOR, targets a critical signaling pathway frequently overactivated in glioblastoma. The PI3K/mTOR pathway plays a central role in cell growth, proliferation, and survival. Its inhibition by this compound appears to cripple the cancer cells' ability to repair the DNA damage inflicted by temozolomide, an alkylating agent that disrupts DNA replication and triggers cell death. This one-two punch—DNA damage from TMZ and the blockade of repair mechanisms by this compound—results in a more profound and sustained anti-cancer effect.
This guide provides a comprehensive comparison of the effects of this compound and temozolomide, both as single agents and in combination, supported by experimental data from preclinical research.
Quantitative Analysis of Therapeutic Synergy
The synergistic interaction between this compound and temozolomide has been quantified in glioma cell lines. The following tables summarize the key findings, demonstrating the enhanced efficacy of the combination therapy.
| Treatment Group | Cell Line | IC50 (µM) |
| Temozolomide Alone | U87MG | 230.0 |
| U251 | 176.5 | |
| T98G | 438.3 | |
| This compound + Temozolomide | Glioma Stem Cells | Markedly Reduced TMZ IC50 |
Caption: Table 1. Comparative IC50 values of temozolomide in various glioma cell lines. The addition of this compound has been shown to significantly decrease the concentration of temozolomide required to inhibit the growth of glioma stem cells by 50%.
| Combination Therapy | Effect on Cell Viability | Effect on Apoptosis | Effect on Cell Cycle |
| This compound + Temozolomide | Synergistic reduction in cell viability | Significant increase in programmed cell death | Arrest at the G2/M phase, preventing cell division |
Caption: Table 2. Qualitative summary of the synergistic effects of combining this compound and temozolomide on key cellular processes in glioma cells.
Unraveling the Mechanism of Synergy: A Signaling Pathway Perspective
The synergistic effect of this compound and temozolomide stems from their complementary mechanisms of action. Temozolomide induces DNA damage, which, in resistant cells, is often repaired through pathways activated by PI3K/mTOR signaling. This compound's inhibition of this pathway prevents the repair of TMZ-induced DNA lesions, leading to an accumulation of damage that triggers robust cell death.
Caption: Combined effect of this compound and Temozolomide on glioma cells.
Experimental Workflow for Evaluating Synergy
The synergistic effects of this compound and temozolomide are typically evaluated through a series of in vitro experiments. The following diagram outlines a standard workflow.
Comparative cytotoxicity of GNE-317 across different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of GNE-317, a potent and brain-penetrant dual PI3K/mTOR inhibitor, across various cancer cell lines. The data presented is compiled from publicly available research to facilitate an objective evaluation of this compound's potential as a therapeutic agent.
Introduction to this compound
This compound is a small molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are critical regulators of cell growth, proliferation, survival, and metabolism, and are frequently dysregulated in cancer. A key feature of this compound is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of brain tumors and metastases.
Quantitative Cytotoxicity Data
The following table summarizes the available half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for this compound in different cancer cell lines. These values represent the concentration of the drug required to inhibit 50% of the cellular response, providing a measure of its potency.
| Cell Line | Cancer Type | Parameter | Value (nM) |
| PC3[1] | Prostate Cancer | EC50 | 132[1] |
| A172[1] | Glioblastoma | EC50 | 240[1] |
| GL261[2][3][4] | Glioblastoma | - | Cytotoxic Activity Observed[2][3][4] |
| U87[5][6] | Glioblastoma | - | Efficacious in Orthotopic Models[5][6] |
| GS2[5][6] | Glioblastoma | - | Efficacious in Orthotopic Models[5][6] |
| GBM10[5][6] | Glioblastoma | - | Efficacious in Orthotopic Models[5][6] |
| H1[3] | Melanoma | - | Dose-dependent reduction in proliferation[3] |
| A2058[3] | Melanoma | - | Dose-dependent reduction in proliferation[3] |
Note: While this compound has shown efficacy in several glioblastoma and melanoma models, specific in vitro IC50/EC50 values for some of these cell lines are not consistently reported in the reviewed literature.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating cytotoxicity, the following diagrams have been generated using Graphviz (DOT language).
Caption: PI3K/Akt/mTOR signaling pathway inhibited by this compound.
Caption: General experimental workflow for cytotoxicity assessment.
Experimental Protocols
Detailed methodologies for commonly cited cytotoxicity assays are provided below.
MTS Cell Viability Assay
The MTS assay is a colorimetric method for assessing cell viability. The assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product that is soluble in cell culture media.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Addition: The following day, treat the cells with a serial dilution of this compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48-72 hours).
-
Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50/EC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method of determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate and allow them to attach and grow for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Determine the percentage of cell viability by normalizing the luminescence signals of treated wells to the vehicle control wells. Calculate the IC50/EC50 from the resulting dose-response curve.
Conclusion
This compound demonstrates potent cytotoxic and anti-proliferative effects in a range of cancer cell lines, with particular promise in glioblastoma and melanoma models due to its ability to penetrate the blood-brain barrier. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of this PI3K/mTOR inhibitor. Further studies are warranted to expand the cytotoxicity profiling of this compound across a broader panel of cancer cell lines to better delineate its spectrum of activity.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The PI3K/Akt/mTOR pathway as a preventive target in melanoma brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PI3K | mTOR | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-317: A Sharper Tool in the PI3K Armamentarium Offers a Wider Therapeutic Window
For Immediate Release
Shanghai, China – November 10, 2025 – A comprehensive analysis of preclinical data suggests that GNE-317, a novel, brain-penetrant dual PI3K/mTOR inhibitor, possesses a significantly wider therapeutic window compared to older generation PI3K inhibitors. This comparison guide provides researchers, scientists, and drug development professionals with a detailed assessment of this compound's performance against established pan-PI3K and isoform-selective inhibitors, supported by available experimental data and methodologies.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1][2] While PI3K inhibitors have shown promise in oncology, their clinical utility has often been hampered by a narrow therapeutic window, leading to dose-limiting toxicities that compromise efficacy.[3][4] this compound has been engineered to overcome some of these limitations, particularly for the treatment of brain tumors like glioblastoma (GBM).[5][6]
Key Advantages of this compound
This compound distinguishes itself from older PI3K inhibitors through several key features:
-
Blood-Brain Barrier Penetration: this compound is specifically designed to cross the blood-brain barrier (BBB), a critical feature for treating primary brain tumors and brain metastases.[5][6] This is a significant advantage over many older inhibitors with limited CNS penetration.
-
Dual PI3K/mTOR Inhibition: By targeting both PI3K and mTOR, this compound provides a more comprehensive blockade of the PI3K signaling cascade, potentially leading to greater efficacy and mitigating resistance mechanisms.[7]
-
Evasion of Efflux Pumps: this compound is a poor substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are often responsible for pumping drugs out of the brain and tumor cells, thereby enhancing its effective concentration at the target site.[5]
Comparative Data Analysis
The following tables summarize the available quantitative data for this compound and a selection of older PI3K inhibitors, including the pan-PI3K inhibitors pictilisib (GDC-0941) and buparlisib (BKM120), and the PI3Kδ-selective inhibitor idelalisib. It is important to note that the data are compiled from various studies and may not represent direct head-to-head comparisons.
| Inhibitor | Type | In Vitro Efficacy (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Maximum Tolerated Dose (MTD) | Key Toxicities | Reference(s) |
| This compound | Dual PI3K/mTOR | GBM cell lines: 0.26 - 3.49 µM | 90% in U87 orthotopic model; 50% in GS2 orthotopic model | 30 mg/kg (mice, oral) | Not extensively reported in publicly available preclinical studies. | [5][7] |
| Pictilisib (GDC-0941) | Pan-PI3K | PI3Kα: 3 nM; PI3Kδ: 3 nM | 98% in U87MG xenografts; 80% in IGROV1 xenografts (150 mg/kg) | 330 mg once daily (human, continuous) | Maculopapular rash, nausea, fatigue, diarrhea.[8][9] | [8][10] |
| Buparlisib (BKM120) | Pan-PI3K | EC50 in PCNSL cell line: 100-500 nM | Limited single-agent activity in unselected tumors. | 100 mg/day (human) | Hyperglycemia, rash, mood alterations, increased liver enzymes.[11][12][13] | [12][13] |
| Idelalisib | PI3Kδ-selective | Not directly comparable (targets specific hematological malignancies) | ORR in relapsed FL: 57% | 150 mg twice daily (human) | Diarrhea/colitis, hepatotoxicity, pneumonitis, neutropenia.[14][15] | [14][15] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context of this research, the following diagrams illustrate the PI3K signaling pathway, a typical experimental workflow for evaluating PI3K inhibitors, and a logical comparison of this compound to older inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: A generalized workflow for the preclinical evaluation of PI3K inhibitors.
Caption: Logical comparison highlighting the potential for a wider therapeutic window with this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of PI3K inhibitors.
In Vitro Kinase Assay (IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to inhibit 50% of the PI3K enzyme activity.
-
Materials: Recombinant PI3K isoforms, ATP, lipid substrate (e.g., PIP2), kinase buffer, test inhibitor, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound, pictilisib) in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant PI3K enzyme, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the lipid substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Cell Viability Assay (e.g., MTS Assay)
-
Objective: To assess the effect of the inhibitor on the proliferation and viability of cancer cell lines.
-
Materials: Cancer cell lines (e.g., U87MG for glioblastoma), cell culture medium, serum, 96-well plates, test inhibitor, and MTS reagent.
-
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTS reagent to each well and incubate for 1-4 hours until a color change is observed.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
In Vivo Tumor Xenograft/Orthotopic Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or SCID), cancer cell line, Matrigel (for subcutaneous models), surgical equipment (for orthotopic models), test inhibitor, and vehicle control.
-
Procedure:
-
Tumor Implantation:
-
Subcutaneous: Inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.
-
Orthotopic (e.g., Glioblastoma): Surgically implant cancer cells directly into the brain of the mice.
-
-
Treatment: Once tumors reach a palpable size or as determined by imaging, randomize the mice into treatment and control groups.
-
Administer the test inhibitor (e.g., this compound at 30 mg/kg) or vehicle control orally or via another appropriate route daily or on a specified schedule.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers (subcutaneous) or using bioluminescence/MRI imaging (orthotopic) at regular intervals. Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size, or when the animals show signs of significant morbidity.
-
Analysis: Compare the tumor growth rates and survival times between the treatment and control groups to determine the efficacy of the inhibitor.
-
Conclusion
The available preclinical evidence strongly suggests that this compound represents a significant advancement in the development of PI3K inhibitors. Its unique ability to penetrate the blood-brain barrier, coupled with its dual-targeting mechanism and evasion of efflux pumps, positions it as a promising candidate for difficult-to-treat cancers such as glioblastoma. While direct comparative toxicity data with older inhibitors in the same preclinical models is limited, the distinct pharmacological profile of this compound provides a strong rationale for a wider therapeutic window. Further clinical investigation is warranted to fully elucidate the safety and efficacy of this compound in patients.
References
- 1. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical therapeutic efficacy of a novel blood-brain barrier-penetrant dual PI3K/mTOR inhibitor with preferential response in PI3K/PTEN mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Management of adverse events associated with idelalisib treatment: expert panel opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
GNE-317 in EGFR and PTEN Mutated Glioblastoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis for most patients. A significant subset of these aggressive brain tumors is characterized by genetic alterations in the epidermal growth factor receptor (EGFR) and the phosphatase and tensin homolog (PTEN) gene. These mutations drive tumor proliferation and survival, making them critical targets for therapeutic intervention. GNE-317, a potent, brain-penetrant dual inhibitor of PI3K and mTOR, has emerged as a promising agent in preclinical studies for glioblastoma, particularly in tumors harboring these specific genetic profiles. This guide provides a comprehensive comparison of this compound with other therapeutic strategies, supported by experimental data and detailed methodologies.
The Landscape of EGFR and PTEN Alterations in Glioblastoma
EGFR amplification and mutation are signature genetic abnormalities in glioblastoma, occurring in approximately 40-50% of cases.[1] The most common mutation, EGFRvIII, is a constitutively active form of the receptor that promotes tumor growth.[1] Concurrently, loss-of-function mutations or deletions of the tumor suppressor PTEN are found in about 40-50% of glioblastomas.[1] PTEN normally antagonizes the PI3K/Akt signaling pathway, a critical downstream effector of EGFR. Therefore, the combination of EGFR activation and PTEN loss leads to hyperactivation of the PI3K/Akt/mTOR pathway, a central driver of cell growth, proliferation, and survival in glioblastoma.[1][2] The presence of both EGFR and PTEN mutations often correlates with a more aggressive disease course and resistance to conventional therapies.[3][4]
This compound: A Dual PI3K/mTOR Inhibitor with CNS Penetrance
This compound is a small molecule inhibitor specifically designed to cross the blood-brain barrier, a significant hurdle for many cancer therapeutics.[5][6][7] It acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key kinases in the PI3K/Akt/mTOR signaling cascade.[5][6] By targeting both PI3K and mTOR, this compound offers a more comprehensive blockade of this critical survival pathway compared to agents that target only a single component.
Preclinical Efficacy of this compound in Glioblastoma Models
Preclinical studies have demonstrated the potential of this compound in various glioblastoma models, including those with defined EGFR and PTEN status.
In Vitro Studies
In cell proliferation assays using a panel of primary glioblastoma multiforme (GBM) xenograft lines, this compound demonstrated inhibitory effects. However, a direct correlation between in vitro sensitivity (IC50 values) and the specific status of EGFR or PTEN was not consistently observed, suggesting that other genetic and molecular factors may also influence the response.[5]
In Vivo Studies
Orthotopic xenograft models, where human glioblastoma cells are implanted into the brains of immunodeficient mice, have provided more compelling evidence for the efficacy of this compound. In multiple studies, this compound has been shown to significantly inhibit tumor growth and extend the survival of mice bearing intracranial glioblastoma tumors.[6][8]
A key study evaluated the efficacy of this compound in a panel of 10 orthotopic GBM xenograft lines.[5] While the survival benefit did not correlate with EGFR amplification, EGFR mutation, or PTEN status when analyzed individually, this compound did provide a survival advantage in four out of five cell lines where either EGFR or PTEN were deregulated.[5] This suggests that dysregulation of the EGFR/PTEN signaling network, rather than a single mutation, may be a better predictor of response to this compound.[5]
Furthermore, in U87, GS2, and GBM10 orthotopic models, this compound achieved significant tumor growth inhibition of 90% and 50% in the U87 and GS2 models, respectively, and a survival benefit in the GBM10 model.[6] The compound was found to be uniformly distributed in the brain, with brain-to-plasma ratios greater than 1, confirming its excellent brain penetration.[8] this compound also demonstrated significant inhibition of downstream PI3K/mTOR pathway markers, such as pAkt, p4EBP1, and pS6, in the brains of treated mice.[6][8]
Quantitative Data Summary
| Glioblastoma Model | Genetic Alterations | This compound Treatment | Outcome | Reference |
| U87 orthotopic | PTEN null | 30 mg/kg, daily | 90% tumor growth inhibition | [6] |
| GS2 orthotopic | Not specified | 30 mg/kg, daily | 50% tumor growth inhibition | [6] |
| GBM10 orthotopic | EGFR amplified, PTEN WT | 30 mg/kg, daily | Significant survival benefit | [5][6] |
| GBM6 orthotopic | EGFR amplified, PTEN del | 30 mg/kg, daily | Significant survival benefit (Ratio: 1.52) | [5] |
| GBM8 orthotopic | EGFR amplified, PTEN WT | 30 mg/kg, daily | No significant survival benefit (Ratio: 1.03) | [5] |
| GBM22 orthotopic | EGFR amplified, PTEN WT | 30 mg/kg, daily | Significant survival benefit (Ratio: 1.54) | [5] |
| GBM59 orthotopic | EGFR amplified, PTEN WT | 30 mg/kg, daily | Significant survival benefit (Ratio: 1.48) | [5] |
Comparison with Alternative Therapeutic Strategies
While this compound shows promise, it is important to consider it within the broader landscape of therapies for EGFR/PTEN-mutated glioblastoma.
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages |
| This compound | Dual PI3K/mTOR inhibitor | Excellent blood-brain barrier penetration; targets a key signaling hub. | Efficacy may be dependent on the broader network deregulation, not just single mutations.[5] |
| EGFR Tyrosine Kinase Inhibitors (TKIs) (e.g., Erlotinib, Gefitinib) | Inhibit EGFR kinase activity | Target a primary driver mutation. | Limited efficacy in glioblastoma due to poor blood-brain barrier penetration and resistance mechanisms.[1][9] Resistance can be mediated by PTEN loss.[10][11] |
| Monoclonal Antibodies (e.g., Cetuximab) | Bind to the extracellular domain of EGFR | Can be effective against specific EGFR mutations.[1] | Poor penetration of the blood-brain barrier. |
| Combined Therapies | |||
| This compound + Bevacizumab (VEGF inhibitor) | Dual PI3K/mTOR inhibition and anti-angiogenesis | Synergistic effect observed in some preclinical models, leading to a significant increase in survival.[5] | Increased potential for toxicity. |
| EGFR TKI + PI3K/mTOR inhibitor | Targets both the upstream receptor and the downstream pathway | May overcome resistance to EGFR TKIs alone, particularly in PTEN-mutant tumors.[12] | Potential for overlapping toxicities. |
Experimental Protocols
Orthotopic Glioblastoma Xenograft Model
A standard preclinical model to evaluate the efficacy of drugs like this compound involves the following steps:
-
Cell Culture: Human glioblastoma cell lines (e.g., U87, or patient-derived xenograft lines) are cultured under sterile conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Intracranial Injection: A specific number of glioblastoma cells (e.g., 1 x 10^5 cells in 5 µL of media) are stereotactically injected into the brain of the anesthetized mice.
-
Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques like bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Drug Administration: Once tumors are established, mice are randomized into treatment and control (placebo) groups. This compound is typically administered orally at a specific dose and schedule (e.g., 30 mg/kg daily).[5]
-
Efficacy Assessment: The primary endpoints are typically tumor growth inhibition (measured by imaging) and overall survival of the mice.
-
Pharmacodynamic Analysis: At the end of the study, brain and tumor tissues are collected to analyze the levels of target proteins and their phosphorylated (activated) forms (e.g., pAkt, pS6) by Western blotting or immunohistochemistry to confirm target engagement by the drug.[6]
Western Blotting for Pathway Analysis
To assess the impact of this compound on the PI3K/mTOR signaling pathway, Western blotting is a key technique:
-
Protein Extraction: Tumor or brain tissue samples are homogenized in lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The concentration of protein in each sample is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt, total S6, phospho-S6).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for visualization of the protein bands via chemiluminescence or fluorescence.
-
Quantification: The intensity of the bands is quantified to determine the relative levels of each protein and its phosphorylated form.
Visualizing the Impact of this compound
Signaling Pathway Diagram
Caption: this compound inhibits the PI3K/mTOR pathway downstream of EGFR.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for this compound in glioblastoma.
Conclusion
This compound represents a promising therapeutic strategy for glioblastoma, particularly for tumors with a dysregulated EGFR/PTEN signaling network. Its ability to penetrate the blood-brain barrier and dually inhibit PI3K and mTOR addresses key challenges in treating this devastating disease. While preclinical data are encouraging, further research is needed to identify robust biomarkers that can predict which patients are most likely to benefit from this compound. Combination therapies, such as with anti-angiogenic agents, may also enhance its efficacy. The continued investigation of this compound and similar brain-penetrant pathway inhibitors is crucial for improving outcomes for patients with glioblastoma.
References
- 1. Targeting EGFR for Treatment of Glioblastoma: Molecular Basis to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFRvIII expression and PTEN loss synergistically induce chromosomal instability and glial tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. PTEN mutation, EGFR amplification, and outcome in patients with anaplastic astrocytoma and glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the PI3K Pathway in the Brain - Efficacy of a PI3K Inhibitor Optimized to Cross the Blood-Brain Barrier [en-cancer.fr]
- 8. apexbt.com [apexbt.com]
- 9. Overcoming EGFR inhibitor resistance in Glioblastoma by targeting co-amplified genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A dual PI3K α/mTOR inhibitor cooperates with blockade of EGFR in PTEN-mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of GNE-317
This document provides comprehensive guidance on the proper disposal procedures for GNE-317, a potent dual inhibitor of PI3Kα and mTOR.[1] Adherence to these protocols is crucial for maintaining laboratory safety and ensuring environmental protection. The information is intended for researchers, scientists, and drug development professionals.
This compound: Key Data and Storage
Proper storage is fundamental to maintaining the integrity and stability of this compound. Below is a summary of key quantitative data for this compound.
| Parameter | Value | Source |
| Storage Temperature | -20°C | [1][2] |
| Stability | ≥ 4 years at -20°C | [1] |
| Purity | ≥98% | [1] |
| Formulation | A solid | [1] |
| Solubility | Soluble in DMSO | [1] |
Procedural Guidance for this compound Disposal
This compound should be managed as hazardous chemical waste. Disposal must comply with all applicable federal, state, and local regulations. The following step-by-step procedure outlines the recommended disposal process.
Step 1: Waste Identification and Segregation
-
Treat all forms of this compound (pure compound, solutions, and contaminated materials) as hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.[3]
-
Store waste in a designated "Satellite Accumulation Area" within the laboratory.[3]
Step 2: Container Selection and Labeling
-
Use a compatible, leak-proof container with a secure screw-top cap for all this compound waste.[4] The container material should not react with the chemical.[3]
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[3][4] Avoid using abbreviations or chemical formulas.[4]
-
Indicate the hazards associated with the waste (e.g., toxic).[3]
-
Record the date when the container becomes full.[3]
Step 3: Waste Accumulation and Storage
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[4][5]
-
Store the waste container in a secondary containment bin to mitigate potential spills or leaks.[4]
-
Do not accumulate more than 10 gallons of hazardous waste in your laboratory.
Step 4: Disposal of Contaminated Materials
-
Solid Waste: Items such as gloves, bench paper, and pipette tips that are contaminated with this compound should be placed in the designated hazardous waste container.
-
Liquid Waste: Unused or expired solutions of this compound must be collected in a compatible, labeled hazardous waste container. Do not dispose of this compound solutions down the drain.[5]
-
Empty Containers: A container that held this compound should be triple-rinsed with a suitable solvent (such as DMSO, in which it is soluble, followed by a solvent like ethanol or water).[4][6] The first rinseate must be collected and disposed of as hazardous waste.[4] After triple-rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policies.[6]
Step 5: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4]
-
Provide the EHS department with accurate information about the waste composition.
This compound and the PI3K/mTOR Signaling Pathway
This compound is a dual inhibitor of PI3Kα and mTOR, key components of a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival.[1][7] Understanding this pathway provides context for the compound's mechanism of action.
Caption: PI3K/mTOR signaling pathway with this compound inhibition points.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling GNE-317
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling, storage, and disposal of GNE-317, a potent dual PI3Kα and mTOR inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, all personnel must use the following personal protective equipment to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified |
| Hand Protection | Nitrile Gloves | Disposable, chemical-resistant |
| Body Protection | Laboratory Coat | Standard, full-length |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator with an appropriate cartridge if generating dust or aerosols. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and efficacy of this compound.
Handling Protocol:
-
Preparation : Before handling, ensure all required PPE is correctly worn. Prepare the work area by ensuring it is clean, well-ventilated, and clear of any non-essential items.
-
Weighing : As this compound is a solid, conduct weighing in a chemical fume hood to avoid inhalation of any fine particles.
-
Dissolving : this compound is soluble in DMSO.[1][2][3][4] When preparing solutions, add the solvent to the solid slowly and mix gently until fully dissolved. For stock solutions, ultrasonic agitation may be necessary.[1][2]
-
Spill Management : In case of a spill, immediately alert others in the vicinity. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Storage Conditions:
To ensure the long-term stability of this compound, adhere to the following storage guidelines.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years[2] |
| 4°C | Up to 2 years[1] | |
| In Solvent (DMSO) | -80°C | Up to 2 years[1] |
| -20°C | Up to 1 year[1] |
Shipped at room temperature, but should be stored at recommended temperatures upon receipt.[1][4]
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
Disposal Protocol:
-
Waste Collection : Collect all disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions of this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.
-
Final Disposal : All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent department. Follow all local, state, and federal regulations for hazardous waste disposal.
This compound Signaling Pathway
This compound is a dual inhibitor of PI3Kα and mTOR, key components of the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival.[4][5]
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
